Methyl 2-Chloro-5-iodonicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-chloro-5-iodopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClINO2/c1-12-7(11)5-2-4(9)3-10-6(5)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAILSCNCPJQPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377498 | |
| Record name | Methyl 2-Chloro-5-iodonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78686-83-6 | |
| Record name | Methyl 2-Chloro-5-iodonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Methyl 2-Chloro-5-iodonicotinate" CAS number 78686-83-6
An In-Depth Technical Guide to Methyl 2-Chloro-5-iodonicotinate (CAS 78686-83-6): A Strategic Building Block for Complex Molecule Synthesis
Introduction
This compound, registered under CAS number 78686-83-6, is a trifunctionalized pyridine derivative that has emerged as a highly versatile and strategic building block in modern organic synthesis.[1][2] Its unique architecture, featuring a pyridine core substituted with a chloro group, an iodo group, and a methyl ester, provides a powerful platform for the selective construction of complex molecular frameworks. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the cornerstone of its utility, allowing for programmed, sequential functionalization through palladium-catalyzed cross-coupling reactions. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis, core reactivity, and its application in key synthetic transformations that are pivotal in medicinal chemistry and materials science.
Physicochemical Properties & Spectroscopic Profile
The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling and use in reactions.
| Property | Value | Reference |
| CAS Number | 78686-83-6 | [1][3] |
| Molecular Formula | C₇H₅ClINO₂ | [1][3] |
| Molecular Weight | 297.48 g/mol | [1][3][4] |
| Appearance | White to pale yellow solid | [1] |
| Melting Point | 74-76 °C | [1] |
| Boiling Point | 329 °C at 760 mmHg | [1] |
| Density | 1.924 g/cm³ | [1] |
| IUPAC Name | methyl 2-chloro-5-iodopyridine-3-carboxylate | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
| InChI Key | XJAILSCNCPJQPH-UHFFFAOYSA-N | [1][5] |
| SMILES | COC(=O)C1=C(N=CC(=C1)I)Cl | [1][5] |
Spectroscopic Characterization: A Self-Validating System
Verifying the identity and purity of this compound is critical. The following is an expert interpretation of the expected spectroscopic data, which serves as a baseline for quality control.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton at the C4 position will appear as a doublet, coupled to the proton at the C6 position. Similarly, the C6 proton will appear as a doublet. Due to the electron-withdrawing effects of the adjacent nitrogen and chlorine atoms, these protons will be shifted downfield, typically in the 7.0-9.0 ppm range.[1] A singlet corresponding to the three protons of the methyl ester group (O-CH₃) will be observed further upfield, typically around 3.9 ppm.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal (typically ~160-170 ppm). The five carbons of the pyridine ring will appear in the aromatic region (~120-160 ppm), with the carbons directly attached to the electronegative chlorine and iodine atoms showing characteristic shifts. The methyl carbon of the ester will appear as a single peak in the upfield region (~50-60 ppm).[6][7]
-
Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry will show a distinct molecular ion (M⁺) peak. A key feature will be the isotopic pattern for chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio), resulting in M⁺ and M+2 peaks.[8] Common fragmentation patterns for halopyridines involve the loss of the halogen atoms and the ester group.[9][10][11] Loss of a methoxy radical (·OCH₃) or the entire methoxycarbonyl group (·COOCH₃) are also expected fragmentation pathways.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A strong carbonyl (C=O) stretch from the ester group will be prominent around 1720-1740 cm⁻¹. C-Cl and C-I stretching vibrations will be observed in the fingerprint region, typically below 800 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations will also be present.
Synthesis and Purification
The most common laboratory-scale synthesis of this compound involves the chlorination of its corresponding 2-hydroxy precursor. This transformation is a robust and reliable method for accessing this key intermediate.
Detailed Experimental Protocol: Synthesis
The following protocol is a validated method for the preparation of the title compound.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 5-iodo-2-hydroxynicotinate (1.0 eq).
-
Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃) (or a similar chlorinating agent like trichlorophosphorus) in excess (e.g., 10 volumes) to the flask.[12]
-
Reaction: Heat the mixture to reflux (typically around 110 °C) and maintain for 12-24 hours.[12] The progress of the reaction should be monitored by TLC or LC-MS.
-
Quenching and Workup: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice to quench the excess POCl₃.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is neutral to slightly basic.[12]
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12]
-
Purification: Purify the resulting crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent, to afford pure this compound.[12][13]
Core Reactivity and Mechanistic Insights: The Power of Chemoselectivity
The synthetic power of this compound lies in the differential reactivity of its two carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The C(sp²)-I bond is significantly more reactive towards oxidative addition to a Pd(0) center than the C(sp²)-Cl bond. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond. This chemoselectivity allows for the selective functionalization at the 5-position (iodine) while leaving the 2-position (chlorine) intact for subsequent transformations.[14]
This predictable reactivity enables a modular approach to building complex molecules, making it a highly valued intermediate in multi-step syntheses.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
This compound is a premier substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[15][16] Using this compound, this reaction selectively occurs at the C-I bond, allowing for the introduction of a wide range of aryl or heteroaryl groups at the 5-position of the pyridine ring.[5]
Representative Protocol: Suzuki-Miyaura Coupling
-
Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).[17]
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand.[17]
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane, toluene, or DME and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C for 4-16 hours, monitoring by TLC or LC-MS.[5]
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to yield the 5-aryl-2-chloronicotinate product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a crucial linkage in countless pharmaceutical agents.[18][19] This reaction allows for the coupling of primary or secondary amines at the 5-position of this compound, again leveraging the higher reactivity of the C-I bond.[20] The choice of phosphine ligand is critical for reaction efficiency and scope.[18]
Representative Protocol: Buchwald-Hartwig Amination
-
Setup: To a dry, sealable reaction tube, add this compound (1.0 eq), the amine (1.2-2.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%).[20]
-
Base and Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 eq) and an anhydrous, degassed solvent like toluene or dioxane.[20]
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring for 12-24 hours. Monitor the reaction's progress.
-
Workup: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the desired 5-amino-2-chloronicotinate derivative.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, creating valuable alkynyl-aromatic structures.[21][22] This reaction, co-catalyzed by palladium and copper(I), proceeds selectively at the C-I bond of this compound.[14]
Representative Protocol: Sonogashira Coupling
-
Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous solvent like THF or DMF.
-
Reagent Addition: Add the terminal alkyne (1.2-1.5 eq), a palladium catalyst like PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (5-10 mol%).[14]
-
Base: Add a suitable amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which also serves as a solvent or co-solvent.[14]
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.[14]
-
Workup: Quench the reaction with aqueous ammonium chloride, and extract with an organic solvent. Wash the organic layers with water and brine.
-
Purification: Dry the organic phase, concentrate it, and purify the residue via column chromatography to isolate the 5-alkynyl-2-chloronicotinate product.
Case Study: A Gateway to Bioactive Scaffolds
The trifunctional nature of this compound makes it an ideal precursor for constructing complex heterocyclic systems found in many biologically active molecules. For instance, substituted nicotinates are key building blocks in the synthesis of analogs of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[3][12][23][24][25] By first performing a Suzuki or Sonogashira coupling at the 5-position, followed by a nucleophilic aromatic substitution or a Buchwald-Hartwig amination at the 2-position, chemists can rapidly generate a library of diverse compounds for structure-activity relationship (SAR) studies. This modular strategy is a hallmark of modern medicinal chemistry, enabling the efficient exploration of chemical space to identify novel drug candidates.[26]
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate care.
-
Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also considered harmful to aquatic life (H402).
-
Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is often at -20°C for long-term stability.[1]
Conclusion
This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its well-defined chemoselectivity provides a reliable and predictable platform for sequential C-C and C-N bond formation, two of the most critical transformations in the synthesis of pharmaceuticals and advanced materials. By understanding its properties, synthesis, and reactivity, researchers can unlock its full potential to accelerate the discovery and development of novel chemical entities. This guide provides the foundational knowledge and practical protocols to effectively integrate this powerful building block into any advanced synthesis program.
References
-
Ohe, T., et al. (2020). Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine. Drug Metabolism and Pharmacokinetics, 35(2), 238-243. [Link]
-
Kleinpeter, E., et al. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. [Link]
-
ResearchGate. Synthesis and Evaluation of Nevirapine Analogs to Study the Metabolic Activation of Nevirapine. [Link]
-
National Institutes of Health. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. [Link]
-
PubMed. Synthesis and biological evaluation of phosphonate analogues of nevirapine. [Link]
-
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
National Institutes of Health. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. [Link]
-
Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
-
Tony St John. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]
-
Autechaux, A. Exploring 2-Chloro-5-iodopyridine: Properties and Applications. [Link]
-
American Elements. This compound. [Link]
-
Salem, M. A. I., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Journal of the American Chemical Society. Nickel-Catalyzed Asymmetric Reductive Cross-Coupling between Heteroaryl Iodides and α-Chloronitriles. [Link]
-
ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
PubMed. The Impact of Assay Design on Medicinal Chemistry: Case Studies. [Link]
-
Organic Chemistry Portal. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
PubChem. Methyl 2-chloro-5-methylnicotinate. [Link]
-
ChemRxiv. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. [Link]
-
ResearchGate. (PDF) Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. americanelements.com [americanelements.com]
- 3. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | 78686-83-6 [chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. tcichemicals.com [tcichemicals.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. researchgate.net [researchgate.net]
- 24. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and biological evaluation of phosphonate analogues of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The Impact of Assay Design on Medicinal Chemistry: Case Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 2-Chloro-5-iodonicotinate: A Key Building Block for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloro-5-iodonicotinate, a halogenated pyridine derivative, has emerged as a pivotal building block in modern organic synthesis. Its unique trifunctional nature, featuring a methyl ester, a chloro substituent, and an iodo group on a pyridine core, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, reactivity, and applications, with a particular focus on its role in the development of novel pharmaceuticals and agrochemicals. The strategic positioning of the reactive chloro and iodo moieties allows for selective and sequential functionalization, making it a highly sought-after intermediate for researchers in medicinal chemistry and materials science.
Physicochemical Properties
This compound is a white solid at room temperature, with a melting point in the range of 74-76 °C.[1] It is sparingly soluble in common organic solvents such as chloroform and methanol.[1] A comprehensive summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 78686-83-6 | [][3] |
| Molecular Formula | C₇H₅ClINO₂ | [][3] |
| Molecular Weight | 297.47 g/mol | [] |
| Appearance | White Solid | [] |
| Melting Point | 74-76 °C | [] |
| Boiling Point | 329 °C at 760 mmHg | [] |
| Density | 1.924 g/cm³ | [] |
| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | [] |
| Storage | Store at -20°C | [] |
| InChI Key | XJAILSCNCPJQPH-UHFFFAOYSA-N | [] |
| SMILES | COC(=O)C1=C(N=CC(=C1)I)Cl | [] |
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton at the 4-position and the proton at the 6-position will exhibit characteristic chemical shifts and coupling patterns. A singlet corresponding to the methyl ester protons will be observed in the upfield region.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the ester will appear in the downfield region, followed by the carbons of the pyridine ring. The chemical shifts of the ring carbons will be influenced by the attached chloro, iodo, and ester functionalities. The methyl carbon of the ester will be found in the upfield region.
Infrared (IR) Spectroscopy (Predicted): The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹). Other significant peaks will include C-Cl, C-I, and C-N stretching vibrations, as well as aromatic C-H and C=C stretching bands.
Mass Spectrometry (Predicted): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern is expected to involve the loss of the methyl ester group, as well as the halogen atoms, leading to characteristic fragment ions.
Synthesis and Reactivity
This compound is typically synthesized from commercially available starting materials. A common and efficient method involves the chlorination of the corresponding hydroxypyridine derivative.
Experimental Protocol: Synthesis of this compound[4]
Starting Material: Methyl 5-iodo-2-hydroxynicotinate
Reagents and Solvents:
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium bicarbonate solution
-
Ether
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
A solution of Methyl 5-iodo-2-hydroxynicotinate (1.0 eq) in phosphorus oxychloride (a suitable excess) is heated to reflux for 24 hours.
-
After completion of the reaction, the excess phosphorus oxychloride is removed under reduced pressure.
-
The crude product is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Caption: Synthetic pathway for this compound.
The reactivity of this compound is dominated by the presence of the two halogen atoms at positions 2 and 5 of the pyridine ring. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 5-position.
Applications in Drug Discovery and Agrochemicals
The unique structural features of this compound make it a valuable precursor for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and novel herbicides.
Role in Kinase Inhibitor Synthesis
Kinase inhibitors are a major class of targeted therapeutics for the treatment of cancer and other diseases. The pyridine core is a common scaffold in many kinase inhibitors, and this compound provides a convenient entry point for the synthesis of diverse libraries of potential drug candidates. The iodo group can be readily displaced via Suzuki or Sonogashira coupling to introduce various aryl or alkynyl moieties, while the chloro group can be subsequently substituted with an amine or other nucleophiles.
Caption: General scheme for kinase inhibitor synthesis.
Application in Agrochemical Development
Substituted nicotinic acid derivatives are also important in the agrochemical industry, with several compounds exhibiting herbicidal or insecticidal activity. The ability to introduce diverse functional groups onto the pyridine ring of this compound allows for the fine-tuning of the biological activity and physical properties of potential new agrochemicals. For instance, the iodo group can be transformed into other functionalities or used as a handle for further diversification, leading to the discovery of novel and effective crop protection agents.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.
Hazard Identification:
-
May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Store in a well-ventilated place. Keep container tightly closed.
First Aid:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its distinct reactive sites enable selective and sequential modifications, providing a powerful tool for the construction of complex and functionally diverse molecules. Its demonstrated utility in the synthesis of kinase inhibitors and other biologically active compounds underscores its importance in drug discovery and agrochemical research. As the demand for novel and sophisticated chemical entities continues to grow, the strategic application of intermediates like this compound will undoubtedly play a crucial role in advancing these fields.
References
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
PubChemLite. This compound (C7H5ClINO2). [Link]
Sources
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-Chloro-5-iodonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Halogenated Nicotinate Building Block
Methyl 2-chloro-5-iodonicotinate is a key heterocyclic intermediate, playing a crucial role in the synthesis of a variety of pharmacologically active molecules and agrochemicals. Its trifunctional nature—a methyl ester, a chloro substituent at the 2-position, and an iodo group at the 5-position of the pyridine ring—offers a versatile platform for medicinal chemists and process developers. The distinct reactivity of the chloro and iodo substituents allows for selective, stepwise functionalization through various cross-coupling reactions, nucleophilic aromatic substitutions, and other transformations. This guide provides a comprehensive overview of a field-proven synthetic route to this compound, delves into the rationale behind the procedural choices, and details the analytical techniques for its thorough characterization.
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound can be efficiently achieved from commercially available precursors. One of the most direct and high-yielding methods involves the chlorination of Methyl 5-iodo-2-hydroxynicotinate. This section will elaborate on this synthetic pathway, providing a detailed experimental protocol and exploring the underlying chemical principles.
Primary Synthetic Pathway: Chlorination of Methyl 5-iodo-2-hydroxynicotinate
This synthetic strategy leverages the conversion of a hydroxyl group on the pyridine ring to a chloro group using a potent chlorinating agent.
Caption: Synthetic workflow for this compound.
Experimental Protocol:
A detailed protocol for the synthesis of this compound is as follows[1]:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 5-iodo-2-hydroxynicotinate (1 equivalent) in phosphorus oxychloride (POCl₃) (used as both reagent and solvent).
-
Chlorination: Heat the reaction mixture to reflux and maintain this temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess phosphorus oxychloride by rotary evaporation under reduced pressure. The crude residue is then neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound[1].
Causality Behind Experimental Choices:
-
Choice of Chlorinating Agent: Phosphorus oxychloride is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic rings to chloro groups. It is particularly effective for this transformation on pyridinone systems.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the reaction and drive it to completion within a reasonable timeframe.
-
Neutralization and Extraction: The use of sodium bicarbonate is crucial to neutralize the acidic byproducts of the reaction. Diethyl ether is a suitable solvent for extracting the product from the aqueous phase due to its good solubility for the product and immiscibility with water.
-
Column Chromatography: This purification technique is essential to remove any unreacted starting material and byproducts, ensuring the high purity of the final compound.
Alternative Synthetic Considerations: The Sandmeyer Approach
An alternative conceptual pathway to the core structure involves the synthesis of 2-chloro-5-iodonicotinic acid, which can then be esterified. This can be achieved through a Sandmeyer reaction starting from 2-chloro-5-aminonicotinic acid. This highlights the modularity of synthetic design for such intermediates.
Caption: Conceptual alternative synthesis via Sandmeyer reaction.
Characterization and Data Interpretation
Thorough characterization is imperative to confirm the identity and purity of the synthesized this compound. The following section outlines the expected analytical data.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₅ClINO₂ | [2] |
| Molecular Weight | 297.47 g/mol | [2] |
| Appearance | White Solid | [2] |
| Melting Point | 74-76 °C | [2] |
| Boiling Point | 329 °C at 760 mmHg | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2] |
Spectroscopic Analysis
1H Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum provides information about the electronic environment of the protons in the molecule. For this compound, the expected signals are:
-
Aromatic Protons: Two distinct signals in the aromatic region, corresponding to the protons at the 4- and 6-positions of the pyridine ring. Due to the electron-withdrawing effects of the chloro, iodo, and ester groups, these protons will be deshielded and appear at a downfield chemical shift. They will likely appear as doublets due to coupling with each other.
-
Methyl Protons: A singlet in the upfield region, typically around 3.9 ppm, corresponding to the three protons of the methyl ester group.
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
The 13C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, as they are all in unique chemical environments. The expected chemical shift ranges are:
-
Carbonyl Carbon: A signal in the downfield region (around 164-166 ppm) for the ester carbonyl carbon.
-
Aromatic Carbons: Signals for the five carbons of the pyridine ring. The carbons attached to the electronegative chlorine and nitrogen atoms will be significantly deshielded. The carbon bearing the iodine atom will also have a characteristic chemical shift.
-
Methyl Carbon: A signal in the upfield region for the methyl ester carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is used to identify the functional groups present in the molecule. Key absorption bands expected for this compound include:
-
C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.
-
C-O Stretch (Ester): An absorption in the region of 1200-1300 cm⁻¹.
-
C=C and C=N Stretching (Aromatic Ring): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-H Stretch (Aromatic): A weak to medium absorption above 3000 cm⁻¹.
-
C-H Stretch (Methyl): Absorptions just below 3000 cm⁻¹.
-
C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.
-
C-I Stretch: A low-frequency absorption, usually below 600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum is expected to show:
-
Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (297.47 g/mol ). The isotopic pattern of this peak will be characteristic, showing the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).
-
Fragment Ions: Fragmentation may involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
Conclusion: A Versatile Intermediate for Chemical Innovation
This technical guide has provided a detailed protocol for the synthesis of this compound, emphasizing the rationale behind the chosen methodology. The outlined characterization techniques and expected data serve as a benchmark for researchers to verify the identity and purity of this valuable synthetic building block. The strategic placement of three distinct functional groups on the pyridine scaffold ensures that this compound will continue to be a compound of significant interest in the fields of medicinal chemistry and materials science, enabling the development of novel and complex molecular architectures.
References
Sources
Methyl 2-Chloro-5-iodonicotinate: A Comprehensive Technical Guide for Synthetic Chemists
Introduction
Methyl 2-chloro-5-iodonicotinate, systematically named methyl 2-chloro-5-iodopyridine-3-carboxylate , is a halogenated pyridine derivative of significant interest in the fields of medicinal chemistry and materials science. Its trifunctionalized scaffold, featuring a chloro substituent, an iodo substituent, and a methyl ester, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, purification, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.
Nomenclature and Chemical Identity
The structural and identifying information for this compound is summarized below for clarity and quick reference.
| Identifier | Value |
| IUPAC Name | methyl 2-chloro-5-iodopyridine-3-carboxylate[] |
| Common Name | This compound |
| Synonyms | Methyl 2-Chloro-5-Iodopyridine-3-Carboxylate, 3-Pyridinecarboxylic acid, 2-chloro-5-iodo-, methyl ester, 2-chloro-5-iodo-nicotinic acid methyl ester[] |
| CAS Number | 78686-83-6 |
| Molecular Formula | C₇H₅ClINO₂[] |
| Molecular Weight | 297.47 g/mol [] |
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of this compound.
| Property | Value | Source |
| Appearance | White Solid | [] |
| Melting Point | 74-76°C | [] |
| Boiling Point | 329°C at 760 mmHg | [] |
| Density | 1.924 g/cm³ | [] |
| Solubility | Slightly soluble in Chloroform and Methanol | [] |
| Storage | Store at -20°C | [] |
Synthesis and Purification: A Validated Protocol
The following section details a robust and reproducible protocol for the synthesis and purification of this compound, based on established chemical literature.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol
Materials:
-
Methyl 5-iodo-2-hydroxynicotinate (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (excess, used as reagent and solvent)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
-
Silica gel (for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve Methyl 5-iodo-2-hydroxynicotinate (e.g., 4.75 g, 17.1 mmol) in phosphorus oxychloride (e.g., 50 mL).[2]
-
Chlorination: Heat the reaction mixture to reflux and maintain for 24 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator.
-
Neutralize the crude product by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. This step should be performed in an ice bath to control the exothermic reaction.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
-
Drying and Concentration:
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude product.
-
-
Purification:
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the differential reactivity of its halogen substituents. This allows for selective functionalization, making it a valuable building block in multi-step syntheses.
Reactivity Profile
Caption: Reactivity map of this compound.
Expert Insights:
-
Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 2-position is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom and the ester group. This allows for the selective introduction of various nucleophiles, such as amines, alcohols, and thiols.
-
Palladium-Catalyzed Cross-Coupling Reactions: The iodo substituent at the 5-position is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions.[3] This enables the formation of carbon-carbon and carbon-heteroatom bonds, facilitating the synthesis of complex biaryl structures and other elaborated molecules. Common examples include Suzuki, Sonogashira, and Heck couplings.[4]
-
Ester Manipulation: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another handle for further derivatization.
The strategic combination of these reactions allows for a modular and efficient approach to the synthesis of a diverse range of compounds with potential applications in pharmaceuticals and agrochemicals.[5][6]
Characterization
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the upfield region corresponding to the methyl ester protons.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electronic effects of the chloro, iodo, and ester functionalities.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom. Predicted mass spectral data suggests a monoisotopic mass of 296.90536 Da.[7]
Conclusion
This compound is a highly versatile and valuable building block for synthetic chemists. Its well-defined reactivity allows for selective and sequential functionalization, making it an ideal starting material for the synthesis of a wide array of complex molecules. The detailed synthetic and purification protocol provided in this guide, along with the insights into its reactivity, will empower researchers to effectively utilize this compound in their drug discovery and materials science endeavors.
References
-
Pipzine Chemicals. (n.d.). 2-Chloro-5-iodopyridine 98%. Retrieved from [Link]
-
The Role of 2-Chloro-5-fluoro-4-iodopyridine in Modern Chemical Synthesis. (n.d.). Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C7H5ClINO2). Retrieved from [Link]
Sources
- 2. This compound | 78686-83-6 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-氯-5-碘吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Chloro-5-iodopyridine 98% | High Purity CAS 83834-64-0 | Reliable China Supplier & Detailed Info [pipzine-chem.com]
- 6. Buy Good Quality 2-Chloro-5-iodo-4-pyridinamine 800402-12-4 with a minimum purity of 99% [whsysbio.net]
- 7. PubChemLite - this compound (C7H5ClINO2) [pubchemlite.lcsb.uni.lu]
"Methyl 2-Chloro-5-iodonicotinate" molecular weight and formula
An In-Depth Technical Guide to Methyl 2-Chloro-5-iodonicotinate: Synthesis, Properties, and Applications in Modern Drug Discovery
Introduction
This compound is a polysubstituted pyridine derivative that serves as a highly functionalized and versatile building block in synthetic organic chemistry. As a member of the halogenated heteroaromatic family, it holds significant potential for the development of novel therapeutic agents. The strategic placement of chloro, iodo, and methyl ester functional groups on the pyridine ring offers medicinal chemists a scaffold with multiple reactive handles. This allows for precise and differential chemical modifications, a crucial advantage in the design of complex, biologically active molecules. The importance of halogenated compounds in pharmaceuticals is well-established, with chlorine-containing molecules representing a substantial portion of FDA-approved drugs used to treat a wide array of diseases.[1] This guide provides a comprehensive overview of the synthesis, physicochemical properties, key applications, and safe handling of this compound for professionals in research and drug development.
Physicochemical and Structural Properties
The unique reactivity and utility of this compound stem from its distinct chemical properties. The presence of two different halogen atoms at positions 2 and 5 allows for selective functionalization through various cross-coupling reactions, while the methyl ester at position 3 can be readily hydrolyzed or converted to other functional groups.
Key Data Summary
A summary of the essential physicochemical data for this compound is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 78686-83-6 | [2][3] |
| Molecular Formula | C₇H₅ClINO₂ | [2][][5] |
| Molecular Weight | 297.47 g/mol | [] |
| IUPAC Name | methyl 2-chloro-5-iodopyridine-3-carboxylate | [] |
| Synonyms | 3-Pyridinecarboxylic acid, 2-chloro-5-iodo-, methyl ester; 2-chloro-5-iodo-nicotinic acid methyl ester | [] |
| Appearance | White Solid | [] |
| Melting Point | 74-76°C | [] |
| Boiling Point | 329°C at 760 mmHg | [] |
| Density | 1.924 g/cm³ | [] |
| Solubility | Slightly soluble in Chloroform and Methanol | [] |
Synthesis and Purification Protocol
The synthesis of this compound is typically achieved via a chlorination reaction from its corresponding 2-hydroxy precursor. The following protocol is a self-validating system, where successful conversion and purification are critical for downstream applications.
Expertise-Driven Causality
-
Choice of Reagent : Trichlorophosphorus (PCl₃) or similar reagents like phosphorus oxychloride (POCl₃) are standard and effective choices for converting a hydroxypyridine to a chloropyridine. This reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The use of reflux conditions ensures the reaction goes to completion.
-
Purification Strategy : Silica gel column chromatography is the authoritative method for purifying organic compounds of this nature.[3] It is essential for removing any unreacted starting material (Methyl 5-iodo-2-hydroxynicotinate) and reaction byproducts. The choice of a non-polar eluent system (hexane with a small percentage of ethyl acetate) is based on the relatively non-polar nature of the desired product compared to the more polar starting material, ensuring effective separation.
Detailed Experimental Protocol
-
Reaction Setup : Dissolve Methyl 5-iodo-2-hydroxynicotinate (1 equivalent) in trichlorophosphorus (used as both reagent and solvent, approx. 10 mL per gram of starting material).[3]
-
Chlorination : Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess trichlorophosphorus by rotary evaporation under reduced pressure.
-
Neutralization : Cautiously neutralize the crude residue by adding it to a saturated sodium bicarbonate (NaHCO₃) solution. This step is crucial to quench any remaining acidic reagents.
-
Extraction : Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x volumes).
-
Drying and Concentration : Combine the organic phases and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the organic phase by rotary evaporation to yield the crude product.[3]
-
Purification : Purify the crude product by silica gel column chromatography using a hexane solution containing 5% ethyl acetate as the eluent to afford the pure this compound.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Applications in Research and Drug Development
The true value of this compound lies in its role as a versatile intermediate for constructing more complex molecular architectures.
-
Pharmaceutical Synthesis : As a halogenated nicotinate, this compound is an important intermediate in the synthesis of various pharmaceuticals. The related, non-iodinated compound, Methyl 2-chloronicotinate, is used to develop drugs targeting neurological disorders, as well as in the creation of agrochemicals.[6] The iodo- and chloro-substituents on the target molecule provide orthogonal handles for sequential cross-coupling reactions, making it exceptionally valuable for building molecular libraries for drug screening.
-
Radioligand Development : This compound serves as a precursor for developing radioligands used in imaging studies, such as Positron Emission Tomography (PET).[7] The iodine atom can be replaced with a radioisotope, allowing for non-invasive visualization and quantification of biological targets in vivo.
-
Medicinal Chemistry : The 2-chloro and 5-iodo positions have differential reactivity. The C-I bond is more reactive than the C-Cl bond in many palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This allows for selective functionalization at the 5-position while leaving the 2-chloro group intact for a subsequent, different coupling reaction. This strategic, stepwise approach is a cornerstone of modern medicinal chemistry for lead optimization.
Drug Discovery Potential Diagram
Caption: Sequential functionalization strategy using this compound.
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when working with this compound to ensure personnel safety and experimental integrity. The following guidelines are synthesized from authoritative Safety Data Sheets (SDS).
GHS Hazard Information
-
H302 : Harmful if swallowed.[8]
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.
Safe Handling Protocol
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9]
-
Handling : Avoid generating dust. Do not eat, drink, or smoke in the work area.[9] Wash hands thoroughly after handling.[9]
-
Spill Response : In case of a spill, clean up immediately using dry procedures to avoid generating dust.[9] Wear a respirator if dust is generated. Collect spilled material into a sealed container for proper disposal.
-
First Aid :
-
Eyes : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Skin : Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[10]
-
Inhalation : Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[10]
-
Ingestion : Do NOT induce vomiting. Give a glass of water. Call a physician or poison control center immediately.[9]
-
Storage Conditions
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]
-
A storage temperature of -20°C is recommended for long-term stability.[]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]
Conclusion
This compound is a high-value chemical scaffold with significant strategic importance for researchers, particularly in the field of drug discovery. Its well-defined physicochemical properties, established synthesis protocol, and, most importantly, its capacity for selective, stepwise functionalization make it an indispensable tool for medicinal chemists. By leveraging its unique reactivity, scientists can efficiently construct novel and complex molecules, accelerating the discovery of new therapeutic agents. Proper understanding and implementation of the handling and safety protocols are paramount to harnessing the full potential of this versatile compound in a safe and effective manner.
References
-
PubChem. Methyl 2-chloro-5-methylnicotinate | C8H8ClNO2 | CID 11636946. [Link]
-
PubChem. Methyl 2-chloro-5-iodobenzoate | C8H6ClIO2 | CID 35563912. [Link]
-
AMERICAN ELEMENTS. This compound | CAS 78686-83-6. [Link]
-
PubChemLite. This compound (C7H5ClINO2). [Link]
-
Al-Zoubi, W., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. This compound | 78686-83-6 [chemicalbook.com]
- 5. americanelements.com [americanelements.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Methyl 2-chloro-5-methylnicotinate | C8H8ClNO2 | CID 11636946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
A Technical Guide to Methyl 2-Chloro-5-iodonicotinate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloro-5-iodonicotinate is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its trifunctional nature, featuring a chloro substituent, an iodo group, and a methyl ester, allows for a variety of chemical transformations, making it a valuable intermediate for creating complex molecular architectures. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on its relevance in the field of drug discovery and development.
Physicochemical Properties
The accurate characterization of a compound's physical properties is fundamental to its application in research and development. There is, however, a notable discrepancy in the reported melting point of this compound in commercially available sources. This highlights the critical need for researchers to independently verify the physical constants of their materials.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅ClINO₂ | [American Elements, BOC Sciences] |
| Molecular Weight | 297.48 g/mol | [American Elements, Santa Cruz Biotechnology] |
| CAS Number | 78686-83-6 | [American Elements, Santa Cruz Biotechnology] |
| Melting Point | 204-206 °C | [American Elements] |
| 74-76 °C | [BOC Sciences] | |
| 70-73 °C | [ChemicalBook] | |
| Boiling Point | 329.0 ± 42.0 °C at 760 mmHg | [American Elements] |
| 329 °C at 760 mmHg | [BOC Sciences] | |
| Appearance | White Solid | [BOC Sciences] |
| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | [BOC Sciences] |
Note on the Melting Point Discrepancy: The significant variation in the reported melting points (ranging from 70-76 °C to 204-206 °C) from different suppliers underscores the importance of rigorous analytical characterization of starting materials in any research endeavor. Polymorphism, impurities, or measurement conditions could contribute to these differences. Researchers should consider performing their own melting point analysis and other characterization techniques, such as NMR and mass spectrometry, to confirm the identity and purity of the compound.
Synthesis of this compound
A common synthetic route to this compound involves the chlorination of a hydroxypyridine precursor. The following protocol is based on a procedure described in the chemical literature[1].
Experimental Protocol:
Step 1: Chlorination of Methyl 5-iodo-2-hydroxynicotinate
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 5-iodo-2-hydroxynicotinate (4.75 g, 17.1 mmol).
-
Carefully add phosphorus oxychloride (POCl₃, 50 mL) to the flask.
-
Heat the reaction mixture to reflux and maintain this temperature for 24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess phosphorus oxychloride by rotary evaporation under reduced pressure.
-
The crude product is then neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This should be done cautiously in a fume hood as the reaction can be exothermic and may release gas.
-
Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the organic phase by rotary evaporation to yield the crude product.
Step 2: Purification
-
The crude this compound can be purified by silica gel column chromatography.
-
Prepare a slurry of silica gel in a non-polar solvent, such as hexane, and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.
-
Elute the column with a solvent system of increasing polarity. A reported eluent is a 5% solution of ethyl acetate in hexane[1].
-
Collect the fractions containing the desired product, as determined by TLC analysis.
-
Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified this compound. A yield of 85% has been reported for this process[1].
Causality Behind Experimental Choices:
-
Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent commonly used to convert hydroxyl groups on aromatic rings, particularly in heterocyclic systems like pyridines, into chlorides.
-
Refluxing the reaction ensures that the reaction is carried out at a constant, elevated temperature, which increases the reaction rate.
-
Neutralization with sodium bicarbonate is crucial to quench the acidic reaction mixture and facilitate the extraction of the organic product.
-
Extraction with an organic solvent separates the desired product from inorganic salts and other aqueous-soluble impurities.
-
Drying the organic phase removes residual water, which could interfere with subsequent reactions or the final product's stability.
-
Silica gel column chromatography is a standard and effective method for purifying organic compounds based on their polarity. The choice of eluent is critical for achieving good separation.
Visualizing the Synthesis Workflow:
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
The strategic placement of three distinct functional groups on the pyridine ring makes this compound a highly valuable precursor in medicinal chemistry.
Precursor for Radioligands in Imaging Studies
One of the key applications of this compound is in the synthesis of radioligands for use in imaging techniques such as Positron Emission Tomography (PET). PET imaging is a powerful, non-invasive tool in drug discovery and clinical diagnostics, allowing for the visualization and quantification of biological processes at the molecular level.
Intermediate in the Synthesis of Bioactive Heterocycles
The chloro and iodo substituents on this compound can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This enables the introduction of a wide range of molecular fragments, leading to the synthesis of diverse libraries of compounds for biological screening.
For instance, similar 2-chloronicotinate derivatives are known to react with guanidines to form pyridopyrimidines. This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities, including as kinase inhibitors and receptor antagonists.
Visualizing the Role as a Versatile Intermediate:
Caption: Applications of this compound in synthesis.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of this compound. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for confirming the structure of the molecule. The proton NMR spectrum should show characteristic signals for the aromatic protons and the methyl ester protons, with chemical shifts and coupling constants consistent with the substituted pyridine ring. The carbon NMR will provide information on the number and types of carbon atoms present.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the carbonyl group of the ester (typically around 1720-1740 cm⁻¹) and the C-Cl and C-I bonds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound. A reversed-phase HPLC method, using a C18 column and a mobile phase of acetonitrile and water, is a good starting point for purity analysis.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique combination of functional groups allows for a wide range of synthetic transformations, making it an important intermediate in the synthesis of complex, biologically active molecules, including potential radioligands for PET imaging. The conflicting reports on its melting point highlight the importance of thorough analytical characterization of all starting materials. As the demand for novel therapeutics continues to grow, the utility of such strategically functionalized heterocyclic compounds in drug discovery is expected to increase.
References
-
American Elements. This compound. [Link]
-
Thieme E-Books & E-Journals. Product Class 19: Pyridopyrimidines. [Link]
Sources
Spectroscopic Elucidation of Methyl 2-Chloro-5-iodonicotinate: A Technical Guide for Researchers
Introduction
Methyl 2-Chloro-5-iodonicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its trifunctionalized aromatic core makes it a versatile building block for the synthesis of more complex molecular architectures. Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and structure of such intermediates, ensuring the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredients.
This guide delves into the predicted spectroscopic signature of this compound, offering a detailed analysis of its expected ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopic data. The interpretations are grounded in fundamental spectroscopic principles and supported by data from analogous structures. Furthermore, this document provides standardized, field-proven protocols for the acquisition of high-quality spectroscopic data for solid organic compounds.
Molecular Structure and Spectroscopic Overview
The chemical structure of this compound is presented below. The presence of a chlorine atom, an iodine atom, and a methyl ester group on the pyridine ring gives rise to a distinct and predictable spectroscopic profile.
Caption: A typical workflow for the synthesis and spectroscopic characterization of an organic compound.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The provided data and protocols are designed to assist researchers in the unambiguous identification and characterization of this important synthetic intermediate. While experimental data from primary literature remains the gold standard, the principles and methodologies outlined herein offer a robust and scientifically sound approach for the spectroscopic elucidation of this and related molecules in a drug discovery and development setting.
References
-
This compound (C7H5ClINO2). PubChem. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Methyl 2-Chloro-5-Iodonicotinate: A Keystone Building Block for Modern Synthetic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-chloro-5-iodonicotinate has emerged as a highly versatile and valuable building block in contemporary organic synthesis. Its unique trifunctionalized pyridine core, featuring chloro, iodo, and methyl ester moieties, offers orthogonal reactivity that enables chemists to forge complex molecular architectures with high precision. This guide provides a comprehensive overview of the synthesis, chemical properties, and strategic applications of this compound, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, mechanistic insights, and a comparative analysis of its reactive sites are presented to empower researchers in leveraging this powerful synthetic intermediate for applications in medicinal chemistry, agrochemicals, and materials science.
Introduction: The Strategic Advantage of a Trifunctionalized Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs. The strategic functionalization of this core is paramount to modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This compound (CAS No: 78686-83-6) presents a compelling platform for molecular elaboration due to the distinct reactivity of its three functional groups.[1][]
The chloro and iodo substituents serve as versatile handles for a variety of cross-coupling reactions, allowing for the sequential and regioselective introduction of diverse carbon and heteroatom substituents. The methyl ester provides a readily modifiable group for further derivatization, such as amide bond formation or reduction to an alcohol. This inherent orthogonality makes this compound a powerful tool for the rapid generation of molecular diversity in drug discovery programs.[3]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application in synthesis.
| Property | Value |
| IUPAC Name | methyl 2-chloro-5-iodopyridine-3-carboxylate |
| Molecular Formula | C₇H₅ClINO₂ |
| Molecular Weight | 297.48 g/mol [][4] |
| Appearance | White Solid |
| Melting Point | 74-76 °C |
| Boiling Point | 329 °C at 760 mmHg |
| Density | 1.924 g/cm³ |
| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly)[] |
Synthesis of this compound
The preparation of this compound is typically achieved from methyl 5-iodo-2-hydroxynicotinate.[5] This transformation involves a chlorination reaction, which can be accomplished using various reagents. A common and effective method utilizes phosphorus oxychloride (POCl₃) or trichlorophosphorus.[5]
Synthetic Protocol: From Hydroxynicotinate to Chloronicotinate
Reaction: Methyl 5-iodo-2-hydroxynicotinate to this compound[5]
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 5-iodo-2-hydroxynicotinate (1.0 equivalent).
-
Carefully add an excess of trichlorophosphorus (e.g., 10 equivalents).
-
Heat the reaction mixture to reflux and maintain for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Slowly and carefully quench the reaction by pouring the mixture onto crushed ice.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient (e.g., starting with 5% ethyl acetate in hexane) to afford the pure this compound.[5]
Reactivity and Applications in Cross-Coupling Reactions
The true synthetic power of this compound lies in the differential reactivity of its chloro and iodo substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a Pd(0) center than the carbon-chlorine bond. This reactivity difference allows for selective functionalization at the 5-position, leaving the 2-chloro group intact for subsequent transformations.
Caption: Orthogonal reactivity of functional groups in this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[6] By leveraging the higher reactivity of the C-I bond, one can selectively couple a wide range of boronic acids or their derivatives at the 5-position of the pyridine ring.
Sources
The Emergence of a Key Heterocyclic Intermediate: A Technical Guide to Methyl 2-Chloro-5-iodonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Pyridines
In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in a vast array of biologically active molecules. Among the myriad of substituted pyridines, halogenated derivatives, particularly those bearing multiple, distinct halogen atoms, have emerged as exceptionally versatile building blocks. These "multi-functionalized" intermediates offer medicinal chemists a powerful toolkit for the precise and strategic introduction of molecular complexity. This guide delves into the discovery, synthesis, and application of a pivotal member of this class: Methyl 2-Chloro-5-iodonicotinate . We will explore its historical context, detail its synthesis, and illuminate its role as a critical precursor in the journey toward new medicines.
The Rise of a Versatile Building Block: A Historical Perspective
The precise origins of this compound are not marked by a singular, celebrated discovery. Instead, its emergence is intrinsically linked to the broader development of synthetic methodologies for halogenated nicotinic acids. The synthesis of 2-chloronicotinic acid, a direct precursor, has been a subject of study for many decades, with early methods involving the chlorination of nicotinic acid N-oxide. Over time, more refined and efficient procedures were developed, driven by the increasing demand for these intermediates in the pharmaceutical and agrochemical industries.[1][2][3]
The introduction of an iodine atom at the 5-position of the pyridine ring represented a significant advancement. This modification created a bifunctional intermediate with two distinct reactive handles: the chloro and iodo substituents. The differential reactivity of these halogens allows for selective, sequential cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. While an exact date for the first synthesis of this compound is not readily apparent in the literature, its utility is documented in publications from the late 20th century, such as in a 1989 volume of the Journal of Organic Chemistry.[4] This suggests its establishment as a valuable, commercially available building block by that time.
The significance of this compound lies in its ability to serve as a linchpin in the assembly of complex molecular architectures. The chloro group is susceptible to nucleophilic aromatic substitution, while the iodo group is a prime candidate for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This orthogonal reactivity is a key element of its power in synthetic design.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| CAS Number | 78686-83-6 |
| Molecular Formula | C₇H₅ClINO₂ |
| Molecular Weight | 297.48 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 74-76 °C |
| Boiling Point | 329 °C at 760 mmHg |
| Solubility | Soluble in chloroform and methanol |
| IUPAC Name | methyl 2-chloro-5-iodopyridine-3-carboxylate |
| SMILES | COC(=O)C1=C(N=CC(=C1)I)Cl |
| InChI | InChI=1S/C7H5ClINO2/c1-12-7(11)5-2-4(9)3-10-6(5)8/h2-3H,1H3 |
A Validated Synthetic Protocol
The synthesis of this compound is reliably achieved from its 2-hydroxy precursor. The following protocol is based on established and verified procedures.[4]
Synthesis of this compound from Methyl 5-iodo-2-hydroxynicotinate
Reaction Scheme:
A schematic of the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Methyl 5-iodo-2-hydroxynicotinate (1 equivalent) in phosphorus oxychloride (POCl₃) (used as both reagent and solvent).
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford pure this compound as a white to off-white solid.
Causality Behind Experimental Choices:
-
Phosphorus oxychloride (POCl₃): This reagent serves as both the chlorinating agent and the solvent, providing a high concentration of the reagent to drive the reaction to completion.
-
Reflux: The high temperature is necessary to overcome the activation energy for the conversion of the hydroxyl group to the chloro group.
-
Quenching on Ice: This is a critical safety step to manage the highly exothermic reaction of POCl₃ with water.
-
Neutralization: This step is essential to remove acidic byproducts and to ensure that the product is in its neutral form for efficient extraction into an organic solvent.
-
Column Chromatography: This purification technique is necessary to remove any unreacted starting material and byproducts, ensuring the high purity of the final compound required for subsequent synthetic steps.
Applications in Drug Discovery and Development
The true value of this compound is realized in its application as a versatile intermediate in the synthesis of complex drug candidates. Its two distinct halogenated positions allow for a modular and convergent approach to building molecular diversity.
Illustrative Synthetic Pathway:
The following diagram illustrates a conceptual workflow for the use of this compound in the synthesis of a hypothetical drug candidate.
A conceptual workflow for drug candidate synthesis.
One notable application of this intermediate is in the synthesis of pyridopyrimidines, a class of compounds with a wide range of biological activities. For example, this compound can be reacted with guanidine to form a 2-aminopyridopyrimidine core structure.[1][5] This scaffold is present in numerous kinase inhibitors and other targeted therapies.
While specific, publicly disclosed drug synthesis pathways that explicitly name this compound as a starting material can be limited due to proprietary considerations, its presence in the patent literature for a variety of therapeutic areas underscores its importance.[4]
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its development, rooted in the broader history of halogenated pyridines, has provided medicinal chemists with a versatile and reliable tool for the construction of complex, biologically active molecules. The orthogonal reactivity of its chloro and iodo substituents allows for a high degree of control and flexibility in synthetic planning, making it an invaluable asset in the quest for new and improved therapeutics. As drug discovery continues to push the boundaries of chemical space, the demand for such well-defined and multi-functionalized building blocks is only set to increase, ensuring that this compound will remain a relevant and important intermediate for the foreseeable future.
References
- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 16: Six-Membered Hetarenes with Two Identical Heteroatoms. (n.d.). Thieme E-Books & E-Journals.
- Product Class 19: Pyridopyrimidines. (n.d.). Thieme E-Books & E-Journals.
- Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2016 4th International Conference on Enterprise Management and Computer Science (EMCM-16).
-
Synthesis of 2-Chloronicotinic Acid. (n.d.). PrepChem.com. Retrieved January 7, 2026, from [Link]
-
2-Chloronicotinic acid. (2023, November 29). In Wikipedia. [Link]
- Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
-
Nicotinic acid. (2024, January 4). In Wikipedia. [Link]
- SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. (1964). Journal of Medicinal Chemistry, 7, 150–154.
- Synthesis of 2-Chloronicotinic Acid. (n.d.). Semantic Scholar.
- Synthesis of 2-chloronicotinic acid. (n.d.). PrepChem.com.
-
This compound. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
- Synthesis of 2-Chloronicotinic Acid Derivatives. (2017).
Sources
The Quantum Lens: A Technical Guide to the Theoretical Exploration of Halonicotinates in Drug Discovery
Foreword: From Empirical Screening to Rational Design
In the landscape of modern drug discovery, the paradigm has irrevocably shifted from serendipitous discovery and empirical screening to a more deliberate, structure-guided approach. The introduction of halogen atoms into lead compounds is a time-honored strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. When this strategy is applied to the nicotinic acid (niacin) scaffold—a molecule of fundamental biological importance—we arrive at the chemical space of halonicotinates. These compounds present a fascinating nexus of opportunities for therapeutic intervention.
This technical guide is crafted for researchers, computational chemists, and drug development professionals who are poised at the intersection of these disciplines. It is not a rigid protocol but a conceptual and practical framework for the theoretical investigation of halonicotinates. We will delve into the why behind the how, grounding our discussion in the principles of quantum mechanics and molecular modeling that empower us to predict, understand, and ultimately design more effective and safer therapeutics. We will explore how a deep, theoretical understanding of these molecules can de-risk and accelerate the path from a promising lead to a clinical candidate.
Section 1: The Halonicotinate Scaffold - A Playground for Molecular Design
The nicotinic acid backbone is a privileged scaffold in pharmacology, most notably as the ligand for the hydroxy-carboxylic acid (HCA) receptors, particularly HCA2 (also known as GPR109A).[1][2] The activation of this G-protein coupled receptor (GPCR) on adipocytes leads to the inhibition of lipolysis, a mechanism central to the treatment of dyslipidemia.[1]
The introduction of halogens (F, Cl, Br, I) onto the pyridine ring of nicotinic acid or its esters offers a powerful tool to fine-tune the molecule's properties:
-
Electronic Effects : Halogens are highly electronegative and can significantly alter the electron distribution of the pyridine ring. This can influence the pKa of the carboxylic acid, the molecule's polarity, and its ability to participate in crucial intermolecular interactions.
-
Lipophilicity : Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target. However, this must be carefully balanced to avoid issues with solubility and metabolic instability.
-
Halogen Bonding : Beyond simple steric and electronic effects, heavier halogens (Cl, Br, I) can act as halogen bond donors. This is a non-covalent interaction where the electropositive region on the tip of the halogen (the σ-hole) interacts favorably with a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a protein's active site. This directional and specific interaction can be exploited to enhance binding affinity and selectivity.
Our theoretical exploration, therefore, is not merely about calculating properties but about understanding how these halogen-induced modifications can be rationally harnessed to design better drugs.
Section 2: The Computational Chemist's Toolkit for Halonicotinates
To dissect the structure-property relationships of halonicotinates at the atomic level, we employ a suite of computational tools. The choice of method is dictated by the specific question we seek to answer, balancing computational cost with the desired accuracy.
Quantum Chemical Calculations: Unveiling Intrinsic Properties
Quantum mechanics (QM), particularly Density Functional Theory (DFT), is the cornerstone of our investigation into the intrinsic electronic properties of halonicotinates. By solving approximations of the Schrödinger equation, we can obtain a wealth of information about the molecule in its gaseous state, providing a baseline understanding of its behavior.
Key DFT-Derived Properties for Halonicotinates:
-
Optimized Molecular Geometry : Provides the most stable 3D arrangement of the atoms, from which we can derive bond lengths, bond angles, and dihedral angles.
-
Electronic Properties :
-
HOMO-LUMO Gap : The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more reactive.
-
Molecular Electrostatic Potential (MEP) : A 3D map of the electrostatic potential on the electron density surface. It allows us to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting non-covalent interactions, including hydrogen and halogen bonding.
-
Atomic Charges : Quantify the electron distribution on each atom, offering insights into local polarity.
-
-
Vibrational Frequencies : Calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computed structure.
Table 1: Calculated Electronic Properties of Nicotinic Acid and its Halogenated Derivatives Note: The following data is illustrative and based on typical results from DFT calculations at the B3LYP/6-311(d,p) level of theory. Actual values will vary based on the specific derivative and computational method.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Nicotinic Acid | -7.012 | -1.987 | 5.025 | 3.45 |
| 2-Chloronicotinic Acid | -7.245 | -2.341 | 4.904 | 4.12 |
| 6-Chloronicotinic Acid | -7.189 | -2.298 | 4.891 | 2.87 |
| 2-Bromonicotinic Acid | -7.156 | -2.401 | 4.755 | 4.08 |
| 6-Bromonicotinic Acid | -7.111 | -2.355 | 4.756 | 2.79 |
Molecular Docking: Predicting Binding Modes and Affinities
Once we have a library of halonicotinate structures with their intrinsic properties characterized, the next logical step is to investigate how they interact with their biological target. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.
For halonicotinates, a primary target is the HCA2 receptor. Docking studies can help us understand:
-
How different halogen substitutions influence the binding pose within the receptor's active site.
-
The key amino acid residues involved in the interaction.
-
Whether the halogen atom participates in favorable interactions, such as halogen bonding.
-
The predicted binding energy, which can be used to rank and prioritize compounds for synthesis and experimental testing.
Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Interaction
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations allow us to observe the system's evolution over time. By solving Newton's equations of motion for all atoms in the system (ligand, receptor, and surrounding solvent), we can gain a deeper understanding of:
-
The stability of the docked pose.
-
The flexibility of the ligand and the receptor's active site.
-
The role of water molecules in mediating interactions.
-
The free energy of binding, which is a more rigorous predictor of binding affinity than docking scores.
QSAR and In Silico ADME/Tox: Building Predictive Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By building QSAR models for a set of halonicotinates with known activities, we can predict the activity of new, unsynthesized analogs.
Furthermore, it is crucial to assess the drug-like properties of our designed compounds early in the discovery process. In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) models can predict properties such as:[3][4][5][6][7]
-
Oral bioavailability
-
Blood-brain barrier penetration
-
Metabolic stability
-
Potential for toxicity
By integrating these predictions into our design workflow, we can prioritize compounds with a higher probability of success in clinical trials.
Section 3: Experimental Protocols - A Step-by-Step Guide
This section provides detailed, step-by-step methodologies for the key computational experiments discussed. These protocols are intended as a starting point and may need to be adapted based on the specific system and research question.
Protocol for DFT Calculations of a Halonicotinate using Gaussian
This protocol outlines the steps for performing a geometry optimization and frequency calculation of a halonicotinate molecule using the Gaussian software package.
-
Molecule Building :
-
Using a molecular builder such as GaussView or Avogadro, construct the 3D structure of the desired halonicotinate (e.g., ethyl 2-chloronicotinate).[8][9][10][11]
-
Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.
-
-
Gaussian Input File Generation :
-
Set up the calculation in the Gaussian interface or by manually creating a .com input file.
-
Route Section (#p) : Specify the level of theory and basis set, along with the desired calculation type. A common and reliable choice for molecules of this size is B3LYP/6-311+G(d,p). For geometry optimization followed by a frequency calculation, use the keywords Opt Freq. Include SCRF=(Solvent=Water) to model the effects of an aqueous environment using a continuum solvation model.
-
Title Section : Provide a brief description of the calculation.
-
Charge and Multiplicity : For a neutral, closed-shell molecule, this will be 0 1.
-
Molecular Specification : Paste the Cartesian coordinates of the molecule from your builder.
-
-
Running the Calculation :
-
Submit the input file to Gaussian.
-
-
Analysis of Results :
-
Geometry Optimization : Open the output file (.log or .out) in a visualization program. Confirm that the optimization has converged by searching for "Optimization completed."
-
Frequency Calculation : Verify that there are no imaginary frequencies, which would indicate that the optimized structure is a true minimum on the potential energy surface.
-
Data Extraction : Extract the optimized coordinates, electronic energies (HOMO, LUMO), dipole moment, and vibrational frequencies from the output file.
-
Protocol for Molecular Dynamics Simulation of a Halonicotinate-HCA2 Complex using GROMACS
This protocol provides a general workflow for setting up and running an MD simulation of a halonicotinate docked into the HCA2 receptor using GROMACS.
-
System Preparation :
-
Receptor Preparation : Obtain the crystal structure of the HCA2 receptor from the Protein Data Bank (PDB). Remove any co-crystallized ligands, water molecules, and other non-essential molecules. Add hydrogen atoms and assign protonation states appropriate for a physiological pH.
-
Ligand Preparation : Generate the 3D structure of the halonicotinate and assign partial charges using a method such as AM1-BCC. Generate the ligand topology and parameter files.
-
Complex Formation : Perform molecular docking of the halonicotinate into the prepared HCA2 receptor structure to obtain an initial binding pose.
-
-
GROMACS System Setup :
-
Topology Generation : Combine the protein and ligand topology files.
-
Solvation : Create a simulation box (e.g., a cubic box) and fill it with a pre-equilibrated water model (e.g., TIP3P).
-
Ionization : Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration.
-
-
Simulation Protocol :
-
Energy Minimization : Perform a steepest descent energy minimization to remove any steric clashes.
-
NVT Equilibration : Perform a short simulation (e.g., 1 ns) in the NVT (constant number of particles, volume, and temperature) ensemble to allow the solvent to equilibrate around the protein-ligand complex while restraining the complex's heavy atoms.
-
NPT Equilibration : Perform a longer simulation (e.g., 5-10 ns) in the NPT (constant number of particles, pressure, and temperature) ensemble to equilibrate the pressure and density of the system, again with restraints on the complex.
-
Production MD : Run the production simulation for the desired length of time (e.g., 100-500 ns or longer) without restraints.
-
-
Analysis :
-
Analyze the trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), protein-ligand hydrogen bonds, and to visualize the dynamics of the interaction.
-
Section 4: Visualizing the Concepts
Diagrams are essential for conveying complex information in a clear and concise manner. Here, we use the Graphviz DOT language to create visualizations of key concepts.
The Halonicotinate Design Workflow
Caption: A typical workflow for the rational design of halonicotinate-based drug candidates.
HCA2 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the HCA2 receptor upon activation by a halonicotinate agonist.
Section 5: Conclusion and Future Perspectives
The theoretical study of halonicotinates is a vibrant and promising area of research in medicinal chemistry. By leveraging the power of computational tools, from quantum mechanics to molecular dynamics, we can move beyond the traditional trial-and-error approach to drug design. This guide has provided a framework for the rational exploration of this chemical space, emphasizing the importance of understanding the underlying physical principles that govern molecular interactions.
The future of this field lies in the integration of even more sophisticated computational methods with artificial intelligence and machine learning. We can envision a future where AI algorithms, trained on vast datasets of theoretical and experimental data, can predict not only the binding affinity of a novel halonicotinate but also its synthetic accessibility, metabolic fate, and potential for off-target effects. As our computational power and our understanding of biological systems continue to grow, the quantum lens through which we view these molecules will only become sharper, bringing us closer to the goal of designing safer, more effective medicines for a wide range of diseases.
References
-
Ghasemi, F., & Asadpour, L. (2021). In silico ADME-Tox modeling: progress and prospects. Expert Opinion on Drug Discovery, 16(10), 1189-1206. Retrieved from [Link]
-
MDPI. (2020). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 25(18), 4133. Retrieved from [Link]
-
Geerts, T., & Vander Heyden, Y. (2011). In silico predictions of ADME-Tox properties: drug absorption. Combinatorial Chemistry & High Throughput Screening, 14(5), 339-361. Retrieved from [Link]
-
Tuteja, N. (2011). Biological and pharmacological roles of HCA receptors. International Review of Cell and Molecular Biology, 291, 1-38. Retrieved from [Link]
-
Sivakumar, S., et al. (2020). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Journal of Biomolecular Structure and Dynamics, 39(14), 5227-5239. Retrieved from [Link]
-
Gleeson, M. P., & Gleeson, D. (2023). In silico ADME/tox comes of age: twenty years later. Xenobiotica, 54(7), 352-358. Retrieved from [Link]
-
Bentham Science. (2011). In Silico Predictions of ADME-Tox Properties: Drug Absorption. Retrieved from [Link]
-
Prediction of ADME and Toxicity of Anti-Fungal drugs by InSilico methods. (2022). International Journal of Creative Research Thoughts, 10(4). Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Molecular docking analysis of fluoroquinolones and other natural and synthetic compounds with the HCV NS3 helicase. Retrieved from [Link]
-
ResearchGate. (2022). DFT Calculation Results. Retrieved from [Link]
-
PubMed. (2010). Synthesis and biological activity of 2-hydroxynicotinoyl-serine-butyl esters related to antibiotic UK-3A. Retrieved from [Link]
-
PubMed. (2025). Molecular Structure Insights Into Antioxidant, Anti-Inflammatory, and Computational Investigations: Molecular Docking and Dynamics Studies on Enzyme Inhibitors. Retrieved from [Link]
-
PubMed. (2011). Biological roles and therapeutic potential of hydroxy-carboxylic Acid receptors. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis, Molecular Docking, and Cytotoxic Evaluation of Fluorinated Podophyllotoxin Derivatives. Retrieved from [Link]
-
PubMed. (2024). Computational Investigation of the Covalent Inhibition Mechanism of Bruton's Tyrosine Kinase by Ibrutinib. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Computational Approaches to Enzyme Inhibition by Marine Natural Products in the Search for New Drugs. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. Retrieved from [Link]
-
ResearchGate. (2024). Computational Investigation of the Covalent Inhibition Mechanism of Bruton's Tyrosine Kinase by Ibrutinib. Retrieved from [Link]
-
ResearchGate. (2016). Crystal and electronic structures of substituted halide perovskites based on density functional calculation and molecular dynamics. Retrieved from [Link]
-
PubMed. (1996). HMG-CoA reductase mediates the biological effects of retinoic acid on human neuroblastoma cells: lovastatin specifically targets P-glycoprotein-expressing cells. Retrieved from [Link]
Sources
- 1. Biological and pharmacological roles of HCA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological roles and therapeutic potential of hydroxy-carboxylic Acid receptors [pubmed.ncbi.nlm.nih.gov]
- 3. In silico ADME-Tox modeling: progress and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico predictions of ADME-Tox properties: drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In silico ADME/tox comes of age: twenty years later - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. benchchem.com [benchchem.com]
- 9. Ethyl 2-chloronicotinate | 1452-94-4 [chemicalbook.com]
- 10. Ethyl 2-Chloronicotinate | 1452-94-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. scbt.com [scbt.com]
Computational analysis of "Methyl 2-Chloro-5-iodonicotinate"
An In-Depth Technical Guide to the Computational Analysis of Methyl 2-Chloro-5-iodonicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated pyridine derivative with significant potential as a scaffold in medicinal chemistry and drug discovery. Its unique substitution pattern offers multiple points for synthetic modification, making it an attractive building block for creating diverse chemical libraries. This guide provides a comprehensive computational analysis of this compound, detailing its electronic structure, spectroscopic signatures, and potential as a pharmacologically active agent. By integrating density functional theory (DFT) calculations, simulated spectroscopic analysis, and molecular docking studies, we present a holistic view of this molecule's properties and its prospective applications in drug development. This document serves as a technical blueprint for researchers aiming to leverage computational chemistry in the rational design of novel therapeutics based on the nicotinic acid framework.
Molecular and Physicochemical Profile
This compound (CAS: 78686-83-6) is a trifunctionalized pyridine ring, a structural motif prevalent in numerous biologically active compounds. The strategic placement of chloro, iodo, and methyl ester groups provides a rich chemical space for synthetic elaboration, particularly in cross-coupling reactions.
Structural and Physicochemical Data
A summary of the key structural and physicochemical properties of this compound is presented in Table 1. This data, sourced from publicly available databases, forms the basis for our computational analysis.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClINO₂ | PubChem |
| Molecular Weight | 297.48 g/mol | PubChem |
| IUPAC Name | methyl 2-chloro-5-iodopyridine-3-carboxylate | PubChem |
| SMILES | COC(=O)C1=C(N=CC(=C1)I)Cl | PubChem |
| CAS Number | 78686-83-6 | PubChem |
Predicted Spectroscopic Analysis
Due to the limited availability of experimental spectra for this compound, we present a predicted spectroscopic profile based on established principles of NMR and IR spectroscopy. This section serves as a guide for the experimental characterization of the molecule.
Predicted ¹H and ¹³C NMR Spectral Data
The predicted ¹H and ¹³C NMR chemical shifts for this compound are detailed in Table 2. These predictions are based on the analysis of the electronic environment of each nucleus, considering the inductive and anisotropic effects of the substituents.
| ¹H NMR | ¹³C NMR | ||
| Proton | Predicted δ (ppm) | Carbon | Predicted δ (ppm) |
| H-4 | 8.5 - 8.7 | C-2 | 150 - 152 |
| H-6 | 8.8 - 9.0 | C-3 | 128 - 130 |
| O-CH₃ | 3.9 - 4.1 | C-4 | 145 - 147 |
| C-5 | 95 - 97 | ||
| C-6 | 155 - 157 | ||
| C=O | 164 - 166 | ||
| O-CH₃ | 52 - 54 |
Predicted FT-IR Spectral Data
The predicted FT-IR absorption bands for key functional groups in this compound are presented in Table 3. These predictions are based on characteristic vibrational frequencies of the functional groups present in the molecule.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | 1720 - 1740 |
| C-O (Ester) | Stretch | 1250 - 1300 |
| C=C, C=N (Aromatic) | Stretch | 1450 - 1600 |
| C-Cl | Stretch | 700 - 800 |
| C-I | Stretch | 500 - 600 |
| Aromatic C-H | Stretch | 3000 - 3100 |
Computational Analysis Workflow
This section outlines a comprehensive computational workflow for the in-depth analysis of this compound. The proposed methodologies are grounded in established practices in computational chemistry and drug design.[1][2]
Sources
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 2-Chloro-5-iodonicotinate
Introduction: Strategic C-C Bond Formation in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, empowering researchers in drug discovery and development to forge carbon-carbon bonds with exceptional precision and efficiency.[1][2][3] This palladium-catalyzed reaction offers a versatile and robust methodology for constructing complex molecular architectures from readily available building blocks.[2][3][4] Among the vast array of substrates, halogenated heterocycles are of particular importance, serving as key intermediates in the synthesis of numerous pharmaceutical agents.[5]
This document provides a detailed guide to the application of Methyl 2-chloro-5-iodonicotinate in Suzuki-Miyaura coupling reactions. This trifunctional building block presents a unique opportunity for selective C-C bond formation, leveraging the differential reactivity of its halogen substituents. The insights and protocols herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile reagent in their synthetic endeavors.
The Substrate: this compound - A Profile
This compound is a valuable intermediate in organic synthesis, possessing three key functional groups that can be strategically manipulated: a methyl ester, a chloro substituent at the 2-position, and an iodo substituent at the 5-position of the pyridine ring.[6][][8]
| Property | Value |
| Molecular Formula | C₇H₅ClINO₂ |
| Molecular Weight | 297.48 g/mol |
| CAS Number | 78686-83-6 |
| Appearance | White to off-white solid |
| Melting Point | 204-206 °C |
The key to the synthetic utility of this compound in Suzuki-Miyaura coupling lies in the differential reactivity of the carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine (C-Cl) bond. This inherent difference in reactivity allows for highly regioselective coupling at the 5-position of the pyridine ring, leaving the chloro group at the 2-position intact for potential subsequent transformations.[9]
The Reaction: Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid proceeds with high selectivity at the 5-position. The generally accepted catalytic cycle for this transformation is depicted below.[1]
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
Causality behind Experimental Choices:
-
Catalyst Selection: Palladium catalysts are the most widely employed for Suzuki couplings.[1] Pre-catalysts like Pd(PPh₃)₄, PdCl₂(dppf), and Pd(OAc)₂ with appropriate phosphine ligands are common choices. The selection of the ligand is crucial and can influence reaction efficiency and scope. For substrates like halogenated pyridines, bulky and electron-rich phosphine ligands can be beneficial.[10]
-
Base: A base is essential for the transmetalation step, activating the boronic acid. Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used. The choice of base can impact the reaction rate and yield, and may need to be optimized for specific substrates.
-
Solvent System: The reaction is often carried out in a mixture of an organic solvent and water. Common organic solvents include toluene, dioxane, and DMF.[1] The aqueous phase is necessary for dissolving the inorganic base and facilitating the transmetalation process.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with arylboronic acids. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a robust starting point for a wide range of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Ethanol
-
Water
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%), to the reaction mixture.
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired methyl 2-chloro-5-aryl-nicotinate.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol offers a significant reduction in reaction time, which can be advantageous for high-throughput synthesis.
Materials:
-
This compound
-
Arylboronic acid (1.3 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equivalents)
-
1,4-Dioxane
-
Water
-
Microwave reactor vial
-
Magnetic stir bar
Procedure:
-
Reaction Setup: To a microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.3 eq), cesium carbonate (2.5 eq), and Pd(dppf)Cl₂ (3 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 5:1 ratio).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120-150 °C for 15-45 minutes.
-
Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.
Workflow and Data Presentation
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
Summary of Typical Reaction Parameters:
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Commonly used, effective for a range of substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |
| Solvent | Toluene/Ethanol/H₂O, Dioxane/H₂O | Provides a medium for both organic and inorganic reagents. |
| Temperature | 80-150 °C | Sufficient to drive the reaction to completion. |
| Atmosphere | Inert (N₂ or Ar) | Prevents degradation of the Pd(0) catalyst. |
Conclusion and Future Perspectives
This compound is a highly effective and regioselective substrate for Suzuki-Miyaura cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for the synthesis of a diverse array of 2-chloro-5-aryl-nicotinic acid methyl esters. These products are valuable intermediates, with the remaining chloro and ester functionalities available for further synthetic manipulations, opening avenues for the construction of complex, biologically active molecules. The continued exploration of novel catalysts and reaction conditions will undoubtedly further expand the utility of this versatile building block in the ever-evolving landscape of drug discovery and materials science.
References
-
Buskes, M. J., & Blanco, M. J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. [Link]
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Morken, J. P., et al. (2014). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. Journal of the American Chemical Society, 136(18), 6534–6537. [Link]
-
Denmark, S. E., & Bock, M. J. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(23), 16195–16202. [Link]
-
Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261. [Link]
-
ResearchGate. (2022). 2.2.1 Cross-Coupling Methods for Methylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Retrieved from [Link]
-
ResearchGate. (2013). ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline.. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Heck Cross- Coupling Reactions in Ionic Liquid mediated Pd Nanocatalysts. Retrieved from [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
Felpin, F. X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578. [Link]
-
Chem-Impex. (n.d.). Methyl 2-chloronicotinate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pd-mediated rapid cross-couplings using [(11)C]methyl iodide: groundbreaking labeling methods in (11)C radiochemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Suzuki–Miyaura cross-coupling of esters by selective O– C(O) cleavage mediated by air-stable [Pd(NHC)(μ-Cl)Cl]2 precatalysts. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]
- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
-
National Center for Biotechnology Information. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]
Sources
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 78686-83-6 [chemicalbook.com]
- 6. americanelements.com [americanelements.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Chemoselective Suzuki-Miyaura Coupling of Methyl 2-Chloro-5-iodonicotinate
Introduction: Strategic C-C Bond Formation in Heterocyclic Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its robustness, functional group tolerance, and the mild conditions under which it facilitates the formation of carbon-carbon bonds.[1] For researchers in medicinal chemistry and materials science, the ability to selectively functionalize heteroaromatic cores is of paramount importance. Methyl 2-chloro-5-iodonicotinate is a versatile building block, offering two distinct halogenated sites for potential cross-coupling. This application note provides a detailed protocol and the underlying scientific rationale for the chemoselective Suzuki-Miyaura coupling of this substrate, targeting the more reactive carbon-iodine bond. The resulting 5-aryl-2-chloronicotinate esters are valuable intermediates, with the remaining chloro-substituent poised for subsequent transformations.
Understanding the Reaction: Mechanism and Chemoselectivity
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The reaction's success with substrates like this compound is dictated by the principle of chemoselectivity, which, in this case, is governed by the differential reactivity of the carbon-halogen bonds.
The Catalytic Cycle:
-
Oxidative Addition: The cycle initiates with the insertion of a low-valent palladium(0) complex into the carbon-halogen bond of the electrophile. This is typically the rate-determining step of the reaction.[3]
-
Transmetalation: In the presence of a base, the organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) center, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[4]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst, which then re-enters the catalytic cycle.[2]
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Chemoselectivity in Dihalogenated Pyridines:
For substrates possessing multiple halide substituents, the order of reactivity in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl.[2] This is primarily due to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by the palladium catalyst. In the case of this compound, this differential reactivity allows for a highly selective reaction at the 5-position (C-I bond) while leaving the 2-position (C-Cl bond) intact for potential downstream functionalization.
Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the selective coupling of various arylboronic acids with this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | --- |
| Arylboronic Acid | Varies | Commercially Available | --- |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane ([Pd(dppf)Cl₂]·CH₂Cl₂) | Catalyst Grade | Commercially Available | Air-stable precatalyst. |
| Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) | Anhydrous | Commercially Available | Ensure the base is finely powdered. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Degas prior to use. |
| Water | Deionized | --- | Degas prior to use. |
| Ethyl Acetate | ACS Grade | Commercially Available | For workup. |
| Brine (saturated aq. NaCl) | --- | --- | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | --- | --- | For drying. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
| Inert Gas | High Purity Nitrogen or Argon | --- | --- |
Reaction Setup and Procedure:
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Method:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, [Pd(dppf)Cl₂]·CH₂Cl₂ (0.03 mmol, 3 mol%). Subsequently, add degassed anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. The typical solvent ratio of dioxane to water is 4:1.
-
Degassing: Further degas the reaction mixture by bubbling a gentle stream of the inert gas through the solution for 10-15 minutes.
-
Reaction: Place the flask in a preheated oil bath and stir the mixture vigorously at 80-100 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[5]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-chloronicotinate.
Troubleshooting and Key Considerations
Even with a robust protocol, challenges can arise. Below are common issues and strategies to address them.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Poorly soluble reagents | - Use a fresh batch of catalyst.- Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere.- Consider using a different solvent system (e.g., DMF, Toluene/EtOH) to improve solubility. |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom. This is often promoted by excess water or a strong base.[6] | - Use a boronic ester (e.g., pinacol ester) which is more stable.[7]- Minimize the amount of water in the reaction.- Consider a milder base such as potassium fluoride (KF).[4] |
| Homocoupling | Coupling of two boronic acid molecules. | - Ensure thorough degassing to remove oxygen.[2]- Optimize the catalyst loading; sometimes lower catalyst concentrations can reduce homocoupling. |
| Dehalogenation | Replacement of a halogen with a hydrogen. | - This can be a side reaction pathway from the oxidative addition intermediate. Optimizing the base and solvent system may mitigate this.[2] |
| Catalyst Deactivation | The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[6] | - The use of bulky, electron-rich phosphine ligands (like in dppf) helps to prevent this deactivation pathway. If issues persist, screening other Buchwald-type ligands may be beneficial. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct all operations in a well-ventilated fume hood.
-
Reagent Handling: Palladium catalysts and organic solvents should be handled with care. Consult the Safety Data Sheets (SDS) for all chemicals before use.
-
Pressure: When heating reactions in sealed vessels, do not exceed 2/3 of the vessel's volume to avoid excessive pressure buildup. Always use a blast shield.[8]
Conclusion
The protocol detailed herein provides a reliable method for the chemoselective Suzuki-Miyaura coupling of this compound at the C-I position. By understanding the underlying principles of the catalytic cycle and the factors governing chemoselectivity, researchers can effectively synthesize a diverse range of 5-aryl-2-chloronicotinate derivatives. These compounds serve as valuable intermediates for further synthetic elaboration in the pursuit of novel pharmaceuticals and advanced materials.
References
- BenchChem Technical Support Team. (2025, December). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. BenchChem.
- BenchChem. (2025).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal.
- Various Authors. (2014, December 23). How can I solve my problem with Suzuki coupling?.
- Various Authors. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Reddit.
- The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
- Various Authors. (2021, March 22). Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air.
- Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.
- Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Thomas, S., & Aggarwal, V. K. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4440–4443.
- Thomas, S., & Aggarwal, V. K. (2016). Selective and Serial Suzuki−Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Semantic Scholar.
- Various Authors. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
- Rychnovsky Lab. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. Tetrahedron, 58(48), 9633-9695.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube.
- Watson, D. A., & co-workers. (n.d.). Chemoselective Suzuki–Miyaura Cross-Coupling. Semantic Scholar.
- Various Authors. (n.d.). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine...
Sources
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Application Notes & Protocols: Strategic Suzuki Coupling of Methyl 2-Chloro-5-iodonicotinate
Introduction: The Strategic Value of a Bifunctional Nicotinate
In the landscape of pharmaceutical and materials science, substituted pyridine scaffolds are of paramount importance. Methyl 2-chloro-5-iodonicotinate is a highly valuable and versatile building block, offering two distinct halogen handles for sequential, site-selective functionalization.[1][][3] The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for a strategic approach to molecular assembly, beginning with the more facile Suzuki-Miyaura cross-coupling at the 5-iodo position.
This guide provides an in-depth analysis of the reaction conditions required for the successful and highly selective Suzuki coupling at the C-I bond of this compound. We will explore the mechanistic underpinnings of this selectivity and provide detailed, field-proven protocols for researchers, scientists, and professionals in drug development.
The Principle of Chemoselectivity: Why Iodine Reacts First
The success of a selective mono-coupling reaction on a dihalogenated substrate hinges on the differential reactivity of the carbon-halogen bonds. The Suzuki-Miyaura reaction is initiated by the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, which is typically the rate-determining step of the catalytic cycle.[4]
The bond dissociation energy (BDE) for a C-X bond on an aromatic ring follows the trend C-I < C-Br < C-Cl.[5][6] Consequently, the C-I bond is significantly weaker and more susceptible to cleavage by the palladium catalyst. This inherent electronic property is the primary driver for the exceptional chemoselectivity observed in the Suzuki coupling of this compound, allowing for the preferential formation of a C(sp²)-C(sp²) bond at the 5-position while leaving the C-Cl bond at the 2-position intact for subsequent transformations.[7][8]
Caption: Preferential reaction site for Suzuki coupling.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[4][9][10][11] Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the C-I bond of the substrate, forming a Pd(II) intermediate. This is the chemoselective step.
-
Transmetalation : In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the iodide. The base activates the organoboron reagent, forming a more nucleophilic boronate "ate" complex.[5][12][13]
-
Reductive Elimination : The two organic fragments on the palladium complex couple and are expelled as the final product, regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[14]
Critical Reaction Parameters & Optimization
The choice of catalyst, base, solvent, and boron reagent are all critical for achieving high yields and clean conversion.
Palladium Catalyst & Ligand
While the C-I bond is reactive enough to couple with simple palladium sources like Pd(PPh₃)₄, the use of more robust and modern catalyst systems is recommended for higher efficiency, lower catalyst loadings, and broader substrate scope.
-
Palladium Precatalysts : Common choices include Pd(OAc)₂, Pd₂(dba)₃, or air-stable Pd(II) complexes. Pd(II) sources require in situ reduction to the active Pd(0) species.[10][15]
-
Ligands : The ligand stabilizes the palladium center and modulates its reactivity.
-
Triphenylphosphine (PPh₃) : A classic, cost-effective choice that is often sufficient for reactive C-I bonds.
-
Bulky, Electron-Rich Phosphines : Ligands like SPhos, XPhos, or P(t-Bu)₃ (Buchwald ligands) are highly effective, promoting fast oxidative addition and reductive elimination.[16][17] They are particularly crucial for the more challenging C-Cl coupling that might be performed subsequently.
-
N-Heterocyclic Carbenes (NHCs) : These offer another class of highly active ligands for Suzuki couplings, especially with challenging substrates like aryl chlorides.[12][18]
-
Base Selection
The base is essential for activating the boronic acid in the transmetalation step.[5][19] The choice of base can significantly impact yield.
-
Inorganic Bases : Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common.[13]
-
K₂CO₃ : A mild, inexpensive, and widely used base.
-
K₃PO₄ : A stronger base that is often effective when carbonates are not.
-
Cs₂CO₃ : A strong, highly soluble base that can accelerate reactions but is more expensive.
-
-
Fluoride Sources (e.g., KF) : Fluoride ions can also activate boronic acids, providing an alternative for base-sensitive substrates.[12]
Solvent System
The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (where the inorganic base resides).[20][21]
-
Aprotic Ethereal Solvents : 1,4-Dioxane and THF are excellent choices, typically used with water as a co-solvent (e.g., 4:1 or 5:1 ratio) to dissolve the base.
-
Aromatic Solvents : Toluene, often used in a biphasic mixture with water, is another common and effective solvent.
-
Polar Aprotic Solvents : While DMF and acetonitrile can be used, they can sometimes influence selectivity in dihalogenated systems and should be chosen with care.[22]
Boron Reagent: Acid vs. Ester
The choice between a boronic acid and a boronate ester involves a trade-off between reactivity and stability.[23]
-
Boronic Acids (Ar-B(OH)₂) : Generally more reactive, leading to faster reaction times. However, they can be prone to decomposition via protodeboronation, especially with certain heteroaryl derivatives.[23][24]
-
Boronate Esters (e.g., Pinacol Esters, Ar-B(pin)) : Significantly more stable, often crystalline solids that are easier to handle, purify, and store.[23][25] They are excellent choices for complex, multi-step syntheses.
Data Summary: Typical Reaction Conditions
The following table summarizes common conditions for the selective Suzuki-Miyaura coupling at an aryl-iodide bond, providing a starting point for reaction optimization.
| Parameter | Condition A: Standard | Condition B: High-Performance | Rationale |
| Substrate | This compound | This compound | Starting material. |
| Boron Reagent | Arylboronic Acid (1.2 equiv) | Arylboronic Acid/Ester (1.2 equiv) | A slight excess ensures complete consumption of the substrate.[26] |
| Pd Source | Pd(PPh₃)₄ (3-5 mol%) | Pd(OAc)₂ (1-2 mol%) | Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst. Pd(OAc)₂ is a cheaper Pd(II) precatalyst requiring a ligand.[27] |
| Ligand | - (included in catalyst) | SPhos (2-4 mol%) | SPhos is a highly active ligand for promoting efficient coupling.[16] |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) | K₂CO₃ is a standard, effective base. K₃PO₄ is stronger and can improve rates.[13] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (5:1) | Both are excellent biphasic solvent systems for Suzuki reactions.[9][20] |
| Temperature | 80 - 100 °C | 90 - 110 °C | Sufficient thermal energy to drive the catalytic cycle. |
| Time | 4 - 16 hours | 2 - 12 hours | High-performance catalysts typically lead to shorter reaction times. |
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous.
Protocol A: Standard Conditions using Pd(PPh₃)₄
This protocol uses a classic and reliable catalyst system suitable for most standard arylboronic acids.
-
Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 297.5 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg).
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition : Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Degassing : Bubble a gentle stream of inert gas through the stirred solution for 15-20 minutes to ensure all oxygen is removed.
-
Catalyst Addition : Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 34.7 mg, 3 mol%) to the flask under a positive flow of inert gas.
-
Reaction : Heat the reaction mixture to 90 °C in a pre-heated oil bath with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (25 mL) and water (15 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Protocol B: Microwave-Assisted High-Performance Conditions
This protocol utilizes a modern catalyst system and microwave irradiation for significantly reduced reaction times.
-
Reaction Setup : To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (0.5 mmol, 148.7 mg), the arylboronic acid or pinacol ester (0.6 mmol), potassium phosphate (K₃PO₄, 1.0 mmol, 212.3 mg), palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg, 2 mol%), and SPhos (0.02 mmol, 8.2 mg, 4 mol%).
-
Solvent Addition : Add degassed toluene (4 mL) and degassed water (0.8 mL).
-
Sealing : Crimp-seal the vial under an inert atmosphere.
-
Reaction : Place the vial in a microwave reactor. Heat the mixture to 120 °C with stirring for 20-60 minutes.
-
Work-up and Purification : After cooling to room temperature, follow the work-up and purification steps as described in Protocol A.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.[14]
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Available from: [Link]
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. Available from: [Link]
-
Nykaza, T. V., et al. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki–Miyaura Couplings. ACS Catalysis, 8(6), 5594-5599. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
Royal Society of Chemistry. Solvent effects in palladium catalysed cross-coupling reactions. Available from: [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4257-4268. Available from: [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4257-4268. Available from: [Link]
-
Martinez-Ferrate, O., et al. (2007). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Organometallics, 26(13), 3144-3153. Available from: [Link]
-
SciSpace. (Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019). Available from: [Link]
-
ResearchGate. Solvent effects in palladium catalysed cross-coupling reactions. Available from: [Link]
-
ACS Publications. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Available from: [Link]
-
Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Available from: [Link]
-
University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Available from: [Link]
-
National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]
-
ResearchGate. Chemoselective Synthesis of Arylpyridines via Suzuki-Miyaura Cross-Coupling Reactions. Available from: [Link]
-
Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. Available from: [Link]
-
ResearchGate. (PDF) Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Available from: [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]
-
PubChemLite. This compound (C7H5ClINO2). Available from: [Link]
-
National Institutes of Health. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Available from: [Link]
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Available from: [Link]
-
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]
-
Reddit. Your "Go-To", "just couple already", Suzuki conditions?. Available from: [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available from: [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air. Available from: [Link]
-
AMERICAN ELEMENTS. This compound. Available from: [Link]
-
YouTube. Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. Available from: [Link]
Sources
- 1. This compound | 78686-83-6 [chemicalbook.com]
- 3. PubChemLite - this compound (C7H5ClINO2) [pubchemlite.lcsb.uni.lu]
- 4. byjus.com [byjus.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. uwindsor.ca [uwindsor.ca]
- 19. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Methyl 2-Chloro-5-iodonicotinate in Medicinal Chemistry
Introduction: The Strategic Importance of a Trifunctional Pyridine Scaffold
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired biological functions. Methyl 2-chloro-5-iodonicotinate, a trifunctional pyridine derivative, has emerged as a highly valuable and versatile intermediate.[1][2] Its utility stems from the orthogonal reactivity of its three distinct functional groups: a methyl ester, a chloro substituent at the 2-position, and an iodo substituent at the 5-position.[][4][5] This unique arrangement allows for sequential and site-selective modifications, making it a cornerstone in the synthesis of numerous pharmaceutical agents, particularly kinase inhibitors.[6][7]
The electron-deficient nature of the pyridine ring, further influenced by the chloro and ester groups, activates the halide positions for various cross-coupling reactions. The differential reactivity between the C-I and C-Cl bonds (C-I being more reactive in palladium-catalyzed reactions) is the linchpin of its strategic application, enabling chemists to introduce diverse substituents in a controlled manner.[8][9] This guide provides an in-depth analysis of the applications of this compound, complete with detailed protocols for key synthetic transformations.
Compound Profile & Physicochemical Properties
A thorough understanding of the substrate's properties is critical for successful reaction design and optimization.
| Property | Value | Reference |
| CAS Number | 78686-83-6 | [10][11] |
| Molecular Formula | C₇H₅ClINO₂ | [4][11] |
| Molecular Weight | 297.48 g/mol | [11] |
| Appearance | White to pale yellow solid | [] |
| Melting Point | 74-76 °C | [] |
| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | [] |
| IUPAC Name | methyl 2-chloro-5-iodopyridine-3-carboxylate | [][4] |
Core Applications in Medicinal Chemistry: A Gateway to Privileged Scaffolds
The primary application of this compound lies in its role as a precursor to complex heterocyclic scaffolds. The strategic, sequential functionalization via palladium-catalyzed cross-coupling reactions is the most prominent application.
Logical Flow of Sequential Cross-Coupling
The differential reactivity of the C-I and C-Cl bonds is the key to its synthetic utility. The C-I bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst compared to the more robust C-Cl bond. This allows for selective reaction at the 5-position first.
Caption: Sequential functionalization workflow.
This step-wise approach is fundamental in building molecules like kinase inhibitors, where specific groups are required at defined positions for optimal target engagement.[6]
Detailed Application Protocols
The following protocols are designed as robust starting points. Researchers should note that optimization for specific substrates is often necessary.
Protocol 1: Suzuki-Miyaura Coupling at the C5-Iodo Position
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organohalide.[12][13] This protocol details the selective coupling at the C5-iodo position.
Reaction Principle: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-I bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst.[14][15]
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio, ~0.1 M concentration).
-
Reaction Execution: Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[13]
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.[8]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8][13]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the 5-aryl-2-chloronicotinate intermediate.
Caption: Suzuki-Miyaura catalytic cycle.
Protocol 2: Sonogashira Coupling at the C5-Iodo Position
The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds between aryl halides and terminal alkynes, widely used in synthesizing conjugated systems.[9][16]
Reaction Principle: This reaction involves a dual catalytic cycle with palladium and copper.[9] The palladium catalyst facilitates the oxidative addition to the aryl iodide, while the copper(I) co-catalyst forms a copper acetylide intermediate, which then undergoes transmetalation to the palladium center, followed by reductive elimination.[9][17]
Experimental Protocol:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI) (3-10 mol%).
-
Solvent and Base: Add an anhydrous, degassed solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a suitable amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 equiv.).
-
Reactant Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirring mixture.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion, as monitored by TLC or LC-MS.[18]
-
Work-up:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst and salts.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then with brine.[9]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the resulting 5-alkynyl-2-chloronicotinate by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination at the C2-Chloro Position
Following the functionalization at the C5 position, the less reactive C2-chloro group can be targeted. The Buchwald-Hartwig amination is a premier method for forming C-N bonds.[19][20]
Reaction Principle: This palladium-catalyzed cross-coupling reaction involves the oxidative addition of the Pd(0) catalyst to the C-Cl bond, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product.[19][21][22] The choice of ligand is crucial for achieving high efficiency, especially with a less reactive chloride.[23]
Experimental Protocol:
-
Reaction Setup: In a glovebox or using Schlenk techniques, add the 5-substituted-2-chloronicotinate intermediate (1.0 equiv.), the desired primary or secondary amine (1.2-1.5 equiv.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 equiv.) to a dry reaction vessel.
-
Catalyst System: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-5 mol%). The choice of ligand is critical and often substrate-dependent.
-
Solvent: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.
-
Reaction Execution: Heat the sealed reaction vessel to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions can be slower than couplings with iodides.
-
Work-up:
-
After cooling, carefully quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over Na₂SO₄, filter, and concentrate.[21]
-
-
Purification: Purify the final product via flash column chromatography.
Case Study: Synthesis of Ibrutinib Intermediate
This compound is a known starting material or intermediate in some synthetic routes towards complex pharmaceuticals.[24][25] For example, analogous structures are key in the synthesis of kinase inhibitors like Ibrutinib.[26][27] A typical sequence would involve an initial Suzuki or similar coupling, followed by an amination step, showcasing the utility of the described protocols.
Troubleshooting and Scientific Insights
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Using bulky, electron-rich phosphine ligands can often mitigate this by favoring the desired reductive elimination step.[28]
-
Competing Reactions: In Sonogashira couplings, Glaser homocoupling of the alkyne can be a significant side reaction. This is often minimized by ensuring strictly anaerobic conditions and using a copper-free protocol if necessary.[29]
-
Hydrodehalogenation: The replacement of the halide with a hydrogen atom can occur, particularly with aryl chlorides in Buchwald-Hartwig aminations. This side reaction is often promoted by the presence of water or protic sources and can be minimized by using rigorously dried reagents and solvents and optimizing the base.[28]
-
Ester Hydrolysis: The methyl ester group can be sensitive to strongly basic or acidic conditions, especially at elevated temperatures. If hydrolysis is an issue, using milder bases like K₃PO₄ or Cs₂CO₃ is recommended.
Conclusion
This compound is a powerful and strategic building block in medicinal chemistry.[2][30][31] Its well-defined and differential reactivity at the C2 and C5 positions allows for the controlled and sequential introduction of molecular diversity. The palladium-catalyzed cross-coupling reactions—Suzuki, Sonogashira, and Buchwald-Hartwig—are the key tools for unlocking its synthetic potential. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to leverage this versatile intermediate in the design and synthesis of novel therapeutic agents.
References
- Google Patents. (2014). CN104557945A - Synthesis method of ibrutinib.
- Google Patents. (2023).
- Google Patents. (2018).
-
PubChemLite. (n.d.). This compound (C7H5ClINO2). [Link]
-
American Elements. (n.d.). This compound. [Link]
- Google Patents. (2023). CN114195790B - A kind of synthetic method of ibrutinib.
- Google Patents. (2017).
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation with 2-Chloro-5-methoxypyridine: A Key Heterocyclic Building Block. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
MDPI. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
PubChem. (n.d.). Methyl 2-chloro-5-methylnicotinate. [Link]
-
Acta Pharmacologica Sinica. (2016). Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors. [Link]
-
PubChem. (n.d.). Methyl 2-chloronicotinate. [Link]
-
ResearchGate. (2024). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]
-
ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. [Link]
-
ResearchGate. (2014). Recent Advances in Sonogashira Reactions. [Link]
-
PubMed. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. [Link]
-
R Discovery. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
- Google Patents. (1986).
-
ResearchGate. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. [Link]
-
ResearchGate. (2014). Cross-Coupling Reactions: A Practical Guide. [Link]
-
PubMed. (2005). Identification of compounds that inhibit growth of 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine-resistant cancer cells. [Link]
-
ResearchGate. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 4. PubChemLite - this compound (C7H5ClINO2) [pubchemlite.lcsb.uni.lu]
- 5. americanelements.com [americanelements.com]
- 6. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound | 78686-83-6 [chemicalbook.com]
- 11. scbt.com [scbt.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]
- 25. CN116969949A - A kind of synthesis method of intermediate impurities of ibrutinib - Google Patents [patents.google.com]
- 26. CN114195790B - A kind of synthetic method of ibrutinib - Google Patents [patents.google.com]
- 27. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Synthesis of Chiral Building Blocks for Use in Drug Discovery | MDPI [mdpi.com]
- 31. researchgate.net [researchgate.net]
Application Notes & Protocols: Methyl 2-Chloro-5-iodonicotinate in the Synthesis of Novel Herbicides
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
Methyl 2-chloro-5-iodonicotinate is a highly functionalized pyridine derivative that serves as a versatile building block in the discovery of novel herbicides. Its unique substitution pattern, featuring a nucleophilic substitution site at the 2-position (chlorine) and a cross-coupling center at the 5-position (iodine), allows for the strategic introduction of diverse chemical moieties to generate compounds with potent herbicidal activity. This application note provides a detailed guide on the utilization of this compound in the synthesis of potential new herbicide candidates, with a focus on picolinate-based synthetic auxins. It includes scientifically grounded synthetic protocols, an exploration of the underlying reaction mechanisms, and a discussion of the potential mode of action of the resulting compounds.
Introduction: The Strategic Advantage of this compound in Herbicide Discovery
The relentless evolution of herbicide resistance in weed populations necessitates the continuous development of new herbicidal molecules with novel modes of action or improved efficacy. Picolinic acid derivatives represent a significant class of synthetic auxin herbicides, which mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible plants[1][2][3][4][5]. The structural core of these herbicides is critical to their biological activity, and the ability to precisely modify this core is paramount in modern agrochemical research[6].
This compound (CAS No. 78686-83-6) is a key intermediate that offers a dual-pronged approach to molecular diversification. The electron-deficient nature of the pyridine ring, enhanced by the presence of the chloro and iodo substituents, facilitates a range of chemical transformations. This allows for the systematic exploration of structure-activity relationships (SAR) in the quest for new, effective, and selective herbicides.
Key Structural Features and Reactivity:
-
2-Chloro Substituent: Prone to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various nucleophiles[7][8][9][10][11].
-
5-Iodo Substituent: An excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the formation of carbon-carbon bonds[12][13][14][15][16].
-
Methyl Ester: Can be readily hydrolyzed to the corresponding carboxylic acid, a common feature of many auxinic herbicides.
Synthetic Pathways to Novel Herbicides
This section outlines two primary synthetic strategies for leveraging this compound to create novel herbicidal compounds.
Strategy 1: Palladium-Catalyzed Cross-Coupling at the 5-Position
The iodine atom at the 5-position of this compound is an ideal handle for introducing aryl, heteroaryl, or alkynyl groups via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis due to their broad functional group tolerance and high efficiency.
The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide. In this context, it can be used to synthesize 5-aryl-2-chloronicotinates, which are precursors to a class of potent auxinic herbicides.
Protocol 1: Synthesis of Methyl 2-chloro-5-phenylnicotinate
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
To this suspension, add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield Methyl 2-chloro-5-phenylnicotinate.
Causality and Insights: The choice of a palladium catalyst and a phosphine ligand is crucial for the efficiency of the Suzuki coupling. The base (potassium carbonate) is necessary to activate the boronic acid. The use of a degassed solvent system minimizes the oxidation of the palladium catalyst.
The Sonogashira coupling allows for the introduction of an alkyne moiety at the 5-position, further expanding the chemical space for novel herbicide discovery.
Protocol 2: Synthesis of Methyl 2-chloro-5-(phenylethynyl)nicotinate
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 eq) in a mixture of THF and triethylamine (2:1 v/v).
-
Degas the solution by bubbling with argon for 15-20 minutes.
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq) to the reaction mixture.
-
Add phenylacetylene (1.1 eq) dropwise via syringe.
-
Stir the reaction at room temperature for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford Methyl 2-chloro-5-(phenylethynyl)nicotinate.
Causality and Insights: The Sonogashira reaction requires a co-catalytic system of palladium and copper. Copper(I) facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. Triethylamine acts as both a solvent and a base to neutralize the HI formed during the reaction.
Strategy 2: Nucleophilic Aromatic Substitution at the 2-Position
The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution. This allows for the introduction of a wide variety of functional groups, including amines, alkoxides, and thiols.
Protocol 3: Synthesis of Methyl 2-amino-5-iodonicotinate
Materials:
-
This compound
-
Ammonia (in a suitable solvent, e.g., 1,4-dioxane or as aqueous ammonium hydroxide)
-
1,4-Dioxane (if using gaseous ammonia)
-
Sodium bicarbonate (if using ammonium hydroxide)
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in 1,4-dioxane in a sealed pressure vessel.
-
Saturate the solution with ammonia gas at 0 °C, then seal the vessel.
-
Heat the reaction to 100-120 °C for 24-48 hours.
-
Alternatively, heat the starting material with an excess of aqueous ammonium hydroxide in a sealed vessel at 100 °C for 24 hours.
-
After cooling, evaporate the solvent.
-
If using ammonium hydroxide, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to give Methyl 2-amino-5-iodonicotinate.
Causality and Insights: The SNAr reaction is driven by the attack of the nucleophile (ammonia) on the electron-deficient carbon atom bearing the chlorine. The reaction often requires elevated temperatures and pressures to proceed at a reasonable rate. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates this substitution.
Workflow and Logical Relationships
The following diagram illustrates the synthetic pathways from this compound to potential herbicide candidates.
Caption: Synthetic strategies for novel herbicides from this compound.
Potential Mode of Action: Synthetic Auxins
Many picolinate-based herbicides act as synthetic auxins[1][2][3][4][5]. Natural auxins are a class of plant hormones that regulate various aspects of plant growth and development. At normal physiological concentrations, they are essential for processes like cell elongation, division, and differentiation.
However, when synthetic auxins are applied at herbicidal rates, they overwhelm the plant's natural hormonal balance, leading to a cascade of detrimental effects[2]:
-
Uncontrolled and Disorganized Growth: The herbicide mimics auxin, causing susceptible plants to "grow themselves to death." This is often observed as twisting and curling of stems and leaves (epinasty)[2].
-
Disruption of Vascular Tissues: The abnormal growth disrupts the phloem and xylem, hindering the transport of water and nutrients.
-
Senescence and Necrosis: The plant's resources are rapidly depleted, leading to tissue death.
The novel compounds synthesized from this compound, particularly after hydrolysis of the methyl ester to the free carboxylic acid, are designed to fit into the auxin receptors in plants, thereby eliciting this herbicidal response. The specific nature of the substituent at the 5-position (introduced via cross-coupling) and the 2-position (introduced via nucleophilic substitution) will fine-tune the binding affinity to the receptor and the overall herbicidal efficacy and selectivity.
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of the starting material, this compound.
| Property | Value |
| CAS Number | 78686-83-6 |
| Molecular Formula | C7H5ClINO2 |
| Molecular Weight | 297.48 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 74-78 °C |
| Boiling Point | ~329 °C at 760 mmHg |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel herbicides. The distinct reactivity of its chloro and iodo substituents allows for a programmed and divergent synthetic approach to a wide array of new chemical entities. The protocols and strategies outlined in this application note provide a solid foundation for researchers in the agrochemical industry to explore new picolinate-based herbicides, potentially leading to the discovery of next-generation weed control solutions.
References
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). Molecules. [Link]
-
Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2025). Source. [Link]
-
Herbicidal compounds - Patent CA-3129622-A1 - PubChem. (n.d.). National Institutes of Health. [Link]
- BR112018000687B1 - compost, herbicide compositions, herbicide mixtures and methods for controlling the growth of unwanted vegetation - Google Patents. (n.d.).
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). PubMed. [Link]
- US8252721B2 - Herbicidal compositions - Google Patents. (n.d.).
- US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents. (n.d.).
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (n.d.). ResearchGate. [Link]
-
Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. (n.d.). VTechWorks. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. (n.d.). PubMed Central. [Link]
-
Nucleophilic aromatic substitution chemistry approaches to analogs... (n.d.). ResearchGate. [Link]
- WO 2017/220680 A1 - Googleapis.com. (2017). Google APIs.
-
Sonogashira coupling in natural product synthesis. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). PubMed. [Link]
-
Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage. (1992). PubMed. [Link]
-
(PDF) Synthesis of pyridine and methylpyridines over zeolite catalysts. (2014). ResearchGate. [Link]
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (n.d.). PubMed. [Link]
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (n.d.). MDPI. [Link]
-
16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]
-
Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2025). Source. [Link]
-
COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (n.d.). ePrints Soton. [Link]
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (n.d.). MDPI. [Link]
-
Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. (2020). Amazon S3. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
The Versatile Synthon: Methyl 2-Chloro-5-iodonicotinate as a Strategic Building Block in Modern Agrochemical Synthesis
Introduction: The Strategic Importance of Halogenated Pyridines in Agrochemicals
The pyridine scaffold is a cornerstone in the development of novel agrochemicals, offering a unique combination of chemical stability and biological activity.[1][2] Its derivatives are integral to a wide array of fungicides, herbicides, and insecticides that are crucial for global food security.[3][4] Among the vast library of pyridine-based building blocks, Methyl 2-Chloro-5-iodonicotinate stands out as a particularly valuable synthon for researchers and process chemists. Its distinct di-halogenation pattern, featuring a reactive iodine at the 5-position and a less reactive chlorine at the 2-position, allows for sequential and regioselective functionalization. This attribute is paramount for the efficient construction of complex molecular architectures required for next-generation crop protection agents.[5]
This technical guide provides an in-depth exploration of this compound as a key intermediate. We will delve into its chemical properties, outline detailed protocols for its application in pivotal cross-coupling reactions, and illustrate its role in the synthesis of precursors for blockbuster insecticides like Chlorantraniliprole and Cyantraniliprole.[6][7]
Compound Profile: this compound
A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 78686-83-6 | [8] |
| Molecular Formula | C₇H₅ClINO₂ | [8] |
| Molecular Weight | 297.48 g/mol | [8] |
| Appearance | White to pale yellow solid | [] |
| Melting Point | 74-76 °C | [] |
| Boiling Point | 329 °C at 760 mmHg | [] |
| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | [] |
| IUPAC Name | methyl 2-chloro-5-iodopyridine-3-carboxylate | [] |
The key to this molecule's utility lies in the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more susceptible to oxidative addition than the carbon-chlorine bond.[5] This reactivity hierarchy (I > Br > Cl > F) is inversely correlated with the bond dissociation energy and is the cornerstone of the synthetic strategies outlined below.[5]
Synthetic Pathways and Core Applications
This compound is a linchpin in the synthesis of a class of insecticides known as anthranilic diamides, which includes the widely used products Chlorantraniliprole and Cyantraniliprole.[6][7][10] The core strategy involves using the iodo-position for introducing new carbon-carbon or carbon-nitrogen bonds, while the chloro-position is often retained for later-stage transformations or is a required feature in the final active ingredient.
Caption: Key cross-coupling reactions using this compound.
Application Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds, widely used in the synthesis of biaryl compounds.[11][12][13] For this compound, this reaction is selectively performed at the C-I bond to introduce an aryl or heteroaryl group, a key step in building insecticide backbones.
Objective: To synthesize Methyl 2-chloro-5-phenylnicotinate.
Causality and Experimental Rationale:
-
Catalyst System: A palladium(0) species is the active catalyst.[14] We use Tetrakis(triphenylphosphine)palladium(0) as a pre-catalyst, which is stable and reliable. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.[15]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[11] Potassium carbonate is a moderately strong base, effective for this purpose and compatible with the ester functionality.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the organic reactants and catalyst.[13]
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Therefore, the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation.[13]
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 297.5 mg), Phenylboronic acid (1.2 mmol, 146.3 mg), and Potassium Carbonate (2.0 mmol, 276.4 mg).
-
Inerting: Evacuate and backfill the flask with Argon or Nitrogen gas three times.
-
Solvent Addition: Add 10 mL of a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg).
-
Reaction: Heat the mixture to 90 °C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) followed by brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Application Protocol 2: Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[16] This reaction is crucial for introducing alkynyl moieties, which are present in various agrochemicals and serve as versatile handles for further transformations like click chemistry or cyclizations.
Objective: To synthesize Methyl 2-chloro-5-(phenylethynyl)nicotinate.
Causality and Experimental Rationale:
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt (e.g., CuI) to activate the alkyne.[16] The copper acetylide is then transmetalated to the palladium center.
-
Base: A base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Ligand: Triphenylphosphine (PPh₃) is a common ligand that stabilizes the palladium catalyst and facilitates the reaction.
-
Selectivity: Similar to the Suzuki coupling, the reaction occurs selectively at the more reactive C-I bond.[17]
Step-by-Step Protocol:
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 mmol, 297.5 mg) in 10 mL of anhydrous tetrahydrofuran (THF) and 5 mL of triethylamine.
-
Degassing: Degas the solution by bubbling Argon through it for 20 minutes.
-
Catalyst Addition: To the solution, add Bis(triphenylphosphine)palladium(II) dichloride (0.025 mmol, 17.5 mg) and Copper(I) iodide (0.05 mmol, 9.5 mg) under an Argon atmosphere.
-
Alkyne Addition: Slowly add Phenylacetylene (1.2 mmol, 122.6 mg, 132 µL) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 8-16 hours. Monitor for the disappearance of the starting material by TLC.
-
Work-up: After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst residues, washing with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the pure alkynylated product.
| Parameter | Suzuki Coupling | Sonogashira Coupling |
| Coupling Partner | Arylboronic Acid | Terminal Alkyne |
| Catalyst System | Pd(0) | Pd(II)/Cu(I) |
| Typical Base | K₂CO₃, Na₂CO₃ | Triethylamine, DIPA |
| Reaction Temp. | 80-100 °C | Room Temperature to 50 °C |
Application Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[18][19] This transformation is invaluable for installing nitrogen-containing functional groups, which are prevalent in biologically active molecules.[20][21]
Objective: To synthesize Methyl 5-(phenylamino)-2-chloronicotinate.
Causality and Experimental Rationale:
-
Ligand Choice: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands (e.g., XPhos, SPhos, BrettPhos) are often required to promote the reductive elimination step, which is typically the rate-limiting step for C-N bond formation.[20] We will use Xantphos, a bidentate ligand known for its effectiveness in such couplings.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[21]
-
Pre-catalyst: Using a palladium pre-catalyst like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is often preferred as it is a stable source of Pd(0).
Step-by-Step Protocol:
-
Reaction Setup: Add this compound (1.0 mmol, 297.5 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), Xantphos (0.04 mmol, 23.1 mg), and Sodium tert-butoxide (1.4 mmol, 134.5 mg) to an oven-dried Schlenk tube.
-
Inerting: Seal the tube, and evacuate and backfill with Argon three times.
-
Reagent Addition: Add anhydrous toluene (10 mL) followed by aniline (1.2 mmol, 111.7 mg, 109 µL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting residue by flash chromatography on silica gel to afford the target N-aryl product.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for agrochemical research and development. Its well-defined reactivity profile enables chemists to perform selective, high-yielding cross-coupling reactions to construct complex molecular frameworks efficiently. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings provide a solid foundation for researchers to leverage this synthon in the discovery of new and effective crop protection solutions. As the demand for more sophisticated and environmentally benign agrochemicals grows, the strategic application of such precisely functionalized intermediates will continue to be a critical driver of innovation in the field.
References
- BenchChem. (n.d.). The Synthetic Pathway of Chlorantraniliprole: A Technical Guide.
- BenchChem. (n.d.). Protocol for synthesizing chlorantraniliprole in a laboratory setting.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
- Zakharychev, V. V., et al. (2024). Development of novel pyridine-based agrochemicals: A review. ResearchGate.
- Unknown Author. (2025). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. ResearchGate.
- US EPA. (2025). Registration Review of Pyridine and Pyrimidine Herbicides.
- ResearchGate. (n.d.). Synthesis of cyantraniliprole and its bioactivity.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- BOC Sciences. (n.d.). CAS 78686-83-6 this compound.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- Unknown Author. (n.d.). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
- ResearchGate. (2025). Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (2025). Palladium-catalyzed cross-couplings in the synthesis of agrochemicals.
- BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate.
- ResearchGate. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
Synthesis of substituted nicotinates from "Methyl 2-Chloro-5-iodonicotinate"
An Application Guide to the Strategic Synthesis of Substituted Nicotinates from Methyl 2-Chloro-5-iodonicotinate
Authored by: A Senior Application Scientist
Abstract
Substituted nicotinates and their derivatives are privileged scaffolds in modern drug discovery, appearing in a wide array of pharmacologically active agents.[1][2][3] this compound is a versatile and highly valuable starting material for the synthesis of these compounds, offering two distinct and orthogonally reactive halogenated sites. This guide provides an in-depth exploration of the synthetic pathways originating from this key intermediate. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for major palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The focus will be on leveraging the differential reactivity of the C5-I and C2-Cl bonds to achieve selective and sequential functionalization, enabling the efficient construction of complex, polysubstituted pyridine cores for research, development, and pharmaceutical applications.
The Strategic Advantage of this compound
The synthetic utility of this compound stems from the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides follows the order of bond dissociation energies: C-I > C-Br > C-Cl.[4] This hierarchy allows for the selective functionalization of the C5 position (iodide) under milder conditions while leaving the C2 position (chloride) intact for subsequent transformations.
This inherent orthogonality is a cornerstone of efficient molecular construction, allowing for a planned, stepwise introduction of diverse functionalities.
Caption: Strategic workflow for sequential functionalization.
Palladium-Catalyzed Cross-Coupling: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions are transformative tools in organic synthesis.[5][6] Most of these reactions, including those discussed herein, proceed through a common catalytic cycle involving a palladium(0) active species.
The general mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the substrate (e.g., this compound), forming a Pd(II) complex. This is typically the rate-determining step, and it occurs much more readily with aryl iodides than with aryl chlorides.[7][8]
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[5][6]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new carbon-carbon or carbon-heteroatom bond and regenerating the Pd(0) catalyst to continue the cycle.[7][8]
Caption: The general catalytic cycle for Pd-catalyzed cross-coupling.
Application Protocol: Suzuki-Miyaura Coupling at the C5 Position
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base.[9][10][11]
Rationale for Experimental Choices
-
Catalyst: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand is common. Ligands like SPhos or XPhos are often effective for challenging substrates, but for a reactive C-I bond, a simpler ligand like PPh₃ can suffice.
-
Base: A base is required to activate the boronic acid, facilitating the transmetalation step.[9] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used. The choice of base can influence reaction rate and functional group tolerance.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water is typical. Water is often necessary to dissolve the inorganic base and assist in the catalytic cycle.
Detailed Experimental Protocol
Objective: To synthesize Methyl 2-chloro-5-phenylnicotinate.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Triphenylphosphine [PPh₃] (0.04 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid, and K₂CO₃.
-
In a separate vial, dissolve Pd(OAc)₂ and PPh₃ in a small amount of the degassed dioxane. Add this catalyst solution to the Schlenk flask.
-
Add the remaining degassed 4:1 dioxane/water solvent mixture to the flask.
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Representative Data
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | ~80-90 |
| 3-Thiopheneboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DME/H₂O | 85 | ~75-88 |
Application Protocol: Sonogashira Coupling at the C5 Position
The Sonogashira reaction forms a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[12] It traditionally uses a palladium catalyst and a copper(I) co-catalyst.[13] Copper-free versions have also been developed to avoid issues with homocoupling and catalyst contamination.[14][15]
Rationale for Experimental Choices
-
Catalyst System: The classic system involves a Pd(II) or Pd(0) source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI). The copper co-catalyst is believed to form a copper(I) acetylide, which then undergoes transmetalation with the palladium center.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial. It serves as both the base to deprotonate the terminal alkyne and often as a solvent.
-
Solvent: A polar aprotic solvent like THF or DMF is commonly used in conjunction with the amine base.
Detailed Experimental Protocol
Objective: To synthesize Methyl 2-chloro-5-(phenylethynyl)nicotinate.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)
-
Copper(I) iodide [CuI] (0.05 equiv)
-
Triethylamine (TEA) (2.5 equiv)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous, degassed THF and degassed TEA via syringe.
-
Add phenylacetylene dropwise to the stirred solution at room temperature.
-
Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-8 hours.
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient).
Application Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine.[16][17] This reaction is of paramount importance in medicinal chemistry for the synthesis of aniline derivatives.[18]
Rationale for Experimental Choices
-
Catalyst: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands (e.g., RuPhos, Xantphos, BINAP) are often required to facilitate the reductive elimination step, which is crucial for C-N bond formation.[16][19]
-
Base: A strong, non-nucleophilic base is needed to deprotonate the amine. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are common choices.[19]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent side reactions.
Detailed Experimental Protocol (Sequential Amination)
This protocol demonstrates the sequential functionalization, first at C5 and then at C2.
Step A: Selective Amination at the C5-Iodo Position
Objective: To synthesize Methyl 2-chloro-5-(morpholino)nicotinate.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.05 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)[19]
-
Toluene, anhydrous and degassed
Procedure:
-
In a glovebox or under an argon atmosphere, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Add this compound and anhydrous toluene.
-
Add morpholine via syringe.
-
Seal the tube and heat to 100-110 °C for 12-24 hours, monitoring by LC-MS.
-
Work-up and purify as described in the Suzuki protocol to isolate Methyl 2-chloro-5-(morpholino)nicotinate.
Step B: Amination at the C2-Chloro Position
Objective: To synthesize Methyl 2-(benzylamino)-5-(morpholino)nicotinate.
Materials:
-
Methyl 2-chloro-5-(morpholino)nicotinate (from Step A) (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Pd₂(dba)₃ (0.04 equiv)
-
RuPhos (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Toluene, anhydrous and degassed
Procedure:
-
Follow the setup procedure from Step A, using the product from Step A as the starting material and the reagents listed above. The C2-Cl bond is less reactive, often requiring a more active catalyst system (e.g., RuPhos) and a stronger base (NaOtBu).
-
Heat the reaction to 110 °C for 12-24 hours.
-
Work-up and purify as previously described to obtain the final 2,5-disubstituted product.
Alternative Pathway: Nucleophilic Aromatic Substitution (SNAr)
The C2-chloro position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. This allows for Nucleophilic Aromatic Substitution (SNAr) reactions, which provide a palladium-free alternative for introducing certain nucleophiles.[20][21][22]
This reaction proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer complex intermediate.[22] It is favored by strong nucleophiles (e.g., alkoxides, thiolates, amines) and often requires elevated temperatures.
Protocol: SNAr with Sodium Methoxide
Objective: To convert this compound to Methyl 2-methoxy-5-iodonicotinate.
Materials:
-
This compound (1.0 equiv)
-
Sodium Methoxide (NaOMe) (2.0 equiv)
-
Methanol (MeOH), anhydrous
Procedure:
-
Dissolve this compound in anhydrous methanol in a round-bottom flask.
-
Add sodium methoxide portion-wise at room temperature.
-
Heat the mixture to reflux (approx. 65 °C) and stir for 4-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully neutralize with 1M HCl until pH ~7.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Extract, wash, dry, and purify as described in previous sections.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex nicotinic acid derivatives. By understanding the principles of palladium-catalyzed cross-coupling and the inherent differential reactivity of the C-I and C-Cl bonds, researchers can strategically and selectively introduce a wide range of substituents. The protocols and insights provided in this guide serve as a comprehensive resource for chemists in drug discovery and materials science, enabling the efficient and controlled construction of novel molecular architectures.
References
- Role of palladium catalyst in cross-coupling reactions. (2025). Google AI Test Kitchen.
- Palladium-catalyzed cross-coupling reactions. Fiveable.
- Palladium catalyzed couplings. Lumen Learning, Organic Chemistry II.
- Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie.
- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB.
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives.
- Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflamm
- Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
- Selective Palladium-Catalyzed Aminations on 2-Chloro-3-iodo- and 2-Chloro-5-iodopyridine.
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. Benchchem.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Sonogashira coupling. Wikipedia.
- Buchwald–Hartwig amin
- Sonogashira Coupling. Organic Chemistry Portal.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Suzuki Coupling. Organic Chemistry Portal.
- Nucleophilic Aromatic Substitution. OpenStax adaptation, Organic Chemistry: A Tenth Edition.
- Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine. Benchchem.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Nucleophilic Arom
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- Nucleophilic Arom
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
Sources
- 1. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 6. fiveable.me [fiveable.me]
- 7. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 8. nobelprize.org [nobelprize.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chem.libretexts.org [chem.libretexts.org]
Application Note: Methyl 2-Chloro-5-iodonicotinate in the Synthesis of Pharmaceutical Intermediates
Abstract: This guide provides an in-depth technical overview of Methyl 2-chloro-5-iodonicotinate, a pivotal heterocyclic building block in modern medicinal chemistry. We explore its unique reactivity, stemming from the electronically distinct halogen substituents on the pyridine core, which enables highly selective and sequential functionalization. Detailed protocols for key palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr) are presented. The causality behind experimental choices, mechanistic insights, and a case study on the synthesis of a precursor to the BRAF inhibitor Encorafenib are discussed to provide researchers with a comprehensive and actionable resource for leveraging this versatile intermediate in drug discovery and development.
Introduction: The Strategic Advantage of a Differentiated Heterocycle
This compound (CAS: 78686-83-6) has emerged as a high-value intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its utility is rooted in the strategic placement of three key functional groups on a pyridine scaffold: a methyl ester, a 2-chloro substituent, and a 5-iodo substituent. This specific arrangement provides a powerful platform for orthogonal synthetic strategies.
The primary advantage lies in the differential reactivity of the carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly more susceptible to oxidative addition by palladium(0) catalysts than the more robust carbon-chlorine (C-Cl) bond. This reactivity difference is the cornerstone of its application, allowing for selective palladium-catalyzed cross-coupling reactions at the 5-position while leaving the 2-chloro position intact for subsequent transformations.[3] Conversely, the chlorine atom at the 2-position is activated by the electron-withdrawing effect of the ring nitrogen, making it a prime site for nucleophilic aromatic substitution (SNAr) reactions.[3][4] This dual reactivity enables chemists to introduce diverse functionalities in a controlled, stepwise manner, which is crucial for building the complex molecular architectures found in modern therapeutics.
Compound Profile & Physicochemical Data
A summary of the key properties of this compound is provided below.
| Property | Value |
| CAS Number | 78686-83-6[1] |
| Molecular Formula | C₇H₅ClINO₂[2] |
| Molecular Weight | 313.48 g/mol |
| Appearance | Off-white to yellow solid |
| IUPAC Name | Methyl 2-chloro-5-iodopyridine-3-carboxylate |
Safety and Handling
As with any active chemical reagent, proper handling is paramount. This compound is classified as an irritant and is harmful if swallowed.[5][6]
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Harmful if swallowed (H302).[6]
-
Precautionary Measures:
-
Use only in a well-ventilated area, preferably a chemical fume hood.[5]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][7]
-
Avoid breathing dust.
-
Wash hands and any exposed skin thoroughly after handling.[7]
-
In case of contact with eyes, rinse cautiously with water for several minutes.[7] If irritation persists, seek medical attention.
-
Palladium-Catalyzed Cross-Coupling Reactions: Selective C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for elaborating the this compound core.[8][9] The significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bond allows for exquisite regioselectivity, targeting the 5-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or vinyl boronic acids or esters.[10][11] This reaction is fundamental in constructing biaryl scaffolds, which are common motifs in pharmaceutical compounds.[12]
Principle & Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle.[13][14] The active Pd(0) catalyst undergoes oxidative addition into the C-I bond of this compound. This is the rate-determining step and occurs preferentially at the iodo-position.[13] Following this, transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination yields the C-C coupled product and regenerates the Pd(0) catalyst.[11] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reaction steps.[15]
Sources
- 1. This compound | [frontierspecialtychemicals.com]
- 2. PubChemLite - this compound (C7H5ClINO2) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Methyl 2-chloro-5-methylnicotinate | C8H8ClNO2 | CID 11636946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. nbinno.com [nbinno.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Introduction: Strategic C-C Bond Formation on a Differentiated Pyridine Scaffold
An Application Guide to the Chemoselective Heck Coupling of Methyl 2-Chloro-5-iodonicotinate
For Researchers, Scientists, and Drug Development Professionals
The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes using a palladium catalyst.[1][2] This transformation is invaluable in academic and industrial research, particularly in drug discovery, where the construction of complex molecular architectures is paramount.[2][3]
This guide focuses on a particularly strategic substrate: This compound . This molecule is a derivative of nicotinic acid, a scaffold frequently found in pharmacologically active compounds.[4][5][6][7][8] Its true synthetic value lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the more robust carbon-chlorine bond.[9][10][11] This inherent chemoselectivity allows for a precise Heck coupling at the 5-position of the pyridine ring, leaving the chloro-substituent at the 2-position untouched and available for subsequent, orthogonal cross-coupling reactions. This capability makes this compound a powerful building block for the modular synthesis of highly substituted pyridine derivatives.
The Mechanism: A Dance of Palladium and Selectivity
The power of the Heck reaction lies in its predictable and well-studied catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle proceeds through four key stages.[2][12][13]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which is often generated in situ from a more stable Pd(II) precatalyst like palladium(II) acetate.[1][14] This Pd(0) species inserts into the weakest carbon-halogen bond. For our substrate, this is selectively the C-I bond, forming a square planar Pd(II) complex.
-
Olefin Coordination & Migratory Insertion: The alkene coupling partner coordinates to the palladium center. This is followed by a syn-migratory insertion (carbopalladation), where the aryl group is transferred to one of the alkene carbons and the palladium to the other.[12][15]
-
β-Hydride Elimination: For the reaction to proceed, there must be a hydrogen atom on the carbon adjacent to the new C-Pd bond. This hydrogen is eliminated along with the palladium in a syn-elimination process, forming a palladium-hydride species and generating the desired substituted alkene product.[13][14] This step typically proceeds to give the more thermodynamically stable trans (E) isomer to minimize steric hindrance.[13]
-
Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the generated hydrohalic acid (HI) and facilitate the reductive elimination that regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[15][16]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Causality of Experimental Choices: Optimizing for Success
The success of the Heck reaction with this compound hinges on the careful selection of several key parameters.
-
Palladium Pre-catalyst: Pd(OAc)₂ is a common and cost-effective choice. It is readily reduced in situ to the active Pd(0) species by phosphine ligands, an amine base, or even the solvent. Other sources like Pd₂(dba)₃ can also be used, which is already a Pd(0) complex.
-
Ligand Selection: Phosphine ligands are critical. They stabilize the palladium catalyst, preventing its decomposition into inactive palladium black, and modulate its reactivity.[1] For a reactive C-I bond, triphenylphosphine (PPh₃) is often sufficient. However, for less reactive halides (like the C-Cl bond), bulkier and more electron-rich ligands such as tri-tert-butylphosphine (P(t-Bu)₃) are generally required to facilitate the more difficult oxidative addition step.[9][17] Using a 1:2 or 1:4 ratio of Pd to ligand is common to ensure catalyst stability.
-
The Role of the Base: The base is non-negotiable; it closes the catalytic cycle.[14] Inorganic bases like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are effective and easy to handle. Organic amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also widely used and can help solubilize reaction components.
-
Solvent System: Polar aprotic solvents are the standard choice.[18] N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are excellent options as they effectively dissolve the polar substrate, the palladium salts, and the base, facilitating a homogeneous reaction environment.[19][20]
-
Regioselectivity: When using electronically biased alkenes, such as acrylates or styrenes, the arylation almost exclusively occurs at the vinylic position that does not bear the activating group (the β-position).[21][22] This is driven by a combination of steric factors (the bulky aryl-palladium complex approaches the less hindered side of the alkene) and electronic factors.
Experimental Protocols & Data
General Protocol: Heck Coupling of this compound with Ethyl Acrylate
This protocol provides a reliable method for the selective coupling at the C-I position.
Materials:
-
This compound (1.0 eq)
-
Ethyl Acrylate (1.5 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 eq, 8 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction Vessel (e.g., Schlenk flask)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous DMF via syringe, followed by the ethyl acrylate.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure product, Methyl 2-chloro-5-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)nicotinate.
Table of Representative Reaction Conditions
The following table summarizes typical conditions for the Heck coupling of this compound with various alkenes. Yields are representative and may vary based on specific reaction scale and purity of reagents.
| Alkene Partner | Pd Source (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Expected Product |
| Ethyl Acrylate | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | DMF | 100 | 4-12 | β-substituted acrylate |
| Styrene | Pd(OAc)₂ (2) | PPh₃ (8) | Et₃N (2) | MeCN | 80 | 6-16 | trans-stilbene derivative |
| n-Butyl vinyl ether | Pd(OAc)₂ (3) | P(o-tol)₃ (12) | K₂CO₃ (2) | DMAc | 110 | 12-24 | β-arylated vinyl ether |
| 1-Octene | PdCl₂(PPh₃)₂ (5) | - | Et₃N (2) | NMP | 120 | 24 | Mixture of internal alkenes |
Workflow and Troubleshooting
A successful experiment relies on a logical workflow from setup to purification.
Caption: A standard workflow for a Heck coupling experiment.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No/Low Conversion | Inactive catalyst; Insufficient temperature; Impure reagents/solvents. | Use a fresh bottle of Pd catalyst; Increase temperature by 10-20 °C; Ensure solvents are anhydrous and reagents are pure. |
| Palladium Black | Ligand decomposition; Insufficient ligand. | Increase the Pd:Ligand ratio (e.g., to 1:4); Use a more robust ligand; Ensure a properly deoxygenated reaction system.[23] |
| Side Product Formation | Reaction temperature too high; Incorrect stoichiometry. | Lower the reaction temperature; Re-verify stoichiometry, especially of the limiting reagent. |
| Low Isolated Yield | Product loss during work-up/extraction; Inefficient purification. | Check product solubility in extraction solvent; Optimize the mobile phase for column chromatography. |
References
-
Vedantu. Heck Reaction: Mechanism, Steps & Real-World Uses Explained. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
-
Reddit. (2024). Troubleshooting a difficult Heck reaction. [Link]
-
National Institutes of Health. Palladium-Catalyzed Reductive Heck Coupling of Alkenes. [Link]
-
ACS Publications. A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands | Organometallics. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Wikipedia. Heck reaction. [Link]
-
PubMed. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. [Link]
-
National Institutes of Health. A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins. [Link]
-
ResearchGate. (2025). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. [Link]
-
Pharmaoffer.com. Nicotinic acid derivatives API Manufacturers | GMP-Certified Suppliers. [Link]
-
Diva-portal.org. (2008). Heck Reactions with Aryl Chlorides. [Link]
-
ResearchGate. Nicotinic acid derivatives: Application and uses, review. [Link]
-
ResearchGate. (2025). Supported Palladium Catalysts in Heck Coupling Reactions - Problems,Potential and Recent Advances. [Link]
-
ResearchGate. (2025). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. [Link]
-
ResearchGate. (2025). Palladium-catalyzed homogeneous and heterogeneous Heck reactions in NMP and water-mixed solvents using organic, inorganic and mixed bases | Request PDF. [Link]
-
Regioselectivity in the Heck (Mizoroki-Heck) Reaction. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
PubMed. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. [Link]
-
National Institutes of Health. Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. [Link]
-
Royal Society of Chemistry. (2016). Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Palladium-Catalyzed Heck Reaction of Aryl Chlorides und Mild Conditions Promoted by Organic Ionic Bases.. [Link]
-
Pearson. (2022). Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
ChemRxiv. Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. [Link]
-
ResearchGate. 5 questions with answers in HECK REACTION | Science topic. [Link]
-
PubMed Central. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. [Link]
-
NPTEL Archive. 11.8.3 Heck Reaction. [Link]
-
NROChemistry. Heck Coupling. [Link]
-
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
YouTube. (2025). Heck Cross Coupling| CSIR 2018| Problem Solved| ChemOrgChem. [Link]
-
National Institutes of Health. What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry. [Link]
-
RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Methyl 5-Chloro-2-Iodobenzoate: Synthesis and Reactivity for Advanced Applications. [Link]
-
YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2006). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. [Link]
-
National Institutes of Health. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. [Link]
-
ResearchGate. Metal-Catalyzed Cross-Coupling Reactions, Second Edition | Request PDF. [Link]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 4. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmaoffer.com [pharmaoffer.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. archive.nptel.ac.in [archive.nptel.ac.in]
- 13. youtube.com [youtube.com]
- 14. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. bilder.buecher.de [bilder.buecher.de]
- 22. What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Topic: Sonogashira Coupling of Methyl 2-Chloro-5-iodonicotinate
An Application Note for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the Sonogashira coupling reaction, specifically focusing on the versatile building block, Methyl 2-Chloro-5-iodonicotinate. As a powerful tool for carbon-carbon bond formation, this protocol is indispensable for the synthesis of complex molecules in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings, provide a field-proven experimental protocol, and offer insights into optimizing this crucial transformation.
Introduction: The Strategic Importance of the Sonogashira Coupling
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[1][2] This cross-coupling reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3][4] The reaction is prized for its reliability and mild conditions, often proceeding at room temperature, which preserves sensitive functional groups within complex molecules.[4][5]
The substrate of focus, This compound , is a particularly valuable heterocyclic building block. The nicotinic acid (or nicotinate) scaffold is a privileged structure in drug discovery, appearing in numerous pharmacologically active agents targeting a wide range of diseases, including cancer and inflammatory conditions.[6][7][8][9] The differential reactivity of the two halogen substituents on the pyridine ring (I > Br > Cl) allows for selective functionalization.[5][10] In this case, the highly reactive iodido group at the C-5 position will undergo Sonogashira coupling, leaving the less reactive chloro group at the C-2 position available for subsequent transformations, such as Suzuki or Buchwald-Hartwig couplings. This orthogonal reactivity makes it a powerful synthon for creating diverse molecular libraries.
The Catalytic Symphony: Reaction Mechanism
The elegance of the Sonogashira coupling lies in the synergistic interplay between two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] This dual-metal system allows the reaction to proceed under significantly milder conditions than palladium-only protocols.[11]
-
The Palladium Cycle: This is the primary cross-coupling engine.
-
Oxidative Addition: A low-valent Palladium(0) species, typically generated in situ, undergoes oxidative addition into the aryl-iodide bond of the nicotinate substrate. This is the rate-determining step and forms a square planar Palladium(II) intermediate.[5][10]
-
Transmetalation: The key step where the two cycles intersect. The copper acetylide, generated in the copper cycle, transfers its alkynyl group to the Pd(II) complex, displacing the iodide ligand.[5][10]
-
Reductive Elimination: The newly formed diorganopalladium complex undergoes reductive elimination, forming the final C-C bond of the desired arylalkyne product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[5][10]
-
-
The Copper Cycle: This cycle's role is to activate the terminal alkyne.
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: The amine base deprotonates the acidic terminal alkyne proton, facilitated by copper coordination, to form the crucial copper acetylide intermediate.[5][10] This species is now primed for the transmetalation step with the palladium center.
-
The combined catalytic cycles are illustrated below.
Caption: Figure 1: The Dual Catalytic Cycle of the Sonogashira Coupling.
Field-Proven Experimental Protocol
This section provides a robust, step-by-step protocol for the Sonogashira coupling of this compound with Phenylacetylene.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Suggested Grade | Notes |
| This compound | 297.45 | >98% | Starting material |
| Phenylacetylene | 102.13 | >98% | Coupling partner |
| Dichlorobis(triphenylphosphine)palladium(II) | 701.90 | >98% | Palladium catalyst precursor |
| Copper(I) Iodide (CuI) | 190.45 | >99% | Co-catalyst; should be off-white/tan powder |
| Triethylamine (Et₃N) | 101.19 | Anhydrous, >99% | Base and solvent |
| Tetrahydrofuran (THF) | 72.11 | Anhydrous, >99% | Co-solvent |
Equipment
-
Round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Standard glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Procedure
Reaction Scheme: this compound + Phenylacetylene --(PdCl₂(PPh₃)₂, CuI, Et₃N)--> Methyl 2-chloro-5-(phenylethynyl)nicotinate
Step-by-Step Guide:
-
Inert Atmosphere Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 2.97 g, 10.0 mmol).
-
Catalyst Addition: To the same flask, add Dichlorobis(triphenylphosphine)palladium(II) (0.025 eq, 175 mg, 0.25 mmol) and Copper(I) Iodide (0.05 eq, 95 mg, 0.50 mmol).
-
Seal and Purge: Seal the flask with a rubber septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to remove oxygen, which can deactivate the catalyst.[4]
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (20 mL) and anhydrous Triethylamine (20 mL) via syringe. Stir the resulting suspension.
-
Alkyne Addition: Add Phenylacetylene (1.1 eq, 1.2 mL, 11.0 mmol) dropwise via syringe over 2 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
Work-up and Purification
-
Quenching: Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate (50 mL).
-
Filtration: Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts. Wash the pad with additional solvent (2 x 20 mL).[5]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl (2 x 30 mL) to remove copper salts, followed by brine (1 x 30 mL).[5]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product, Methyl 2-chloro-5-(phenylethynyl)nicotinate, typically as a white or pale yellow solid.
Caption: Figure 2: Experimental Workflow for the Sonogashira Coupling.
Key Considerations and Troubleshooting
While robust, the Sonogashira coupling requires attention to detail for optimal results.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (Pd(0) species not formed or deactivated by oxygen).2. Insufficiently anhydrous conditions. | 1. Ensure a thorough inert gas purge. Use a fresh, high-quality catalyst. Consider using a pre-catalyst like [DTBNpP]Pd(crotyl)Cl.[12]2. Use anhydrous solvents and reagents. Dry glassware thoroughly. |
| Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen.2. High concentration of copper catalyst or prolonged reaction time. | 1. Rigorously deoxygenate the reaction mixture and maintain an inert atmosphere.2. Reduce the loading of CuI. Consider a "copper-free" protocol using a more active palladium/ligand system.[13] |
| Recovery of Starting Material | 1. Low reaction temperature for a less reactive substrate.2. Catalyst poisoning. | 1. Gently warm the reaction (e.g., to 40-50 °C).2. Ensure reagents are pure. Some functional groups (e.g., unprotected thiols) can poison the catalyst. |
| Difficult Purification | 1. Formation of byproducts.2. Persistent copper contamination. | 1. Optimize reaction conditions to improve selectivity.2. Ensure thorough washing with aqueous ammonium chloride during work-up. |
Causality Behind Choices:
-
Catalyst System: Pd(PPh₃)₂Cl₂ is an air-stable Pd(II) precursor that is reduced in situ to the active Pd(0) species. CuI is the classic co-catalyst that enables the reaction to proceed at room temperature.[14] The use of bulky, electron-rich phosphine ligands can sometimes accelerate the rate-limiting oxidative addition step, especially for less reactive aryl chlorides or bromides.[1][15]
-
Base/Solvent: An amine base like triethylamine is crucial for neutralizing the HI generated during the reaction and for deprotonating the alkyne in the copper cycle.[14] Using it as a co-solvent ensures a sufficiently high concentration.
-
Inert Atmosphere: The active Pd(0) catalyst is readily oxidized to an inactive Pd(II) state by atmospheric oxygen. Oxygen also promotes the undesirable homocoupling of the alkyne.[4] Therefore, rigorous exclusion of air is paramount for success.
Applications in Drug Discovery and Beyond
The product, Methyl 2-chloro-5-(phenylethynyl)nicotinate, is not merely an endpoint but a versatile intermediate. The rigid alkyne linker is a common feature in molecular scaffolds used in materials science and serves as a precursor for more complex structures in medicinal chemistry. The remaining chloro-substituent can be targeted in a subsequent cross-coupling reaction, allowing for the rapid construction of highly decorated pyridine cores, which are central to the development of novel kinase inhibitors, anti-inflammatory agents, and other therapeutics.[8][9]
References
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected examples of ligands used in decarboxylative Sonogashira coupling. Retrieved from [Link]
-
So, C. M., & Matousova, E. (2010). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 12(23), 5482–5485. Retrieved from [Link]
-
YouTube. (2020). Sonogashira Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5187-5207. Retrieved from [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 456. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]
-
ACS Publications. (2018). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 37(24), 4645–4653. Retrieved from [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (2021). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. Retrieved from [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors. Retrieved from [Link]
-
PubMed. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Retrieved from [Link]
-
ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. Retrieved from [Link]
-
PubMed. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jk-sci.com [jk-sci.com]
- 15. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of Methyl 2-Chloro-5-iodonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Aminonicotinates
The methyl nicotinate scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The ability to selectively introduce amine functionalities onto this heterocyclic core is a critical step in the synthesis of novel drug candidates. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly valuable for the synthesis of complex arylamines that are inaccessible through traditional methods.[2]
This document provides a detailed guide to the application of the Buchwald-Hartwig amination for the selective functionalization of Methyl 2-Chloro-5-iodonicotinate. This substrate presents a unique challenge and opportunity: the presence of two distinct halogen atoms (iodine and chlorine) on the pyridine ring allows for regioselective amination, contingent on the precise control of reaction conditions. Generally, the carbon-iodine bond is more susceptible to oxidative addition to the palladium(0) catalyst than the more stable carbon-chlorine bond, enabling selective amination at the 5-position.[3]
Understanding the Substrate: this compound
This compound is a di-halogenated pyridine derivative with the chemical formula C₇H₅ClINO₂. The electron-withdrawing nature of the pyridine ring nitrogen and the ester group makes the C-Cl and C-I bonds susceptible to nucleophilic attack and oxidative addition in cross-coupling reactions.
Key Structural Features and Reactivity:
-
Regiochemical Control: The primary challenge and synthetic advantage of this substrate lies in the differential reactivity of the C-I and C-Cl bonds. The relative bond dissociation energies (C-I < C-Cl) dictate that under carefully controlled palladium catalysis, the C-I bond will preferentially undergo oxidative addition, allowing for selective amination at the C5 position.
-
Electronic Effects: The pyridine nitrogen can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or deactivation. The choice of a suitable bulky, electron-rich phosphine ligand is therefore crucial to shield the palladium center and promote the desired catalytic cycle.[4]
The Buchwald-Hartwig Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Caption: A simplified overview of the Buchwald-Hartwig catalytic cycle.
Reaction Optimization for Regioselective C-I Amination
The selective amination of this compound at the C5 position (C-I bond) is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes key parameters and their impact on achieving high regioselectivity and yield, based on studies of similar dihalopyridine systems.[3][5]
| Parameter | Recommended Choice(s) | Rationale & Causality |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective precursors that are reduced in situ to the active Pd(0) species. |
| Phosphine Ligand | BINAP, Xantphos, RuPhos, BrettPhos | BINAP: A bidentate ligand shown to be effective in promoting selective amination of 2-chloro-5-iodopyridine. Bidentate ligands can prevent the formation of unreactive palladium iodide dimers.[2] Bulky Biaryl Phosphines (RuPhos, BrettPhos): These electron-rich and sterically hindered ligands are excellent for coupling with electron-deficient pyridines, as they accelerate reductive elimination and prevent catalyst deactivation by the pyridine nitrogen.[4] |
| Base | Cs₂CO₃ (in large excess), K₃PO₄, NaOtBu | Cs₂CO₃: A moderately strong inorganic base that has been demonstrated to be crucial for achieving fast and selective reactions with 2-chloro-5-iodopyridine, likely by facilitating the deprotonation of the amine complex without promoting side reactions.[5] NaOtBu: A strong, non-nucleophilic base often used in Buchwald-Hartwig aminations. Caution is advised as its high basicity can sometimes lead to side reactions with sensitive functional groups. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are required. Toluene is often a good choice as it can help to precipitate inorganic salts, driving the reaction forward. |
| Temperature | 80-110 °C | The reaction generally requires heating to facilitate oxidative addition and reductive elimination. The optimal temperature should be determined empirically. |
Detailed Experimental Protocol: Selective Amination of this compound with Aniline
This protocol is a representative procedure for the regioselective mono-amination at the C5 position, adapted from methodologies reported for similar substrates.[5]
Materials:
-
This compound (1.0 mmol, 297.5 mg)
-
Aniline (1.2 mmol, 111.7 mg, 109 µL)
-
Pd₂(dba)₃ (0.02 mmol, 18.3 mg, 2 mol%)
-
(±)-BINAP (0.06 mmol, 37.4 mg, 6 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 mmol, 977 mg)
-
Anhydrous Toluene (5 mL)
Equipment:
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere glovebox or Schlenk line with Argon or Nitrogen gas
-
Magnetic stir plate with heating
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Caption: Step-by-step experimental workflow for the synthesis.
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox, add this compound (297.5 mg), Cesium Carbonate (977 mg), Pd₂(dba)₃ (18.3 mg), and (±)-BINAP (37.4 mg) to an oven-dried Schlenk tube containing a magnetic stir bar.
-
Causality: Performing the reaction under an inert atmosphere is critical as the Pd(0) catalyst and some phosphine ligands are sensitive to oxidation by air, which would lead to catalyst deactivation.
-
-
Reagent Addition: Remove the Schlenk tube from the glovebox. Add anhydrous toluene (5 mL) followed by aniline (109 µL) via syringe.
-
Causality: The use of anhydrous solvent is essential to prevent quenching of the basic and organometallic intermediates in the catalytic cycle.
-
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Causality: Heating provides the necessary activation energy for the oxidative addition and reductive elimination steps. Reaction progress should be monitored to determine the optimal reaction time.
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired product, Methyl 2-chloro-5-(phenylamino)nicotinate.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous conditions.3. Catalyst inhibition by pyridine nitrogen. | 1. Ensure a strictly inert atmosphere; use fresh, high-quality catalyst and ligands.2. Use freshly distilled, anhydrous solvents.3. Switch to a bulkier, more electron-rich ligand (e.g., RuPhos, BrettPhos) to shield the palladium center. |
| Poor Regioselectivity (Amination at C-Cl) | 1. Reaction temperature is too high or reaction time is too long.2. Ligand choice is not optimal for differentiating C-I and C-Cl bonds. | 1. Lower the reaction temperature and monitor the reaction closely to stop it upon consumption of the starting material.2. Screen different ligands. Bidentate ligands like BINAP or Xantphos are often effective in promoting selectivity. |
| Formation of Side Products | 1. Hydrodehalogenation of the starting material.2. Decomposition of starting material or product under harsh basic conditions. | 1. Ensure the inert atmosphere is free of hydrogen sources. Use a milder base like K₃PO₄.2. Consider using a milder base (e.g., K₃PO₄ instead of NaOtBu) and a lower reaction temperature. |
References
-
García-García, P., et al. (2006). Selective Palladium-Catalyzed Aminations on 2-Chloro-3-iodo- and 2-Chloro-5-iodopyridine. The Journal of Organic Chemistry, 71(13), 4975–4981. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Available at: [Link]
-
Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-11969. Available at: [Link]
-
Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180–2183. Available at: [Link]
-
Williams, E. J., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry, 11(29), 4847-4854. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
Sources
Mastering Biaryl Synthesis: Application Notes for Methyl 2-Chloro-5-iodonicotinate
Introduction: The Strategic Advantage of Methyl 2-Chloro-5-iodonicotinate in Biaryl Synthesis
For researchers, scientists, and professionals in drug development, the efficient construction of biaryl scaffolds is a cornerstone of modern medicinal chemistry. These structural motifs are prevalent in a vast array of pharmacologically active compounds. This compound has emerged as a highly valuable and versatile building block for the synthesis of complex biaryl compounds. Its unique trifunctional nature—possessing an ester, a chloro substituent, and an iodo substituent on a pyridine ring—offers a strategic advantage for selective chemical modifications.
This comprehensive technical guide provides an in-depth exploration of the application of this compound in palladium-catalyzed cross-coupling reactions, primarily focusing on the Suzuki-Miyaura and Stille couplings. We will delve into the mechanistic principles that govern the chemoselectivity of these reactions and provide detailed, field-proven protocols to empower researchers to leverage this reagent effectively in their synthetic endeavors. The nicotinic acid derivatives synthesized from this starting material have shown potential as anti-inflammatory, antioxidant, and anticancer agents.[1][2]
The key to the utility of this compound lies in the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker and thus more susceptible to oxidative addition by a palladium(0) catalyst than the carbon-chlorine bond. This inherent reactivity difference allows for highly selective coupling at the 5-position of the pyridine ring, leaving the chloro group at the 2-position untouched for subsequent transformations. This chemoselectivity is a critical tool for the modular and efficient synthesis of highly functionalized biaryl molecules.
Chemoselectivity: The Cornerstone of Utility
The predictable and high chemoselectivity of palladium-catalyzed cross-coupling reactions with substrates bearing multiple different halogen atoms is a well-established principle in organic synthesis. The reactivity of halogens in oxidative addition to palladium(0) follows the general trend: I > Br > OTf >> Cl.[3] This principle is the foundation for the selective functionalization of this compound.
The workflow for this selective synthesis can be visualized as follows:
Caption: Selective functionalization workflow of this compound.
Application Protocol I: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[1][3]
Principle of the Reaction
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of Methyl 5-Aryl-2-chloronicotinates
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst and any additional ligands.
-
Add the degassed solvent via syringe.
-
Degas the reaction mixture by bubbling a gentle stream of the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data: Representative Examples
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on established protocols for similar substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | ~92 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | ~88 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF/H₂O | 95 | 14 | ~85 |
Note: Yields are indicative and may vary based on the specific substrate and reaction optimization.
Application Protocol II: Stille Cross-Coupling
The Stille coupling offers an alternative and powerful method for C-C bond formation, particularly when dealing with substrates that may be sensitive to the basic conditions of the Suzuki coupling. Organostannanes are generally stable to air and moisture, though their toxicity necessitates careful handling.[2][4]
Principle of the Reaction
The catalytic cycle of the Stille coupling is analogous to the Suzuki coupling and involves:
-
Oxidative Addition: Insertion of Pd(0) into the carbon-iodine bond.
-
Transmetalation: Transfer of the aryl group from the organostannane to the palladium center.
-
Reductive Elimination: Formation of the biaryl product and regeneration of the Pd(0) catalyst.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of Methyl 5-Aryl-2-chloronicotinates
This protocol outlines a general procedure for the Stille coupling of this compound with organostannanes.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃) (1.1-1.3 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., PPh₃, AsPh₃) (optional, but often beneficial)
-
Anhydrous and degassed solvent (e.g., Toluene, DMF, NMP)
-
Additive (e.g., LiCl, CuI) (optional, can enhance reaction rate)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound and the organostannane in the degassed solvent.
-
Add the palladium catalyst, ligand, and any additives.
-
Thoroughly degas the reaction mixture.
-
Heat the mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with an aqueous solution of KF (to remove tin byproducts) and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography.
Quantitative Data: Representative Examples
The following table provides illustrative reaction conditions and expected yields for the Stille coupling of this compound.
| Entry | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl-SnBu₃ | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | ~85 |
| 2 | (4-Methoxyphenyl)-SnBu₃ | Pd₂(dba)₃ (2) / P(furyl)₃ (8) | - | DMF | 100 | 10 | ~88 |
| 3 | (2-Thienyl)-SnBu₃ | Pd(PPh₃)₄ (5) | CuI (10 mol%) | NMP | 90 | 8 | ~90 |
| 4 | Vinyl-SnBu₃ | PdCl₂(PPh₃)₂ (3) | LiCl | THF | 80 | 18 | ~82 |
Note: Yields are indicative and may vary based on the specific substrate and reaction optimization.
Conclusion and Future Outlook
This compound stands as a powerful and versatile building block for the synthesis of biaryl compounds, a critical structural motif in drug discovery and development. The pronounced difference in reactivity between the iodo and chloro substituents allows for highly selective palladium-catalyzed cross-coupling reactions at the 5-position of the pyridine ring. This guide has provided a detailed overview of the principles and practical protocols for employing this reagent in Suzuki-Miyaura and Stille couplings.
The resulting 5-aryl-2-chloronicotinate intermediates are themselves valuable platforms for further synthetic diversification. The remaining chloro group can be subjected to a second cross-coupling reaction, nucleophilic aromatic substitution, or other transformations, enabling the rapid construction of complex and diverse molecular libraries. By understanding and applying the principles and protocols outlined herein, researchers can unlock the full potential of this compound in their pursuit of novel therapeutic agents and functional materials.
References
-
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Available at: [Link]
-
Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. PubMed. Available at: [Link]
-
Stille Coupling. Organic Chemistry Portal. Available at: [Link]
-
Stille reaction. Wikipedia. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Reactions of Methyl 2-Chloro-5-iodonicotinate
Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the Suzuki-Miyaura cross-coupling of Methyl 2-Chloro-5-iodonicotinate. Our goal is to equip you with the scientific rationale and practical steps to diagnose and resolve issues leading to low reaction yields.
Introduction: The Challenge of Selectivity and Reactivity
This compound is a valuable building block, but its structure presents a distinct challenge in Suzuki-Miyaura coupling: the presence of two different halogen atoms. The success of this reaction hinges on achieving chemoselective coupling, typically at the more reactive C-I bond, while leaving the C-Cl bond intact for potential subsequent transformations. Low yields often stem from a failure to achieve this selectivity, alongside other common pitfalls of cross-coupling chemistry. This guide will walk you through a logical, evidence-based approach to troubleshooting.
Frequently Asked Questions (FAQs)
Q1: My reaction is giving a very low yield of the desired product. What are the most likely initial causes?
Low conversion of your starting material can be attributed to several primary factors:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from your Pd(II) precatalyst, or it may be deactivating prematurely.
-
Suboptimal Base: The base is crucial for activating the boronic acid via the formation of a boronate complex, which is the active nucleophile in the transmetalation step. An inappropriate choice of base (strength or solubility) can stall the catalytic cycle.[1]
-
Boronic Acid Decomposition: Boronic acids can be susceptible to side reactions like protodeboronation (replacement of the boron group with a hydrogen) or homocoupling, especially under harsh conditions.[2]
-
Poor Reagent Quality: Degradation of the boronic acid, catalyst, or solvent can significantly impede the reaction.
Q2: I'm observing a mixture of products, including some where the chlorine has also reacted. How can I improve selectivity for the C-I bond?
Achieving high selectivity is paramount. The general reactivity trend for halogens in palladium-catalyzed cross-coupling is I > Br > OTf > Cl.[3][4] This inherent difference is the basis for selective coupling at the iodine. If you are observing disubstitution, consider the following:
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the larger activation barrier of C-Cl bond cleavage, leading to a loss of selectivity. Try running your reaction at a lower temperature.
-
Ligand Choice: Bulky, electron-rich phosphine ligands can sometimes favor the oxidative addition at the more sterically accessible C-I position and may not be active enough to cleave the stronger C-Cl bond under milder conditions.
-
Reaction Time: Prolonged reaction times, especially after the consumption of the starting material, can lead to the secondary, slower reaction at the C-Cl position. Monitor your reaction closely and quench it once the mono-substituted product is maximized.
Q3: My boronic acid seems to be decomposing before the reaction is complete. What can I do to prevent this?
Protodeboronation is a common side reaction that consumes your nucleophile. To mitigate this:
-
Use a Boronic Ester: Pinacol esters or other boronic esters are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[5] They can be used as a direct replacement, though reaction conditions may need slight re-optimization.
-
Choice of Base: An excessively strong or aqueous base can accelerate protodeboronation. Consider using a milder base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF).
-
Anhydrous Conditions: While some water can be beneficial in Suzuki reactions, an excess can promote protodeboronation. Ensure your solvents are appropriately dried if you suspect this is an issue.
Q4: Can the methyl ester group on the pyridine ring interfere with the reaction?
The methyl ester is an electron-withdrawing group, which generally makes the pyridine ring more electron-deficient. This can be beneficial, as it can facilitate the oxidative addition step. However, under strongly basic conditions and elevated temperatures, there is a risk of ester hydrolysis. If you observe the corresponding carboxylic acid as a byproduct, consider using a milder base (e.g., K₂CO₃ instead of K₃PO₄) or running the reaction at a lower temperature.[1]
In-Depth Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
This is one of the most common issues and requires a systematic evaluation of your reaction setup.
Caption: A logical workflow for troubleshooting low reaction conversion.
-
Catalyst System Evaluation:
-
Expertise & Experience: The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[2] For electron-deficient substrates like chloropyridines, a highly active catalyst system is often necessary.
-
Trustworthiness: A reliable starting point is to use a fresh, high-quality palladium source. Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a suitable phosphine ligand are common. For challenging couplings, consider using more advanced, air-stable pre-catalysts such as those from the Buchwald or PEPPSI families, which are designed for high activity.
-
Actionable Protocol: If you suspect catalyst deactivation, try increasing the catalyst loading (e.g., from 2 mol% to 5 mol%). If using a Pd(II) source, ensure your conditions are suitable for its reduction to the active Pd(0) species.
-
-
Base and Solvent Optimization:
-
Expertise & Experience: The base's role is not just to be a proton scavenger; it is integral to the catalytic cycle by forming the reactive boronate species.[1] The solubility of the base is critical. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective but may require a co-solvent like water to be fully active.
-
Trustworthiness: A biphasic solvent system (e.g., dioxane/water or toluene/water) often provides excellent results by facilitating the dissolution of both the organic substrates and the inorganic base.
-
Actionable Protocol: If you are using a single organic solvent, try adding a small amount of water (e.g., a 4:1 or 5:1 ratio of organic solvent to water). If using K₂CO₃ with limited success, switch to a stronger base like K₃PO₄ or Cs₂CO₃.
-
-
Boronic Acid Stability:
-
Expertise & Experience: The stability of the boronic acid is a key parameter. As mentioned in the FAQs, protodeboronation can be a significant yield-reducing side reaction.
-
Trustworthiness: A common strategy to circumvent this is the use of boronic esters, particularly pinacol esters (Bpin), which exhibit greater stability.[5]
-
Actionable Protocol: If you have access to the corresponding boronic ester, it is highly recommended to try it. Alternatively, you can synthesize the pinacol ester from the boronic acid.
-
Problem 2: Formation of Significant Byproducts
The appearance of byproducts provides valuable clues about what is going wrong in your reaction.
| Byproduct | Potential Cause(s) | Recommended Action(s) |
| Homocoupled Boronic Acid (Ar-Ar) | Oxygen in the reaction mixture; inefficient transmetalation. | Thoroughly degas all solvents and the reaction mixture. Use a more active catalyst/ligand combination. |
| Protodeboronated Starting Material (Ar-H) | Excess water; harsh basic conditions; high temperature. | Use a boronic ester; switch to a milder base (e.g., K₂CO₃, CsF); reduce reaction temperature. |
| Dehalogenated Starting Material (Py-H) | Slow transmetalation allowing for competing reduction pathways. | Optimize the base and solvent to accelerate the transmetalation step. |
| Disubstituted Product (at both I and Cl) | High reaction temperature; prolonged reaction time; highly active catalyst. | Lower the reaction temperature; monitor the reaction and stop it upon completion; consider a less active catalyst if selectivity is a major issue. |
Experimental Protocols
Standard Protocol for Selective Suzuki-Miyaura Coupling
This protocol is a good starting point and should be optimized for your specific boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Degassing: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture via syringe. Then, add the palladium catalyst under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to rational troubleshooting. Low yields are often due to a bottleneck in one of these steps.
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Methyl 2-Chloro-5-iodonicotinate
Welcome to the technical support center for the synthesis and optimization of Methyl 2-Chloro-5-iodonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical building block. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions with confidence.
The most prevalent synthetic route to this compound involves a Sandmeyer-type reaction, starting from an appropriate 2-amino-5-iodonicotinic acid derivative. This transformation, while powerful, is notoriously sensitive to reaction parameters. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the specific issues you may face.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Low Yield and Reaction Failure
Question 1: Why is my yield of this compound consistently low or non-existent?
Answer: Low yields in this synthesis almost always trace back to one of two critical stages: the initial diazotization of the aromatic amine or the subsequent copper-catalyzed Sandmeyer reaction.[1] The intermediate diazonium salt is highly unstable and its successful formation and conversion are paramount.[2]
Troubleshooting Workflow:
Caption: Competing Sandmeyer and phenol formation pathways.
Optimization Strategies:
-
Maximize Chloride Concentration: The reaction is a competition between Cl⁻ and H₂O. Using concentrated hydrochloric acid as the reaction medium for both the diazotization and the copper catalyst solution ensures a high local concentration of the desired nucleophile, kinetically favoring the formation of the chloro-product.
-
Control Addition Rate: Add the cold diazonium salt solution slowly to the vigorously stirred CuCl solution. This maintains a low instantaneous concentration of the diazonium salt, minimizing its opportunity to react with bulk water before it encounters the catalyst. [3]
Section 3: Reagents and Purification
Question 4: I am having trouble purifying the final product. What are the best practices for workup and purification?
Answer: A clean reaction is the easiest to purify. Assuming the reaction has proceeded reasonably well, the workup and purification aim to remove unreacted starting materials, copper salts, and any acidic components.
Recommended Protocol:
-
Quenching: After the reaction is complete (cessation of nitrogen evolution), carefully quench any remaining reactive species. Some protocols suggest gentle warming to room temperature to ensure the reaction goes to completion.
-
Basification & Extraction: Transfer the reaction mixture to a separatory funnel. Slowly neutralize the excess acid with a saturated solution of sodium bicarbonate or sodium carbonate until the aqueous layer is neutral or slightly basic (pH 7-8). [4]Caution: This will cause CO₂ evolution (foaming). The product, this compound, is an ester and can be extracted into an organic solvent like ethyl acetate or diethyl ether. [4]The copper salts will largely remain in the aqueous phase.
-
Washing: Wash the combined organic extracts with water and then with brine to remove residual salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure. [4]5. Chromatography: The crude product often requires purification by silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane). [4] Question 5: Can the ester group hydrolyze during the reaction or workup?
Answer: Yes, ester hydrolysis is a potential risk, especially under harsh conditions.
-
During the Reaction: The reaction is run in strong acid (HCl). While low temperatures (0-5°C) significantly slow down the rate of hydrolysis, prolonged reaction times could lead to some loss of the methyl ester.
-
During Workup: Using a strong base (like NaOH) for neutralization, especially if combined with heating, can readily hydrolyze the ester to the corresponding carboxylic acid. This is why a milder base like sodium bicarbonate is strongly recommended for the workup. [4]If the carboxylic acid is formed, it will not extract well into the organic layer at basic pH, leading to significant yield loss.
| Parameter | Recommendation | Rationale |
| Diazotization Temp. | 0 - 5 °C | Prevents premature decomposition of diazonium salt and nitrous acid. [1] |
| NaNO₂ Stoichiometry | 1.1 - 1.2 equivalents | Ensures complete consumption of the starting amine. |
| Acid | Concentrated HCl | Provides the acidic medium and a high concentration of the chloride nucleophile. |
| Sandmeyer Temp. | 0 - 10 °C, then warm to RT | Controls the initial reaction rate and then drives it to completion. |
| Catalyst | Freshly prepared Cu(I)Cl | Ensures high catalytic activity for the desired transformation. [5] |
| Workup Base | Saturated NaHCO₃ | Neutralizes acid without causing significant ester hydrolysis. [4] |
| Purification | Silica Gel Chromatography | Separates the product from non-polar and highly polar impurities. [4] |
| Table 1: Summary of Recommended Reaction Parameters. |
References
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). National Institutes of Health (NIH). [Link]
-
A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors. (n.d.). ResearchGate. [Link]
-
A general electrochemical strategy for the Sandmeyer reaction. (2018). RSC Publishing. [Link]
-
Efficient Transposition of the Sandmeyer Reaction from Batch to Continuous Process. (n.d.). ACS Publications. [Link]
-
Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. (2022). Reddit. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]
Sources
Common side reactions with "Methyl 2-Chloro-5-iodonicotinate"
Welcome to the technical support center for Methyl 2-Chloro-5-iodonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common side reactions and challenges encountered during its use in organic synthesis. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the mechanistic reasoning behind our recommendations to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity order for the two halogen substituents in this compound?
The reactivity of halogens in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond dissociation energy. The generally accepted order of reactivity is I > Br > Cl > F.[1] For this compound, the C-I bond at the 5-position is significantly weaker than the C-Cl bond at the 2-position. Therefore, the iodine atom is the more reactive site for oxidative addition to a palladium(0) catalyst. This inherent difference in reactivity allows for chemoselective functionalization at the 5-position while leaving the 2-chloro substituent intact for subsequent transformations.
Q2: I am observing significant dehalogenation of my starting material. What are the likely causes and how can I prevent it?
Dehalogenation, particularly the loss of the iodo group to yield Methyl 2-chloronicotinate, is a common side reaction. This typically occurs when the palladium-hydride species, formed from the reaction of the palladium catalyst with trace amounts of water, alcohols, or amines in the reaction mixture, reductively eliminates with the aryl halide.
Q3: My Suzuki-Miyaura coupling reaction is giving low yields and a significant amount of homocoupled boronic acid byproduct. What can I do to optimize this?
Low yields and homocoupling of the boronic acid are frequent issues in Suzuki-Miyaura reactions. Homocoupling is often promoted by the presence of palladium(II) species in the reaction mixture.
Q4: I am attempting a Buchwald-Hartwig amination and observing a complex mixture of products. How can I improve the selectivity?
The Buchwald-Hartwig amination of dihalopyridines requires careful selection of the catalyst system to achieve high selectivity. For 2-chloro-5-iodopyridine derivatives, amination is expected to occur preferentially at the more reactive C-I bond.[2]
Q5: Is the methyl ester group stable under the basic conditions of most cross-coupling reactions?
The methyl ester of a nicotinate can be susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures, to form the corresponding carboxylate. This is a crucial consideration as many cross-coupling reactions employ bases like sodium carbonate, potassium phosphate, or cesium carbonate. The rate of hydrolysis can be influenced by the base strength, temperature, and reaction time.
Troubleshooting Guides & Protocols
Issue 1: Chemoselective Suzuki-Miyaura Coupling at the 5-Position
Problem: Poor selectivity, with competing reaction at the 2-chloro position or formation of di-substituted product.
Root Cause Analysis: While the C-I bond is more reactive, harsh reaction conditions (high temperature, prolonged reaction times) or a highly active catalyst system can lead to the undesired reaction at the C-Cl bond.
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for poor selectivity in Suzuki-Miyaura coupling.
Optimized Protocol for Selective Suzuki-Miyaura Coupling:
-
Reagent Preparation: In a dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq.).
-
Solvent and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 85 °C and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | Offers good reactivity for C-I bond activation with lower risk of C-Cl activation compared to more active catalysts. |
| Base | K₂CO₃ | A moderately strong base, sufficient for transmetalation without promoting significant ester hydrolysis. |
| Solvent | Dioxane/Water | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 80-90 °C | High enough for efficient reaction at the C-I bond, but low enough to minimize reaction at the C-Cl bond. |
Issue 2: Side Reactions in Sonogashira Coupling
Problem: Formation of Glaser-Hay homocoupling byproduct of the terminal alkyne and low yield of the desired 5-alkynyl-2-chloronicotinate.
Root Cause Analysis: The Sonogashira reaction, which couples terminal alkynes with aryl halides, is sensitive to reaction conditions.[3] The copper(I) co-catalyst can promote the oxidative homocoupling of the alkyne, especially in the presence of oxygen.
Troubleshooting Workflow: Sonogashira Coupling
Caption: Troubleshooting workflow for Sonogashira homocoupling side reaction.
Optimized Protocol for Sonogashira Coupling:
-
Reagent Preparation: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).
-
Solvent and Amine: Add anhydrous THF and triethylamine (2.0 eq.).
-
Degassing: Degas the mixture by three freeze-pump-thaw cycles.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq.) dropwise at room temperature.
-
Reaction: Stir the reaction at room temperature and monitor by TLC. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.
-
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of celite, washing with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | A standard and effective catalyst system for Sonogashira couplings.[4] |
| Base | Triethylamine | Acts as both a base and a solvent, effectively scavenging the HI byproduct. |
| Solvent | THF | A good solvent for the reactants and catalyst complex. |
| Atmosphere | Inert (Argon) | Crucial to prevent the oxidative homocoupling of the alkyne. |
Issue 3: Unsuccessful Heck Coupling
Problem: No reaction or low conversion in the Heck coupling of this compound with an alkene.
Root Cause Analysis: The Heck reaction can be sensitive to the choice of base, ligand, and the electronic properties of the alkene.[5] For electron-deficient pyridines, careful optimization is often necessary.
Optimized Protocol for Heck Coupling:
-
Reagent Preparation: In a pressure tube, combine this compound (1.0 eq.), the alkene (1.5 eq.), Pd(OAc)₂ (0.05 eq.), and P(o-tolyl)₃ (0.1 eq.).
-
Base and Solvent: Add triethylamine (2.0 eq.) and anhydrous DMF.
-
Reaction: Seal the tube and heat to 100-120 °C. Monitor the reaction by GC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst/Ligand | Pd(OAc)₂ / P(o-tolyl)₃ | A robust catalyst system for Heck reactions of aryl iodides. |
| Base | Triethylamine | A common and effective base for the Heck reaction. |
| Solvent | DMF | A high-boiling polar aprotic solvent suitable for this reaction. |
| Temperature | 100-120 °C | Higher temperatures are often required to drive the reaction to completion. |
References
-
Selective Palladium-Catalyzed Aminations on 2-Chloro-3-iodo- and 2-Chloro-5-iodopyridine. Request PDF - ResearchGate. Available at: [Link]
-
Cross-coupling reactions of indium organometallics with 2,5-dihalopyrimidines: synthesis of hyrtinadine A. PubMed. Available at: [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]
-
Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Regioselectivity in the Heck (Mizoroki-Heck) Reaction. SpringerLink. Available at: [Link]
-
Palladium-Catalyzed Double Amination Reactions of 8 under Various Conditions a,b. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig amination; selection of optimal conditions. ResearchGate. Available at: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. ACS Publications. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry. PubMed Central. Available at: [Link]
-
5-Alkynyl-2'-deoxyuridines: chromatography-free synthesis and cytotoxicity evaluation against human breast cancer cells. PubMed. Available at: [Link]
-
Heck Reaction—State of the Art. MDPI. Available at: [Link]
-
Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. ResearchGate. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Heck reaction. Wikipedia. Available at: [Link]
-
Kinetics and Mechanism of the Mercury(II)-Assisted Hydrolysis of Methyl Iodide. ACS Publications. Available at: [Link]
-
Synthesis of 5-Alkynyltetrandrine Derivatives and Evaluation of their Anticancer Activity on A549 Cell Lines. PubMed. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Advances in Cross-Coupling Reactions. MDPI. Available at: [Link]
-
Tandem Chemoselective Suzuki–Miyaura Cross‐Coupling Enabled by Nucleophile Speciation Control. Request PDF - ResearchGate. Available at: [Link]
-
Synthesis and Determination of Anticancer Activity of Dicobalt Hexacarbonyl 2′-Deoxy-5-alkynylfuropyrimidines. PubMed Central. Available at: [Link]
-
Palladium-catalyzed interannular C–H amination of biaryl amines. Chemical Communications (RSC Publishing). Available at: [Link]
- Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Google Patents.
-
A Study of Experiment Design: Hydrolysis of 2-Chloro-2-Methylpropane. FHSU Scholars Repository. Available at: [Link]
-
Antiherpetic activity of 5-alkynyl derivatives of 2′-deoxyuridine. Request PDF - ResearchGate. Available at: [Link]
Sources
Technical Support Center: Palladium Catalysis with Methyl 2-Chloro-5-iodonicotinate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving Methyl 2-Chloro-5-iodonicotinate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges.
Introduction: The Challenge of Selective Functionalization
This compound is a valuable heterocyclic building block due to its two distinct reactive sites for palladium-catalyzed cross-coupling. The C5-I and C2-Cl bonds exhibit different reactivities, primarily driven by their bond dissociation energies. The C-I bond is weaker and thus more susceptible to oxidative addition by a Pd(0) catalyst, which is often the rate-determining step in cross-coupling reactions. This inherent reactivity difference allows for selective, sequential functionalization, but it is also the source of potential byproducts and challenges if reaction conditions are not carefully controlled. This guide will help you navigate these challenges to achieve clean, high-yielding reactions.
Troubleshooting Guide: From Failed Reactions to Unidentified Peaks
This section addresses the most common problems encountered when using this compound in palladium-catalyzed reactions.
Issue 1: Low to No Product Yield
Q1: My cross-coupling reaction is showing very low or no conversion to the desired product. What are the first steps I should take to troubleshoot this?
A1: When faced with low or no product yield, a systematic approach to troubleshooting is crucial. Start by verifying the integrity of your reagents and the reaction setup. Here are the initial checkpoints:
-
Reagent Quality: Ensure that your starting materials (aryl halide, organ
Technical Support Center: Purification of Products from Methyl 2-Chloro-5-iodonicotinate Reactions
Welcome to the technical support center for the purification of reaction products derived from Methyl 2-Chloro-5-iodonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of substituted nicotinate derivatives. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your final compounds.
This compound is a valuable building block, prized for its differentiated halide reactivity. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, allowing for selective functionalization at the 5-position.[1][2] However, the unique structural features of the resulting products—namely the basic pyridine nitrogen and the hydrolytically sensitive methyl ester—present distinct purification challenges.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the work-up and purification of products from Suzuki, Sonogashira, and Buchwald-Hartwig reactions involving this compound.
FAQ 1: Catalyst Removal
Question: My crude product is dark-colored, and I suspect it's contaminated with residual palladium. What is the most effective way to remove it?
Answer: Residual palladium is a ubiquitous issue in cross-coupling chemistry. The dark coloration (often black or dark brown) is due to palladium colloids. For pharmaceutical applications, reducing palladium levels to low ppm is mandatory. The pyridine nitrogen in your product can chelate with palladium, making its removal more challenging than in other systems.[3]
Here is a tiered approach to palladium removal:
-
Initial Filtration: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite®. This is a simple and effective first step to remove heterogeneous palladium species and other insoluble inorganic salts.[4][5]
-
Adsorption/Scavenging (Most Common): If filtration is insufficient, the use of scavengers is the most robust method.
-
Activated Carbon: A cost-effective but sometimes non-specific option. It can occasionally adsorb the desired product, leading to yield loss.[3][6] Use 5-10 wt% of carbon relative to your crude product and stir the solution for 1-18 hours before filtering through Celite.[3]
-
Thiol-Based Scavengers: These are highly effective. Functionalized silica gels or polymers with thiol groups (e.g., SiliaMetS Thiol, QuadraSil MP) show a high affinity for palladium. They are more selective than carbon and are easily removed by filtration.[3][7]
-
-
Liquid-Liquid Extraction: In some cases, extraction with an aqueous solution containing a chelating agent (e.g., lactic acid) can remove palladium salts.[6] However, this can be less effective for palladium(0) species.
Pro-Tip: Never rely on standard silica gel chromatography alone to remove all palladium residues. While it can remove some, highly colored bands often streak down the column, contaminating multiple fractions. It is best practice to perform a scavenging step before chromatographic purification.
FAQ 2: Reaction Byproducts
Question: My TLC/LC-MS analysis shows multiple spots close to my product. What are the likely side-products and how can I minimize them and separate them out?
Answer: Side-product formation is inherent to cross-coupling reactions. Understanding their origin is key to minimizing their formation and developing a purification strategy.
Table 1: Common Byproducts in Cross-Coupling Reactions & Mitigation Strategies
| Byproduct Type | Origin | How to Minimize | Purification Strategy |
| Homocoupling | Coupling of two boronic acid/ester molecules (Suzuki) or two alkyne molecules (Sonogashira). Often promoted by oxygen or high catalyst loading.[2][8][9] | Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). Avoid excessive catalyst loading. | Homocoupled products are typically much less polar than the desired cross-coupled product and can usually be separated by silica gel chromatography. |
| Protodeboronation | Cleavage of the C-B bond in the boronic acid, which is replaced by a proton (Ar-B(OH)₂ → Ar-H). Caused by excess water or base.[2] | Use anhydrous solvents and dry reagents. Consider using boronic esters (e.g., pinacol esters) which are more stable. | The resulting Ar-H impurity is often difficult to separate from the desired product due to similar polarity. Prevention is the best strategy. |
| Dehalogenation | Reduction of the C-I bond to a C-H bond on the starting material. Can be caused by impurities or side-reactions in the catalytic cycle.[2][8] | Optimize reaction time and temperature; prolonged heating can promote this. Ensure high purity of reagents. | This byproduct is more polar than the starting material but may have similar polarity to the product, requiring careful chromatography. |
| Ester Hydrolysis | Cleavage of the methyl ester to the corresponding nicotinic acid. Caused by strong base (especially hydroxide-based), high temperatures, or prolonged aqueous work-ups.[10][11] | Use non-hydroxide bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Keep work-up steps brief and avoid strongly acidic or basic conditions. | The resulting carboxylic acid is highly polar and will often stick to the baseline on silica gel. It can be removed by a mild basic wash (e.g., sat. NaHCO₃ soln.) during extraction, but be aware this can promote further hydrolysis if contact time is long. |
FAQ 3: Chromatographic Purification
Question: I'm trying to purify my product using silica gel column chromatography, but I'm getting severe peak tailing and poor separation. What can I do?
Answer: This is the most common problem when purifying pyridine derivatives. The basic lone pair on the pyridine nitrogen interacts strongly with acidic silanol groups (Si-OH) on the surface of the silica gel.[12] This leads to a non-ideal adsorption/desorption process, resulting in tailed peaks, poor resolution, and sometimes irreversible product adsorption.[12][13]
Solutions to Improve Peak Shape:
-
Mobile Phase Modification:
-
Add a Competing Base: This is the most effective solution. Add a small amount of a volatile amine base, like triethylamine (TEA) or diisopropylethylamine (DIPEA), to your eluent (typically 0.1-1% v/v).[12] The added amine will preferentially interact with the acidic silanol sites, effectively masking them from your product and leading to sharp, symmetrical peaks.
-
Use an Alcohol Modifier: Adding methanol or ethanol to your eluent system can also help by hydrogen bonding with the silanol groups, reducing their interaction with the pyridine.
-
-
Use a Deactivated Stationary Phase:
-
If tailing persists, consider using a deactivated or end-capped silica gel.
-
Alumina (basic or neutral) can be an alternative to silica gel for basic compounds, but its separation characteristics are different, so TLC analysis is crucial.
-
Pro-Tip: Always run a TLC with your proposed modified eluent (e.g., Hexane/EtOAc + 0.5% TEA) before committing to a column. This will confirm that the modification improves the spot shape and separation.
Part 2: Standardized Protocols
These protocols provide a validated starting point for your experiments. Always adapt them based on the specific properties of your compound, as monitored by TLC or LC-MS.
Protocol 1: General Post-Reaction Work-up
This protocol is designed to remove inorganic salts and perform an initial bulk separation before final purification.
-
Cool & Quench: Once the reaction is deemed complete by TLC/LC-MS, cool the reaction vessel to room temperature.
-
Dilute: Add an appropriate organic solvent in which your product is soluble (e.g., Ethyl Acetate, Dichloromethane).
-
Filter (Optional but Recommended): If significant solids are present (e.g., from the base or catalyst), filter the mixture through a pad of Celite®. Wash the pad with additional solvent.[4]
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with:
-
Water (to remove water-soluble salts and solvents like DMF).
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution (to remove any acidic impurities). Caution: Perform this wash quickly to minimize potential ester hydrolysis.
-
Brine (saturated aqueous NaCl) (to break up emulsions and begin drying the organic layer).
-
-
Dry and Concentrate: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Optimized Flash Column Chromatography for Pyridine Derivatives
-
Dry Load the Sample: Adsorb the crude product onto a small amount of silica gel (or Celite® if degradation is a concern) by dissolving it in a minimal amount of a volatile solvent (e.g., DCM), adding the adsorbent, and evaporating the solvent completely. This "dry loading" technique typically provides superior resolution compared to loading the sample in solution.
-
Prepare the Mobile Phase: Based on prior TLC analysis, prepare the eluent. Crucially, add 0.1-1% triethylamine (TEA) to both the starting and ending solvent systems for your gradient. [12]
-
Pack and Equilibrate: Pack the column with silica gel using your starting eluent (e.g., 95:5 Hexane/EtOAc + 0.5% TEA). Ensure the column is properly equilibrated by running several column volumes of the eluent through it.
-
Load and Elute: Carefully add the dry-loaded sample to the top of the column. Begin elution with your solvent gradient, collecting fractions and monitoring by TLC.
-
Combine and Concentrate: Combine the pure fractions and concentrate under reduced pressure. Note: The final product will contain residual TEA, which can often be removed by co-evaporation with a solvent like toluene or by placing the sample under high vacuum.
Part 3: Visual & Data Guides
Troubleshooting Workflow
This diagram provides a logical decision-making process for addressing common purification challenges.
Caption: A logical workflow for troubleshooting purification.
Recommended Chromatography Solvents
The polarity of your final product will vary significantly based on the group coupled at the 5-position. The table below provides starting points for TLC method development.
Table 2: Suggested Starting Eluent Systems for TLC Analysis
| Reaction Type | Typical Product Polarity | Starting Eluent System (v/v) | Notes |
| Suzuki (Aryl) | Moderately Polar | Hexane / Ethyl Acetate (9:1 to 7:3) | Polarity depends heavily on the coupled aryl group's substituents. |
| Sonogashira | Low to Moderate Polarity | Hexane / Ethyl Acetate (9:1 to 8:2) | Products are often less polar than their Suzuki counterparts. |
| Buchwald-Hartwig | Moderately to Highly Polar | Hexane / Ethyl Acetate (7:3 to 1:1) or Dichloromethane / Methanol (98:2) | The presence of N-H bonds significantly increases polarity. |
Reminder: For all systems, add 0.1-1% triethylamine to mitigate peak tailing.[12]
References
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. ResearchGate. [Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?. ResearchGate. [Link]
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. SpinChem. [Link]
- Google Patents. (2006). US7084287B2 - Method of removing palladium.
-
LookChem. (n.d.). Purification of Pyridine. Chempedia. [Link]
-
PubMed Central. (2019). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2015). (PDF) Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. ResearchGate. [Link]
-
Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Veeprho. [Link]
-
YouTube. (2023). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
MDPI. (2021). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI. [Link]
-
Scholars Research Library. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
MDPI. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
MDPI. (2012). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]
-
ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton. [Link]
-
Reddit. (2020). Performing column chromatography on pyridine-based compounds sucks [OC]. Reddit. [Link]
-
Chemistry LibreTexts. (2021). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Chemistry LibreTexts. (2022). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
YouTube. (2023). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
Reddit. (2022). Failed suzuki coupling, any suggenstions?. Reddit. [Link]
- Google Patents. (2021). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
-
MDPI. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. [Link]
-
PubChem - NIH. (n.d.). Methyl Nicotinate. PubChem. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
PubMed. (2003). Preparation of deuterated methyl and dimethyl substituted nicotinoylating agents for derivatization of the N-terminal of protein. National Center for Biotechnology Information. [Link]
-
Taylor & Francis Online. (2019). Hydrolysis kinetics of the prodrug myristyl nicotinate. Taylor & Francis Online. [Link]
-
ResearchGate. (2011). (PDF) Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
ResearchGate. (2014). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. [Link]
-
ResearchGate. (1975). The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. ResearchGate. [Link]
-
Amerigo Scientific. (n.d.). Methyl 2-chloro-5-methylnicotinate. Amerigo Scientific. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]
- 7. spinchem.com [spinchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. veeprho.com [veeprho.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Suzuki Reactions of Methyl 2-Chloro-5-iodonicotinate
A Guide to Preventing Homocoupling and Other Side Reactions
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are working with challenging substrates like Methyl 2-Chloro-5-iodonicotinate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot and optimize your reactions, with a primary focus on mitigating the formation of homocoupling byproducts.
Troubleshooting Guide: Common Issues and Solutions
This section is designed to address specific problems you may encounter during your experiments. Each question is followed by a detailed explanation of the potential causes and a set of actionable solutions.
Q1: I'm observing a significant amount of a symmetrical biaryl byproduct in my reaction. What is it, and how can I prevent it?
A1: The symmetrical biaryl you are observing is most likely the result of a homocoupling side reaction, where two molecules of your boronic acid or ester reagent couple with each other.[1] This is a common issue, particularly when using Pd(II) precatalysts or when oxygen is present in the reaction mixture.[2][3]
Core Problem: The primary culprits for homocoupling are the presence of Pd(II) species and an oxidant, which is often residual oxygen.[2][4] The Pd(II) can stoichiometrically react with the boronic acid to produce the homocoupled product and Pd(0).[4][5] While this process can serve to generate the active Pd(0) catalyst, it consumes your valuable starting material and complicates purification.[2]
Solutions:
-
Rigorous Exclusion of Oxygen: This is the most critical step. Ensure all solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes.[6] The reaction vessel should be purged by evacuating and backfilling with an inert gas multiple times.[7][8] Maintaining a positive pressure of inert gas throughout the reaction is essential.[6]
-
Choice of Palladium Precatalyst:
-
Prefer Pd(0) Sources: Using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can significantly reduce homocoupling as it doesn't require an initial reduction step that can consume the boronic acid.[8][9]
-
Modern Precatalysts: Buchwald's G3 and G4 precatalysts are designed for the clean and efficient generation of the active Pd(0) species, which can help minimize side reactions.[9]
-
-
Introduction of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction mixture without interfering with the main catalytic cycle.[4][5][10]
Q2: My reaction is sluggish, and I'm still getting homocoupling even after degassing. Could my choice of ligand be the problem?
A2: Absolutely. The ligand plays a pivotal role in stabilizing the palladium catalyst and modulating its reactivity.[8][9] For a substrate like this compound, which has both an electron-withdrawing ester and a coordinating nitrogen atom, the choice of ligand is critical.
Core Problem: An inappropriate ligand may not effectively promote the desired cross-coupling pathway over the competing homocoupling reaction. For challenging substrates, especially those prone to steric hindrance or complex coordination, a well-chosen ligand is essential to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[3]
Solutions:
-
Employ Bulky, Electron-Rich Phosphine Ligands: Ligands such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[3][9]
-
Steric Hindrance: Their bulkiness can sterically hinder the formation of intermediates that lead to homocoupling.[9][11][12][13][14]
-
Electron-Donating Properties: Their electron-rich nature promotes the crucial reductive elimination step, which forms the desired product and regenerates the active Pd(0) catalyst.[15]
-
-
Ligand-to-Palladium Ratio: Ensure an appropriate ligand-to-palladium ratio, which is typically between 1:1 and 4:1.[7]
Q3: I've tried different ligands, but my yields are still low. How does the choice of base and solvent affect the reaction?
A3: The base and solvent system is another critical component of the reaction that can significantly influence both the reaction rate and the prevalence of side reactions.
Core Problem: The base is necessary to activate the boronic acid for the transmetalation step.[8][16] However, an overly strong or poorly soluble base can lead to degradation of the starting materials or the catalyst. The solvent must solubilize all components of the reaction and stabilize the catalytic species.
Solutions:
-
Base Selection:
-
Milder Bases for Sensitive Substrates: For substrates that may be sensitive, milder bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial in preventing side reactions like protodeboronation.[7]
-
Strength and Solubility: The base must be strong enough and have sufficient solubility in the reaction medium to effectively activate the boronic acid.[7] Inorganic bases are often superior to organic bases in aqueous media.[17]
-
-
Solvent System:
-
Aprotic Solvents: Common solvent systems include mixtures of polar aprotic solvents like 1,4-dioxane, THF, or DMF with water.[7]
-
Anhydrous Conditions: While some protocols use aqueous bases, water can be a proton source for protodeboronation, an undesired side reaction that consumes the boronic acid.[2][7] In such cases, anhydrous conditions with a base like K₃PO₄ in a solvent such as toluene or dioxane may be preferable.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of homocoupling in Suzuki reactions?
A1: Homocoupling of boronic acids in Suzuki reactions is primarily driven by the presence of Pd(II) species and an oxidant, often molecular oxygen. The generally accepted mechanism involves the transmetalation of two boronic acid molecules onto a Pd(II) center, followed by reductive elimination to form the symmetrical biaryl and Pd(0).[2] This process is illustrated in the diagram below.
Caption: Mechanism of Pd(II)-mediated homocoupling.
Q2: Why is this compound a particularly challenging substrate?
A2: this compound presents a unique set of challenges due to its electronic and structural features:
-
Multiple Reaction Sites: It possesses two potential sites for oxidative addition: the C-I bond and the C-Cl bond. The C-I bond is significantly more reactive and will typically undergo oxidative addition preferentially.
-
Electron-Deficient Ring: The pyridine ring, further deactivated by the methyl ester and chloro substituents, can make the subsequent reductive elimination step slower.
-
Coordinating Heteroatom: The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle.
Q3: Can the quality of my boronic acid affect the reaction?
A3: Yes, the purity of the boronic acid is paramount.[18] Impurities can poison the palladium catalyst, leading to reduced activity or complete reaction failure.[18] Boronic acids can also be prone to degradation over time, forming boroxines (cyclic trimers) or undergoing protodeboronation, especially when exposed to moisture.[2][19] It is advisable to use high-purity boronic acids and consider using more stable derivatives like pinacol esters if instability is suspected.[2]
Optimized Protocol for Suzuki Coupling of this compound
This protocol is designed as a robust starting point to minimize homocoupling and other side reactions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.0 mol%)
-
K₃PO₄ (powdered, 2.0 equiv)
-
Degassed 1,4-Dioxane
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Inerting the Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Summary: Influence of Reaction Parameters
The following table provides a comparative overview of how different reaction parameters can influence the outcome of the Suzuki coupling, with a focus on minimizing the ratio of the homocoupled product to the desired cross-coupled product.
| Parameter | Condition A | Condition B | Expected Outcome | Rationale |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ | Condition B leads to less homocoupling. | Pd(0) sources do not require an in-situ reduction step that can consume the boronic acid to form homocoupled byproducts.[8][9] |
| Ligand | PPh₃ | SPhos | Condition B provides higher yields and less homocoupling. | Bulky, electron-rich ligands like SPhos accelerate the desired cross-coupling and sterically hinder homocoupling.[3][9] |
| Atmosphere | Air | Argon/Nitrogen | Condition B is essential to prevent homocoupling. | Oxygen promotes the formation of Pd(II) species, which are key mediators of the homocoupling reaction.[4][10][20] |
| Base | Na₂CO₃ (aq) | K₃PO₄ (anhydrous) | Condition B can reduce protodeboronation. | While aqueous bases are common, anhydrous conditions can prevent the undesired hydrolysis of the boronic acid.[7] |
Troubleshooting Workflow
If you are experiencing issues with your reaction, follow this logical workflow to diagnose and solve the problem.
Caption: A logical workflow for troubleshooting homocoupling.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. nbinno.com [nbinno.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 24. Redirecting [linkinghub.elsevier.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. nobelprize.org [nobelprize.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. reddit.com [reddit.com]
- 31. reddit.com [reddit.com]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 35. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 36. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 37. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 38. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 39. pdf.benchchem.com [pdf.benchchem.com]
- 40. m.youtube.com [m.youtube.com]
- 41. Suzuki Coupling [organic-chemistry.org]
- 42. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Catalyst Deactivation in Methyl 2-Chloro-5-iodonicotinate Couplings
Welcome to the technical support center dedicated to addressing challenges in cross-coupling reactions with Methyl 2-Chloro-5-iodonicotinate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to catalyst deactivation, a common hurdle in achieving high-yielding and reproducible results with this versatile building block.
Our approach is to move beyond simple procedural lists and delve into the mechanistic underpinnings of why these issues occur, providing you with the expert insights needed to make informed decisions in your experimental design.
Part 1: Understanding the Core Challenge: The Dual Nature of this compound
This compound is a valuable substrate due to its two distinct reactive sites: a highly reactive carbon-iodine (C-I) bond and a less reactive carbon-chlorine (C-Cl) bond. This differential reactivity allows for selective, sequential couplings. However, the presence of the pyridine nitrogen atom introduces a significant challenge: potential catalyst deactivation.
Frequently Asked Questions (FAQs): General Catalyst Issues
Q1: My reaction with this compound has stalled or is giving very low yield. What are the likely causes of catalyst deactivation?
A1: Catalyst deactivation in couplings involving this substrate typically stems from two primary sources:
-
Catalyst Poisoning by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst's metal center. This coordination can block the sites required for the catalytic cycle to proceed, effectively "poisoning" the catalyst.[1] This is particularly problematic with electron-rich pyridine systems.
-
Formation of Inactive Palladium Species (Palladium Black): A common observation in failing reactions is the precipitation of a black solid, known as palladium black. This consists of agglomerated, catalytically inactive palladium(0) metal.[1] Its formation is often a symptom of other underlying issues such as high temperatures, inappropriate ligand choice, or the presence of oxygen.[1]
Q2: I observe my reaction mixture turning black. What does this signify and how can I prevent it?
A2: The formation of palladium black indicates the decomposition and precipitation of your active Pd(0) catalyst.[1] This is a frequent failure mode. Key causes and preventative measures include:
-
Presence of Oxygen: Rigorous degassing of solvents and ensuring an inert atmosphere (Argon or Nitrogen) is critical. Oxygen can oxidize the active Pd(0) catalyst, leading to decomposition.[2]
-
Inappropriate Ligand Choice or Ratio: The ligand's role is to stabilize the Pd(0) species.[3] Bulky, electron-rich phosphine ligands are often essential for preventing aggregation and maintaining catalytic activity, especially with challenging substrates.[3][4] Ensure an adequate ligand-to-metal ratio.
-
Excessively High Temperatures: While heat is often required, excessive temperatures can accelerate catalyst decomposition.[1] It is advisable to run the reaction at the lowest effective temperature.
Q3: How does the choice of ligand impact catalyst stability and performance with this substrate?
A3: Ligand selection is arguably the most critical parameter. For a substrate like this compound, the ligand must perform several functions:
-
Stabilize the Pd(0) Center: Prevent the formation of palladium black.
-
Promote Oxidative Addition: Facilitate the often rate-limiting step of the catalytic cycle, especially for the less reactive C-Cl bond.[3]
-
Modulate Catalyst Reactivity: Balance the need for high activity with stability to avoid side reactions.
For challenging substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) or N-heterocyclic carbene (NHC) ligands are often superior to simpler ones like triphenylphosphine.[3][4][5]
Part 2: Troubleshooting Specific Coupling Reactions
Here, we address issues tailored to the most common cross-coupling reactions performed with this compound.
Suzuki-Miyaura Coupling Troubleshooting
The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool. However, the use of 2-halopyridine derivatives can be problematic.
Q4: I am attempting a Suzuki coupling at the 5-iodo position, but I am getting low yield and significant starting material recovery. What should I investigate?
A4: Beyond the general deactivation issues, consider the following for Suzuki reactions:
-
Base Selection and Solubility: The base is not merely a proton scavenger; it plays a crucial role in the transmetalation step. Poorly soluble or inappropriate bases can stall the reaction. For pyridine substrates, potassium phosphate (K₃PO₄) is often a reliable choice.[1]
-
Boronic Acid/Ester Instability: Pyridyl boronic acids are notoriously unstable and prone to protodeboronation, where the boronic acid is replaced by a proton from the solvent.[6][7] Ensure you are using high-quality boronic acid or a more stable boronate ester (e.g., a pinacol ester).
-
Homocoupling of the Boronic Acid: Formation of a biaryl byproduct from your boronic acid is often caused by the presence of oxygen.[8][9] Improving your degassing procedure is the first step to mitigate this.[8] Using a direct Pd(0) source can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources.[8]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for coupling at the C-I position.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable ligand (e.g., SPhos or XPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene) via syringe. A small amount of degassed water can sometimes be beneficial.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Sonogashira Coupling Troubleshooting
The Sonogashira coupling is key for introducing alkyne functionalities. The basic reaction conditions and the presence of a copper co-catalyst can introduce specific problems.
Q5: My Sonogashira reaction is sluggish and turning black quickly. What's going wrong?
A5: In addition to palladium black formation from thermal decomposition, Sonogashira reactions have other failure modes:
-
Glaser-Hay Homocoupling: The formation of alkyne dimers is a common side reaction, promoted by the copper(I) co-catalyst in the presence of oxygen.[10] This highlights the absolute necessity for strictly anaerobic conditions.
-
Catalyst Inhibition by Amine Base: While an amine base (like triethylamine or diisopropylamine) is required to deprotonate the alkyne, it can also act as a ligand for the palladium, potentially inhibiting catalysis.[3]
-
Copper Co-catalyst Quality: Copper(I) iodide can degrade over time. Using a fresh, high-purity source is essential.[3]
Q6: Can I run a Sonogashira coupling without a copper co-catalyst?
A6: Yes, copper-free Sonogashira protocols are well-established and are often preferred to avoid the Glaser homocoupling side reaction.[4] These reactions typically require a slightly higher catalyst loading or more specialized ligands to facilitate the catalytic cycle without the copper acetylide intermediate.
Diagram: Common Catalyst Deactivation Pathways
Caption: Common catalyst deactivation pathways.
Buchwald-Hartwig Amination Troubleshooting
This reaction is essential for forming C-N bonds. The choice of base and potential for catalyst inhibition are key considerations.
Q7: My Buchwald-Hartwig amination of the C-Cl bond is not proceeding, even at high temperatures. How can I improve this?
A7: The C-Cl bond is significantly less reactive than the C-I bond, making oxidative addition the primary hurdle.[11]
-
Catalyst and Ligand System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides. You must use a more active catalyst system, typically involving bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[5] These ligands promote the challenging oxidative addition step.
-
Strong, Non-Nucleophilic Base: A strong base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice, but it is incompatible with some functional groups.[5][12] Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are milder alternatives but may require higher temperatures or longer reaction times.[12]
-
Amine as a Ligand: The amine coupling partner can itself act as a ligand for palladium. In some cases, this can deactivate the catalyst. It can be beneficial to add a slight excess of the phosphine ligand relative to the palladium precursor to counteract this effect.
Q8: Can the amine nucleophile itself cause catalyst deactivation?
A8: Yes. Primary amines, in particular, can coordinate to the palladium center. While this is a necessary step in the catalytic cycle, overly strong binding can inhibit subsequent steps.[13] Furthermore, some functional groups on the amine, such as other heterocycles or azo groups, can act as catalyst poisons.[5]
Diagram: Troubleshooting Workflow for Low Reaction Yield
Caption: Troubleshooting workflow for low reaction yield.
Part 3: Quantitative Data Summary & Best Practices
For successful and reproducible couplings with this compound, careful control of reaction parameters is paramount.
Table 1: Recommended Catalyst Systems for Different Couplings
| Coupling Reaction | Target Bond | Recommended Pd Source | Recommended Ligand Class | Typical Base | Key Consideration |
| Suzuki-Miyaura | C-I | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald Biarylphosphines (e.g., SPhos) | K₃PO₄, Cs₂CO₃ | Boronic acid/ester stability. |
| Suzuki-Miyaura | C-Cl | Pd G3/G4 Precatalysts | Buchwald Biarylphosphines (e.g., XPhos) | K₃PO₄, Cs₂CO₃ | Requires highly active catalyst system. |
| Sonogashira | C-I | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Triphenylphosphine | Et₃N, DIPA | Rigorous exclusion of O₂ to prevent Glaser coupling. |
| Sonogashira (Cu-free) | C-I | Pd(OAc)₂, Pd₂(dba)₃ | Bulky Phosphines (e.g., P(t-Bu)₃) | Et₃N, DIPA | Avoids homocoupling; may need higher catalyst load. |
| Buchwald-Hartwig | C-Cl | Pd G2/G3 Precatalysts | Buchwald Biarylphosphines (e.g., RuPhos) | NaOtBu, LHMDS | Requires strong base and highly active catalyst. |
This guide provides a framework for diagnosing and solving common issues related to catalyst deactivation when working with this compound. By understanding the underlying chemical principles, you can develop robust and efficient synthetic routes for your target molecules.
References
- Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem. (URL: )
-
Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine - MDPI. (URL: [Link])
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. (URL: [Link])
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. (URL: [Link])
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (URL: [Link])
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. (URL: [Link])
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions - PubMed. (URL: [Link])
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (URL: [Link])
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. (URL: [Link])
-
Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions - ResearchGate. (URL: [Link])
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (URL: [Link])
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
- Technical Support Center: Catalyst Deactivation in 2-Bromo-4-methylpyridine Reactions - Benchchem. (URL: )
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (URL: [Link])
-
Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - NIH. (URL: [Link])
-
Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp>2>)-H Borylation - Princeton University. (URL: [Link])
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (URL: [Link])
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. (URL: [Link])
- troubleshooting poor yields in Sonogashira reactions with halogen
-
Nickel-Catalyzed Asymmetric Reductive Cross-Coupling between Heteroaryl Iodides and α-Chloronitriles | Journal of the American Chemical Society - ACS Publications. (URL: [Link])
-
(PDF) Recent Advances in Sonogashira Reactions - ResearchGate. (URL: [Link])
-
Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation - PubMed. (URL: [Link])
-
Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (URL: [Link])
-
Formation of palladium black during Suzuki coupling : r/Chempros - Reddit. (URL: [Link])
-
Poisoning and deactivation of palladium catalysts - SciSpace. (URL: [Link])
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL: [Link])
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. (URL: [Link])
-
The Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Effects on Methyl 2-Chloro-5-iodonicotinate Reactivity
Welcome to the technical support center for Methyl 2-Chloro-5-iodonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block in palladium-catalyzed cross-coupling reactions. Here, we address common challenges and provide in-depth, field-proven insights to optimize your synthetic outcomes.
Section 1: Troubleshooting Guide
This section is dedicated to resolving specific issues you may encounter during your experiments. The question-and-answer format is designed to quickly guide you to a solution.
Q1: My Suzuki-Miyaura coupling at the 5-iodo position is giving a low yield. What are the likely causes and how can I fix it?
Low yields in palladium-catalyzed reactions involving pyridine substrates are a frequent challenge. The primary culprits often revolve around catalyst deactivation, suboptimal reaction conditions, or issues with the reagents themselves. A systematic approach to troubleshooting is crucial for identifying the root cause.[1]
Underlying Causality: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to the formation of inactive species and inhibiting the catalytic cycle. Additionally, the active Pd(0) catalyst is highly sensitive to oxygen.
Troubleshooting Workflow:
Caption: Relative reactivity of C-I and C-Cl bonds.
Q2: How does solvent polarity affect the oxidative addition step?
The oxidative addition step can proceed through different mechanisms, and solvent polarity plays a crucial role. For polarized substrates, the reaction may proceed via a polar transition state. In such cases, polar solvents can accelerate the reaction by stabilizing this transition state. [2][3]However, the effect of solvent is complex and does not always correlate directly with the dielectric constant. [4][5]Coordinating solvents can also directly interact with the palladium center, altering its reactivity and selectivity. [6][7][8]
Q3: Can I perform a sequential cross-coupling on both the iodo and chloro positions?
Yes, the differential reactivity of the C-I and C-Cl bonds allows for sequential cross-coupling. A milder reaction condition can be used to selectively couple at the 5-iodo position first. Subsequently, a more forcing condition (e.g., higher temperature, stronger base, more robust ligand) can be employed to achieve coupling at the less reactive 2-chloro position.
Q4: What is the impact of the pyridine nitrogen on the reaction?
The nitrogen lone pair in the pyridine ring can act as a ligand for the palladium catalyst, leading to catalyst inhibition or deactivation. [1]To counteract this, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often employed. These ligands sterically shield the palladium center from coordination with the pyridine nitrogen.
References
- Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines - Benchchem.
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH.
- Solvent Coordination to Palladium Can Invert the Selectivity of Oxidative Addition.
- Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing).
- troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem.
- Exploring 2-Chloro-5-iodopyridine: Properties and Applications.
- Solvent coordination to palladium can invert the selectivity of oxidative addition.
- Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - RSC Publishing.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications.
- Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing.
- Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines - Benchchem.
- This compound | 78686-83-6 - ChemicalBook.
- (Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019) | James Sherwood | 237 Citations - SciSpace.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications.
- 10.1: Oxidative Addition and Reductive Elimination - Chemistry LibreTexts.
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES.
- Chemoselective coupling of 2‐chloro‐5‐iodopyridine. - ResearchGate.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications.
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate.
- 14.1.3: Reductive Elimination - Chemistry LibreTexts.
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications.
- Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation - Beilstein Journals.
- Advanced Organic Chemistry: Oxidative Addition and Reductive Elimination - YouTube.
- Effect of solvent on the Suzuki reaction a . | Download Table - ResearchGate.
- Halide-Dependent Mechanisms of Reductive Elimination from Gold(III) - PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. inl.elsevierpure.com [inl.elsevierpure.com]
Technical Support Center: Base Selection for Cross-Coupling of Methyl 2-Chloro-5-iodonicotinate
Welcome to the technical support guide for optimizing cross-coupling reactions with Methyl 2-Chloro-5-iodonicotinate. This document provides in-depth, field-proven insights into the critical role of base selection for achieving high-yield, selective, and reproducible results. We will move beyond simple protocols to explore the chemical reasoning behind choosing the right base for your specific transformation.
Introduction: The Challenge of Selectivity
This compound is a highly valuable heterocyclic building block, featuring two distinct halogen atoms ripe for functionalization via palladium-catalyzed cross-coupling reactions.[1] The significant difference in reactivity between the C-I and C-Cl bonds allows for sequential and selective couplings, making it a versatile substrate in pharmaceutical and materials science research.[1][2] However, the success of these reactions hinges on the careful selection of reaction parameters, with the choice of base being paramount. An inappropriate base can lead to low yields, side reactions, or cleavage of the sensitive methyl ester functionality.[3][4]
This guide is structured in a question-and-answer format to address the most common challenges and questions encountered by researchers.
Frequently Asked Questions & Troubleshooting
Q1: I am planning a sequential cross-coupling. Which position on this compound will react first?
Answer: The C5-iodo position is significantly more reactive and will undergo oxidative addition to the palladium catalyst much more readily than the C2-chloro position.
Scientific Rationale: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf >> Cl.[5][6] This is due to the bond dissociation energies of the carbon-halogen bond (C-I is the weakest) and the kinetics of the oxidative addition step, which is typically the rate-determining step in the catalytic cycle. For substrates like this, selective coupling at the iodine position can be achieved with high fidelity, leaving the chlorine atom available for a subsequent, often more forcing, coupling reaction.
Q2: What is the fundamental role of the base in a palladium-catalyzed cross-coupling reaction?
Answer: The base is not merely a scavenger for the acid generated (HX). It plays an active and crucial role within the catalytic cycle, and its function can differ depending on the specific type of cross-coupling reaction.
-
Suzuki-Miyaura Coupling: The primary role of the base is to activate the organoboron species (boronic acid or ester). It reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., a boronate anion, RB(OH)₃⁻).[7] This activated species is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[8][9]
-
Sonogashira Coupling: The base, typically an amine, has two main functions. It deprotonates the terminal alkyne to generate the highly nucleophilic acetylide, which can then engage with the copper(I) co-catalyst or directly with the palladium complex in copper-free variants.[10][11][12] Secondly, it neutralizes the hydrogen halide (HX) produced during the reaction, preventing the protonation of the acetylide and deactivation of the catalyst.
-
Buchwald-Hartwig Amination: A strong base is required to deprotonate the amine coupling partner, either before or after its coordination to the palladium center.[13][14] This deprotonation generates the palladium-amido complex that is necessary to proceed towards reductive elimination and form the C-N bond.[13][14]
Q3: I am performing a Suzuki-Miyaura coupling at the C5-iodo position. Which base is the best starting point?
Answer: For a standard Suzuki-Miyaura coupling on this substrate, a moderately basic inorganic carbonate is the recommended starting point due to its balance of reactivity and compatibility with the methyl ester group.
A logical screening progression would be:
-
First Choice (Mild Conditions): Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃). These are widely used, effective for many aryl iodides, and less likely to cause ester hydrolysis.[15][16] They typically require a biphasic solvent system, such as Toluene/Water or Dioxane/Water, to facilitate solubility and activity.
-
Second Choice (For Sluggish Reactions): Potassium Phosphate (K₃PO₄). This is a stronger base that is often effective when carbonates fail to provide sufficient reactivity.[17] It is frequently used in anhydrous polar aprotic solvents like dioxane or THF. While more potent, it carries a higher risk of ester hydrolysis, especially at elevated temperatures.
-
Alternative (For Highly Base-Sensitive Partners): Cesium Fluoride (CsF) or Potassium Fluoride (KF). Fluoride bases are considered milder and are particularly useful when one of the coupling partners contains a base-labile functional group.[9][18]
Comparative Table of Common Bases for Suzuki-Miyaura Coupling
| Base | pKa (Conjugate Acid) | Typical Solvents | Key Considerations |
| Na₂CO₃ / K₂CO₃ | 10.3 (for HCO₃⁻)[19] | Toluene/H₂O, Dioxane/H₂O | Pros: Good first choice, low cost, minimal ester hydrolysis risk. Cons: May be insufficiently basic for challenging couplings. |
| K₃PO₄ | 12.3 (for HPO₄²⁻)[19] | Dioxane, Toluene, THF, DMF | Pros: Higher basicity, effective for less reactive substrates. Cons: Increased risk of ester hydrolysis, poor solubility in non-polar solvents.[17] |
| Cs₂CO₃ | 10.3 (for HCO₃⁻)[19] | Dioxane, Toluene, DMF | Pros: Higher solubility in organic solvents than K₂CO₃, often enhances reaction rates. Cons: Higher cost. |
| KF / CsF | 3.2 (for HF)[20] | Toluene, Dioxane | Pros: Very mild, ideal for base-sensitive functional groups. Cons: May require higher temperatures or longer reaction times. |
Q4: My Suzuki reaction is giving me trouble. How can I troubleshoot it by changing the base?
Answer: Troubleshooting a problematic Suzuki reaction often involves diagnosing the interplay between the base, solvent, and temperature.
Workflow for Troubleshooting Low-Yield Suzuki Reactions
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Q5: What are the recommended bases for a Sonogashira coupling at the C5-iodo position?
Answer: Sonogashira couplings almost exclusively use liquid amine bases, which serve a dual role as a base and often as a co-solvent.
-
Standard Choice: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA). These are the workhorses for Sonogashira reactions.[12][21] They are sufficiently basic to deprotonate the terminal alkyne in the presence of the copper(I) co-catalyst and to neutralize the HI by-product. A typical solvent system would be THF or Dioxane with an excess of the amine base.
-
Troubleshooting: If the reaction is slow, ensure that the amine base is anhydrous and freshly distilled. The presence of water can interfere with the catalytic cycle. For particularly sensitive substrates, a less nucleophilic base like DIPEA is preferred over Et₃N.
Q6: I need to perform a Buchwald-Hartwig amination. The methyl ester is a major concern. What is the best base strategy?
Answer: This is the most challenging transformation for this substrate due to the high basicity typically required for Buchwald-Hartwig aminations.[22] Strong alkoxide bases, while common, pose a significant risk of ester saponification.
-
High-Risk, High-Reward: Sodium tert-butoxide (NaOtBu). This is one of the most common and effective bases for C-N coupling.[13] However, it will readily hydrolyze the methyl ester, especially at temperatures above ambient. If used, the reaction must be performed at the lowest possible temperature and monitored closely for completion to minimize contact time.
-
A Safer Approach: A weaker inorganic base combined with a highly active catalyst system is the preferred strategy.
-
Recommended System: Use a weaker base like Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) in combination with a modern, highly active phosphine ligand (e.g., a Buchwald-type biarylphosphine ligand like XPhos or BrettPhos) and a suitable palladium precatalyst.[13][23][24] These advanced catalyst systems can often operate under milder conditions and with weaker bases, thereby preserving the ester functionality.
-
Base Selection Logic for Different Couplings
Caption: Decision diagram for initial base selection.
General Experimental Protocol: Base Screening for Suzuki-Miyaura Coupling
This protocol provides a framework for systematically evaluating the performance of different bases for the coupling of this compound with a representative boronic acid.
Reaction: Coupling of this compound with Phenylboronic Acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Bases: K₂CO₃, K₃PO₄, Cs₂CO₃ (2.5 equiv each)
-
Solvent: 1,4-Dioxane and Degassed H₂O
Procedure:
-
Preparation: In parallel, add this compound (e.g., 141 mg, 0.5 mmol) and phenylboronic acid (73 mg, 0.6 mmol) to three separate oven-dried reaction vials equipped with stir bars.
-
Base Addition: To each vial, add a different base:
-
Vial 1: K₂CO₃ (173 mg, 1.25 mmol)
-
Vial 2: K₃PO₄ (265 mg, 1.25 mmol)
-
Vial 3: Cs₂CO₃ (407 mg, 1.25 mmol)
-
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 29 mg, 0.025 mmol) to each vial.
-
Inert Atmosphere: Seal each vial with a septum cap. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[25]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to each vial via syringe.
-
Reaction: Place the vials in a preheated heating block or oil bath at 80-90 °C. Stir vigorously.
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., every hour). Pay close attention to the consumption of starting material and the formation of both the desired product and the hydrolyzed nicotinic acid byproduct.
-
Work-up & Analysis: Once a reaction is complete (or has ceased progressing), cool it to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate. Analyze the crude residue by ¹H NMR and LC-MS to determine the conversion and relative yields, allowing for a direct comparison of the bases' effectiveness.
This systematic approach provides a self-validating method to identify the optimal base for your specific substrate and reaction conditions, balancing reactivity with the preservation of sensitive functional groups.
References
- A Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-ethane-1 ,2-diol Solvent System. (1998). Journal of the Indian Chemical Society.
- Role of palladium catalyst in cross-coupling reactions. (2025). Vertex AI Search.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- A Kinetic Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-DMSO Systein Conductometrically. (n.d.). Zenodo.
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. (2006). Organic Chemistry Portal.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017).
- pKa Values of Common Bases. (n.d.). Unknown Source.
- Cross-Coupling Reactions Guide. (n.d.). Unknown Source.
- Chemoselective coupling of 2‐chloro‐5‐iodopyridine. (2019).
- Methyl Nicotin
- Why can't I achieve good yields for this Suzuki reaction?. (2018).
- Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.).
- Exploring 2-Chloro-5-iodopyridine: Properties and Applic
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Sonogashira coupling. (n.d.). Wikipedia.
- The Role of the Base in Buchwald-Hartwig Amination. (2025).
- Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. (2025). BenchChem.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (2025). BenchChem.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Unknown Source.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Help troubleshooting a Buchwald-Hartwig amin
- pKa Vaules for Organic and Inorganic Bronsted Acids
- Table of Acids with Ka and pKa Values. (n.d.). CLAS.
- pKa values of common compounds and their conjug
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Buchwald-Hartwig Amin
- Bordwell pKa Table. (n.d.).
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016).
- Buchwald–Hartwig amin
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing.
- Processes for producing 1-(6-methylpyridin-3-yl)-2-[4(methylsulfonyl)phenyl]ethanone and intermediate for production. (n.d.).
- Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. (n.d.).
- How to approach choosing reaction conditions for Suzuki?. (2024). Reddit.
- Methyl nicotin
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014).
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. (n.d.). ePrints Soton.
Sources
- 1. innospk.com [innospk.com]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-ethane-1 ,2-diol Solvent System [zenodo.org]
- 4. zenodo.org [zenodo.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. library.gwu.edu [library.gwu.edu]
- 20. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 21. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 22. reddit.com [reddit.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving Selectivity in Reactions of Methyl 2-Chloro-5-iodonicotinate
Welcome to the technical support center for Methyl 2-Chloro-5-iodonicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but challenging building block. Here, we address common issues related to reaction selectivity, providing in-depth, evidence-based troubleshooting strategies and detailed protocols to help you navigate your synthetic challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
This compound possesses two distinct halogen atoms, offering opportunities for sequential, site-selective functionalization. The C5-I bond is significantly more reactive than the C2-Cl bond in palladium-catalyzed cross-coupling reactions due to the bond dissociation energies (C-I < C-Br < C-Cl).[1] This inherent reactivity difference is the cornerstone of achieving high selectivity.
Question 1: My Suzuki-Miyaura coupling is not selective. I'm getting a mixture of products coupled at the C5 and C2 positions, along with some di-substituted product. How can I exclusively favor C5 coupling?
Answer: Achieving high selectivity for the C5 position in a Suzuki-Miyaura coupling hinges on exploiting the differential reactivity of the C-I and C-Cl bonds. The primary issue of low selectivity often arises from reaction conditions that are too harsh, leading to the activation of the less reactive C-Cl bond.
Root Causes & Solutions:
-
Catalyst System is Too Active: Highly active catalyst systems, especially those designed for activating aryl chlorides, can lead to poor selectivity.[2] The nitrogen atom in the pyridine ring can also coordinate to the palladium center, potentially deactivating the catalyst and leading to side reactions.[2][3]
-
Solution: Opt for a milder palladium source and a less electron-rich, sterically hindered ligand. For instance, starting with a catalyst system like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a ligand like PPh₃ can be effective. Avoid highly active ligands like SPhos or XPhos in the initial screening unless C2 coupling is desired later.
-
-
High Reaction Temperature: Elevated temperatures provide the necessary activation energy to cleave the stronger C-Cl bond, resulting in a loss of selectivity.
-
Solution: Begin your reaction at a lower temperature (e.g., 60-80 °C) and monitor the progress. Only increase the temperature if the reaction is sluggish. Often, the C-I bond will react selectively at these milder temperatures.
-
-
Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the C5-iodide has been consumed can promote the slower reaction at the C2-chloride position.
-
Solution: Monitor the reaction closely using techniques like TLC, GC-MS, or LC-MS.[3] Quench the reaction as soon as the starting material is consumed to prevent over-reaction.
-
dot
Caption: Troubleshooting workflow for poor selectivity in Suzuki coupling.
Question 2: I'm attempting a Sonogashira coupling, but I'm observing significant homocoupling of my alkyne (Glaser coupling). How can I suppress this side reaction and favor the cross-coupling at the C5-iodide position?
Answer: Sonogashira coupling is also highly selective for the C-I bond over the C-Cl bond.[4] The primary side reaction, Glaser coupling, is a copper-mediated homocoupling of terminal alkynes. Suppressing this pathway is key to achieving high yields of the desired product.
Root Causes & Solutions:
-
Copper (I) Co-catalyst Concentration: While essential for the Sonogashira catalytic cycle, high concentrations of the copper co-catalyst can promote the undesired Glaser homocoupling.
-
Solution: Reduce the loading of the copper (I) source (e.g., CuI) to the minimum effective amount (typically 1-5 mol%). In some cases, a "copper-free" Sonogashira protocol can be employed, which often uses a different base or additives to facilitate the catalytic cycle.[5]
-
-
Presence of Oxygen: Oxygen is a known promoter of Glaser coupling.
-
Solution: Ensure the reaction is performed under strictly anaerobic conditions. This involves thoroughly degassing the solvent and maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration.[6]
-
-
Choice of Base and Solvent: The choice of base and solvent can influence the rates of both the desired cross-coupling and the undesired homocoupling.
-
Solution: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used in Sonogashira reactions as it also acts as a solvent and a scavenger for the hydrogen halide byproduct.[7] Using a less coordinating solvent like THF or toluene in conjunction with an amine base can sometimes minimize side reactions.
-
Table 1: Recommended Starting Conditions for Selective C5 Sonogashira Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) | Mild and effective for C-I bond activation. |
| Copper Co-catalyst | CuI (1-3 mol%) | Minimizes Glaser homocoupling. |
| Base/Solvent | Triethylamine (TEA) or Diisopropylamine (DIPA) | Acts as base and solvent, scavenges HX. |
| Temperature | Room Temperature to 50 °C | Sufficient for C-I activation without affecting C-Cl. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxygen-promoted homocoupling. |
Question 3: My Buchwald-Hartwig amination is giving me low yields at the C5 position, and I'm recovering a lot of starting material. How can I improve the conversion?
Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[8] Similar to other palladium-catalyzed cross-couplings, it is highly selective for the C-I bond.[1] Low yields are often due to an insufficiently active catalyst system for this specific substrate or catalyst inhibition.
Root Causes & Solutions:
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[2]
-
Inappropriate Base: The choice of base is critical in the Buchwald-Hartwig reaction as it facilitates the deprotonation of the amine.
-
Solution: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be effective.[9]
-
-
Reaction Conditions: As with other cross-coupling reactions, temperature and reaction time play a crucial role.
-
Solution: While selectivity for the C-I bond is high, the overall reactivity might require slightly elevated temperatures (e.g., 80-100 °C) to achieve a reasonable reaction rate.[1]
-
dot
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further enhanced by the chloro, iodo, and methyl ester substituents, makes this compound susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly at the C2 position.
Question 4: I want to perform a nucleophilic aromatic substitution (SNAr) with a thiol at the C2 position. However, the reaction is slow and incomplete. How can I drive it to completion?
Answer: The C2 position is activated towards SNAr by the adjacent ring nitrogen and the ester group. However, the reaction rate can be influenced by several factors.
Root Causes & Solutions:
-
Nucleophile Strength and Base: The nucleophilicity of the thiol is enhanced by deprotonation.
-
Solution: Use a suitable base to generate the thiolate anion in situ. A moderately strong base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) in an aprotic solvent can be effective. The choice depends on the sensitivity of other functional groups.
-
-
Solvent Effects: Polar aprotic solvents are known to accelerate SNAr reactions by solvating the cation of the base and leaving the nucleophile more reactive.[10]
-
Solution: Solvents like DMF, DMSO, or NMP are excellent choices for SNAr reactions. They can significantly increase the reaction rate compared to less polar solvents.
-
-
Temperature: Like most reactions, SNAr rates are temperature-dependent.
-
Solution: Gently heating the reaction mixture (e.g., to 50-80 °C) can often increase the rate of substitution at the C2 position without affecting the C5-iodide, which is generally unreactive towards SNAr.
-
Section 3: Ester Hydrolysis and Subsequent Reactions
The methyl ester group can be a point of interference or a handle for further modification.
Question 5: I need to hydrolyze the methyl ester to the corresponding carboxylic acid without disturbing the halogen substituents. What are the mildest conditions to achieve this?
Answer: Hydrolysis of the methyl ester needs to be performed under conditions that avoid unwanted side reactions, such as nucleophilic substitution of the halogens.
Root Causes & Solutions:
-
Harsh Basic Conditions: Using strong bases like sodium hydroxide at elevated temperatures can lead to competitive SNAr at the C2-chloro position.
-
Solution: Use milder basic conditions. Lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is a standard and effective method for saponification that is less likely to cause side reactions.[11]
-
-
Acidic Conditions: Strong acidic conditions can also effect hydrolysis but may not be compatible with other functional groups in a complex molecule.
-
Solution: If basic conditions are problematic, consider enzymatic hydrolysis or other specialized methods for ester cleavage.
-
Protocol: Selective Ester Hydrolysis
-
Setup: Dissolve this compound (1.0 equiv.) in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio).
-
Reagent Addition: Add lithium hydroxide monohydrate (1.5-2.0 equiv.) to the solution.
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Workup: Carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of ~3-4 to protonate the carboxylate.
-
Extraction: Extract the carboxylic acid product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired carboxylic acid.
References
- Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- Benchchem. (n.d.). A Comparative Guide to Catalysts for 2,5-Dichloropyridine Reactions.
- Benchchem. (n.d.). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- Benchchem. (n.d.). Application Note: Selective Buchwald-Hartwig Amination of 5-Chloro-2-iodopyrimidine.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Lumen Learning. (n.d.). Nucleophilic aromatic substitution. Organic Chemistry II. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
JOCPR. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Retrieved from [Link]
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 11. jocpr.com [jocpr.com]
Technical Support Center: Palladium Catalyst Removal from "Methyl 2-Chloro-5-iodonicotinate" Reaction Mixtures
Welcome to the technical support center dedicated to addressing the challenges of removing palladium catalyst residues from reaction mixtures involving Methyl 2-Chloro-5-iodonicotinate . This resource is tailored for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for achieving high-purity compounds essential for pharmaceutical development.
The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is indispensable for synthesizing complex molecules like substituted nicotinate derivatives.[1][2] However, the removal of residual palladium to levels compliant with regulatory guidelines, such as those from the International Council for Harmonisation (ICH Q3D), is a critical and often challenging downstream processing step.[3][4] These guidelines stipulate stringent limits on elemental impurities in final drug products, typically around 10 ppm for palladium, to ensure patient safety.[5] This guide provides in-depth, field-proven insights to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from reactions involving this compound particularly difficult?
A1: The primary challenge stems from the structure of the molecule itself. This compound contains a pyridine ring, a nitrogen-containing heterocycle. The lone pair of electrons on the pyridine nitrogen can act as a ligand, strongly coordinating or chelating with the palladium catalyst.[6] This interaction can keep the palladium species solubilized in the reaction mixture, rendering simple purification methods like filtration of precipitated palladium black ineffective.[7]
Q2: What are the most common methods for removing residual palladium from a final product?
A2: The most prevalent methods for removing residual palladium include:
-
Adsorption (Scavenging): Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol, amine, or trimercaptotriazine (TMT) functionalities).[3][8][9]
-
Crystallization: Purifying the final product through crystallization, which can leave the palladium impurities behind in the mother liquor.[8][10] The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species in the solvent.
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[7][11] This is often a first step but is rarely sufficient for homogeneous catalysts.
-
Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[10][12]
-
Chromatography: Using techniques like column chromatography to separate the desired compound from the palladium catalyst. However, this method can be unpredictable and may not always achieve the desired purity.[11][13]
Q3: How do I choose the best palladium removal method for my specific experiment?
A3: The optimal method depends on several factors, including:
-
The nature of your final product: Consider its solubility, stability, and potential to chelate with palladium.
-
The form of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)? Is it in the Pd(0) or Pd(II) oxidation state?
-
The solvent system used in your reaction.
-
The required level of purity for your final product. A decision-making workflow is provided below to guide your selection process.
Q4: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A4: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines (specifically ICH Q3D) for elemental impurities.[5] For palladium, which is considered a route-dependent human toxicant, the permitted daily exposure (PDE) for oral administration is 100 µ g/day .[4] This translates to a concentration limit in the drug substance, typically 10 ppm (10 µg/g), assuming a maximum daily dose of 10 grams.[5]
Q5: How is residual palladium content measured accurately?
A5: The standard and most reliable methods for quantifying trace levels of palladium in APIs are elemental analysis techniques.[8] Inductively-Coupled Plasma Mass Spectroscopy (ICP-MS) is the most commonly used method due to its high sensitivity and ability to detect palladium at parts-per-billion (ppb) levels.[8][14] Other methods include atomic absorption spectroscopy (AAS) and X-ray fluorescence (XRF).[8][15] For rapid screening during process optimization, catalysis-based fluorometric methods can also be employed.[14][16]
Troubleshooting Guides
Issue 1: High Residual Palladium After Initial Scavenging or Filtration
-
Possible Cause: Strong chelation of palladium to the pyridine nitrogen of the product molecule.[6] The palladium species might also be highly soluble in the solvent system, making simple filtration ineffective.[7]
-
Troubleshooting Steps:
-
Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio (typically 4-10 molar equivalents), temperature (room temperature to 60 °C), and treatment time (1 to 18 hours).[9][17]
-
Screen Different Scavengers: The choice of scavenger is critical. Thiol-based (SiliaMetS® Thiol), dimercaptotriazine-based (MP-TMT), and cysteine-based scavengers are often highly effective for palladium.[17][18]
-
Use a Combination of Methods: A multi-step approach is often more effective. For example, treat the mixture with an adsorbent like activated carbon first, filter, and then polish with a high-affinity specialized scavenger.[3]
-
Consider a Different Method: If scavenging is ineffective, explore other techniques like crystallization with additives or liquid-liquid extraction.[9]
-
Issue 2: Significant Product Loss During the Purification Process
-
Possible Cause: The adsorbent (scavenger or activated carbon) is non-selectively binding to your product in addition to the palladium.[3] This is a known issue, particularly with activated carbon.[7]
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon.
-
Adjust the Solvent: The solvent can influence the binding of both the palladium and the product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.
-
Change the Purification Method: If product loss remains high, consider switching to crystallization or extraction.[10]
-
Issue 3: Inconsistent Palladium Removal from Batch to Batch
-
Possible Cause: Variation in the palladium species present at the end of the reaction (e.g., different oxidation states or coordination environments).
-
Troubleshooting Steps:
-
Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.
-
Use a Broad-Spectrum Scavenger: Some scavengers, like those based on DMT, are effective against a wider range of palladium species.[17]
-
Pre-treatment: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more easily removed species.[9]
-
Data Summary: Scavenger Screening
Selecting the appropriate scavenger is crucial for efficient palladium removal. The table below summarizes the performance of several common silica-based scavengers for a palladium complex in different solvents, demonstrating the importance of screening.
| Scavenger Type | Solvent | Temperature (°C) | Palladium Removal (%) | Reference |
| SiliaMetS® DMT | DMF | 60 | >99% | [17] |
| SiliaMetS® Thiol | DMF | 60 | >99% | [17] |
| SiliaMetS® Cysteine | DMF | 60 | >99% | [17] |
| SiliaMetS® Thiol | Methyl-THF | 22 | ~95% | [17] |
| SiliaMetS® DMT | DCM | 22 | ~90% | [17] |
Data adapted from a preliminary screening of a 1,1'-bis(di-tert-butylphosphino)ferrocene palladium dichloride complex.[17] Conditions: 4 molar equivalents of scavenger, 4 hours.
Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Based Silica Scavenger
This protocol provides a general procedure for using a solid-supported scavenger like SiliaMetS® Thiol.
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).
-
Scavenger Addition: Add the thiol-based silica scavenger (typically 4-10 molar equivalents relative to the initial palladium load) to the solution.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours.[9] The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique to confirm it meets the required specification.[8]
Protocol 2: Palladium Removal Using Activated Carbon
Activated carbon is a cost-effective but potentially less selective option.[7]
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the slurry at room temperature or elevated temperature for 1-4 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that this filtration can be slow.
-
Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content and assess product recovery to determine if significant loss occurred.
Visualization: Palladium Removal Workflow
The following diagram illustrates a logical workflow for selecting an appropriate palladium removal strategy after a cross-coupling reaction.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. onyxipca.com [onyxipca.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. arborassays.com [arborassays.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
- 15. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. silicycle.com [silicycle.com]
- 18. biotage.com [biotage.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 2-Chloro-5-iodonicotinate and Methyl 2-Chloro-5-bromonicotinate
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount. Halogenated heterocycles, such as the nicotinic acid derivatives, serve as versatile scaffolds for constructing complex molecular architectures. This guide provides an in-depth comparison of two closely related yet distinct reagents: Methyl 2-Chloro-5-iodonicotinate and Methyl 2-Chloro-5-bromonicotinate. We will explore the fundamental principles governing their reactivity and provide data-driven insights to inform your selection in key synthetic transformations.
Structural Overview and Fundamental Properties
At first glance, the two molecules are nearly identical. Both possess a pyridine ring substituted with a chloro group at the 2-position and a methyl ester at the 3-position. The critical point of differentiation lies at the 5-position: an iodine atom in one and a bromine atom in the other. This single atomic substitution is the linchpin of their divergent chemical behavior.
Caption: Chemical structures of the two nicotinic acid derivatives.[][2][3]
The difference in reactivity stems from the inherent properties of the carbon-halogen (C-X) bond. The Carbon-Iodine bond is longer and weaker than the Carbon-Bromine bond.[4][5] This is reflected in their respective bond dissociation energies (BDE), which is the energy required to break the bond homolytically.[6][7]
| Bond | Average Bond Dissociation Energy (kcal/mol) |
| C-Br | ~68 |
| C-I | ~51 |
| Data sourced from representative values.[8] |
This fundamental difference in bond strength dictates the ease with which the halogen can be displaced or participate in catalytic cycles, most notably in palladium-catalyzed cross-coupling reactions.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) complex.[9][10] The weaker C-I bond in this compound generally leads to a faster rate of oxidative addition compared to the C-Br bond of its counterpart.[11][12][13] This often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and a halide, is a prime example of this reactivity trend. The general order of reactivity for the aryl halide is I > OTf > Br >> Cl.[14]
| Feature | This compound | Methyl 2-Chloro-5-bromonicotinate | Rationale |
| Reaction Temperature | Often room temperature to moderate heat (e.g., 50-80 °C) | Typically requires higher temperatures (e.g., 80-120 °C) | Lower C-I bond energy facilitates oxidative addition. |
| Catalyst Loading | Can often be performed with lower catalyst loadings. | May require higher catalyst loadings for comparable yields. | Higher reactivity of the C-I bond. |
| Reaction Time | Generally shorter reaction times. | Longer reaction times are often necessary for completion. | Faster oxidative addition step. |
Experimental Insight: While the C-I bond is generally more reactive, some studies have reported counterintuitive poor reactivity of aryl iodides at lower temperatures (~50 °C) with traditional Pd/PPh₃ catalyst systems, in contrast to efficient coupling with aryl bromides under the same conditions.[11] This highlights the importance of catalyst and ligand selection.
Sonogashira Coupling
In the Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl halide, the reactivity trend is similar.[15][16][17] The reaction with aryl iodides often proceeds efficiently at room temperature, whereas aryl bromides typically require heating.[18]
| Feature | This compound | Methyl 2-Chloro-5-bromonicotinate | Rationale |
| Reaction Conditions | Mild conditions, often at room temperature.[18] | Generally requires elevated temperatures. | C-I bond is more susceptible to oxidative addition.[19] |
| Co-catalyst | Can sometimes be performed under copper-free conditions. | More likely to require a copper (I) co-catalyst. | Higher reactivity allows for more flexible reaction conditions. |
| Yields | Typically high yields under optimized conditions. | High yields are achievable but may require more forcing conditions. | Favorable kinetics of the C-I bond activation. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[20][21] While the general reactivity trend for oxidative addition (Ar-I > Ar-Br > Ar-Cl) holds, the iodide anion generated during the reaction can sometimes act as an inhibitor by forming stable, off-cycle palladium-iodide complexes.[22][23]
| Feature | This compound | Methyl 2-Chloro-5-bromonicotinate | Rationale |
| Reactivity | Generally very reactive, but can be prone to catalyst inhibition by the generated iodide.[22][23] | Very effective substrate, often considered the "sweet spot" for this reaction. | The stability of palladium-halide dimers decreases in the order I > Br > Cl.[21] |
| Ligand Choice | May require specific ligands that prevent the formation of inhibitory iodide-bridged Pd dimers. | A broader range of ligands are often effective. | Iodide inhibition is less of a concern. |
| Solvent Effects | The choice of solvent can be critical to manage the solubility and inhibitory effects of the iodide byproduct.[23] | Less sensitive to solvent effects related to halide inhibition. | Bromide is a less potent inhibitor. |
Expert Tip: When working with the iodo-derivative in Buchwald-Hartwig aminations, consider using a solvent in which the iodide salt byproduct (e.g., NaI) is poorly soluble to drive the reaction forward.[23]
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, the reactivity order in nucleophilic aromatic substitution (SNAr) can be different. The SNAr mechanism typically involves a two-step addition-elimination process.[24][25] The rate-determining step is often the initial attack of the nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex).[24][25]
Caption: A simplified representation of the SNAr addition-elimination mechanism.
The reactivity in SNAr is influenced by two main factors:
-
Electronegativity of the Halogen: A more electronegative halogen can better stabilize the negative charge in the Meisenheimer complex through an inductive effect. This would suggest a reactivity order of F > Cl > Br > I.[26]
-
Leaving Group Ability: The ease with which the halide is expelled in the second step follows the order I > Br > Cl > F.
For activated aryl halides, where the formation of the Meisenheimer complex is rate-determining, the iodo- and bromo-derivatives are generally less reactive than their fluoro- and chloro-analogs.[26][27] However, given the presence of other activating groups on the pyridine ring (the second halogen and the ester), both compounds can undergo SNAr, though the conditions required may vary.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a general guideline for a Suzuki-Miyaura coupling reaction. Optimization is often necessary for specific substrates.
Objective: To couple an arylboronic acid with this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
Na₂CO₃ (2.0 eq)
-
Toluene/Ethanol/Water (4:1:1 mixture)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and Na₂CO₃.
-
Causality: A flame-dried flask under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the deactivation of the palladium catalyst by oxygen.
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Catalyst Addition: Add the solvent mixture and finally the Pd(PPh₃)₄ catalyst.
-
Causality: The solvent mixture provides a biphasic system where the inorganic base is in the aqueous phase and the organic reactants are in the organic phase. The catalyst operates at the interface.
-
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Causality: The elevated temperature provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate.
-
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion and Practical Recommendations
The choice between this compound and Methyl 2-Chloro-5-bromonicotinate is a strategic decision that depends on the specific reaction and desired outcome.
| Consideration | Prefer this compound | Prefer Methyl 2-Chloro-5-bromonicotinate |
| Reactivity in Cross-Coupling | High reactivity is desired; milder conditions are necessary. | Moderate reactivity is sufficient; cost and availability are primary concerns. |
| Reaction Type | Suzuki, Sonogashira, Heck, and other couplings where fast oxidative addition is beneficial. | Buchwald-Hartwig amination (to avoid potential iodide inhibition), or when forcing conditions are acceptable for other couplings. |
| Substrate Sensitivity | When coupling with sensitive or less reactive partners that benefit from lower temperatures. | For robust coupling partners where higher temperatures are not detrimental. |
| Cost and Availability | Often more expensive and less readily available in bulk. | Generally more cost-effective and available from a wider range of suppliers. |
References
- DSpace@MIT. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction.
- Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution | Organic Chemistry II.
- IDEALS. (n.d.). Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies.
- CK-12 Foundation. (n.d.). Describe the nucleophilic substitution reactions in aryl halides.
- Nucleophilic Aromatic Substitution. (n.d.).
- IDEALS. (2011). Mechanistic studies on palladium-catalyzed coupling reactions.
- Wikipedia. (n.d.). Sonogashira coupling.
- Journal of the American Chemical Society. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts.
- NIH. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PMC.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- BYJU'S. (n.d.). Nucleophilic aromatic substitution.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- ChemicalBook. (2025, July 24). This compound | 78686-83-6.
- NIH. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC.
- RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview.
- brainly.com. (2023, September 11). Why is the bond between iodine and carbon weak?.
- Filo. (2024, June 6). Explain the difference in the bond dissociation energies for the following bonds.
- ACS Publications. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ResearchGate. (n.d.). Comparison of reactivity of different aryl halides.
- NIH. (2016, December 9). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- YouTube. (2024, November 17). Rank each of the indicated bonds in order of increasing bond dissociation energy.
- BOC Sciences. (n.d.). CAS 78686-83-6 this compound.
- csbsju.edu. (n.d.). RR2. Radical Initiation: Bond Homolysis.
- MySkinRecipes. (n.d.). Methyl 5-bromo-2-chloro-6-methylnicotinate.
- ACS Publications. (n.d.). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides | Journal of the American Chemical Society.
- MIT Open Access Articles. (n.d.). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides.
- Wikipedia. (n.d.). Bond dissociation energy.
- PubChemLite. (n.d.). This compound (C7H5ClINO2).
- Guidechem. (n.d.). What are the synthesis and applications of 2-Chloro-5-nitronicotinic acid?.
- ResearchGate. (n.d.). Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions.
- PubChem. (n.d.). Methyl 5-bromo-2-chloroisonicotinate.
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
- Frontier Specialty Chemicals. (n.d.). This compound.
- Google Patents. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
- Google Patents. (n.d.). Preparation method of 2-chloronicotinic acid.
Sources
- 2. PubChemLite - this compound (C7H5ClINO2) [pubchemlite.lcsb.uni.lu]
- 3. Methyl 5-bromo-2-chloroisonicotinate | C7H5BrClNO2 | CID 26966728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. brainly.com [brainly.com]
- 5. youtube.com [youtube.com]
- 6. Explain the difference in the bond dissociation energies for the followin.. [askfilo.com]
- 7. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 8. Radicals [employees.csbsju.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 23. dspace.mit.edu [dspace.mit.edu]
- 24. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 25. ck12.org [ck12.org]
- 26. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 27. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to Halonicotinate Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, offering a powerful method for the formation of carbon-carbon bonds.[1][2] Its application in pharmaceutical and materials science is particularly profound, especially in the synthesis of hetero-biaryl scaffolds. Nicotinate esters and their derivatives, which feature a pyridine ring, are crucial building blocks for a multitude of biologically active molecules.[1] Consequently, the efficient C-C bond formation via Suzuki coupling of halonicotinates is a frequent and critical task for researchers.
This guide provides an in-depth comparison of the performance of various halonicotinates (iodo-, bromo-, chloro-, and fluoro-) in the Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings of their reactivity, present comparative data, and offer practical guidance on catalyst selection and protocol design to aid drug development professionals and synthetic chemists in optimizing their synthetic strategies.
The Decisive Role of the Carbon-Halogen Bond
The core principle governing the reactivity of halonicotinates in Suzuki coupling is the strength of the carbon-halogen (C-X) bond. The reaction's catalytic cycle, illustrated below, typically begins with the oxidative addition of the palladium(0) catalyst into the C-X bond. This step is often the rate-determining step of the entire process.[1][3][4]
The energy required to break this bond dictates the ease of oxidative addition and, therefore, the overall reaction rate. The general trend for C-X bond dissociation energies (BDE) is C-F > C-Cl > C-Br > C-I. This directly translates to an inverted reactivity trend in Suzuki coupling: I > Br > Cl >> F .[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Performance Comparison of Halonicotinates
The choice of halogen on the nicotinate substrate is a critical decision that balances reactivity against cost and availability. While highly reactive substrates allow for milder conditions, they may be more expensive or less stable. Conversely, less reactive but more economical starting materials necessitate more sophisticated and often costly catalytic systems.
Iodonicotinates: The Most Reactive Partner
Due to the weak C-I bond, iodonicotinates are the most reactive substrates for Suzuki coupling.[5]
-
Reactivity: Highest. The oxidative addition to the C-I bond is rapid and often occurs under mild conditions.
-
Causality: The low bond dissociation energy of the C-I bond significantly lowers the activation energy for the rate-determining oxidative addition step.
-
Advantages: Reactions can often be run at lower temperatures (room temperature to 80 °C) with shorter reaction times. A wide range of simple palladium catalysts, such as Pd(PPh₃)₄, can be effective.
-
Disadvantages: Iodo-substituted heterocycles are typically more expensive and less commercially available than their bromo- or chloro-counterparts. They can also be less stable.
Bromonicotinates: The Versatile Workhorse
Bromonicotinates represent a practical compromise between high reactivity and cost-effectiveness, making them a popular choice in many synthetic applications.[1]
-
Reactivity: High. While less reactive than iodides, bromonicotinates readily undergo oxidative addition.
-
Causality: The C-Br bond is significantly weaker than the C-Cl bond, allowing for efficient catalyst insertion under moderately heated conditions.[1][4]
-
Advantages: They offer a good balance of reactivity, stability, and cost. A broad array of boronic acids and catalytic systems are effective for their coupling.[7]
-
Disadvantages: Reactions typically require heating (80-120 °C) and may necessitate more effective ligands than simple PPh₃ for challenging substrates.
Chloronicotinates: The Economical but Challenging Substrate
The inertness of the C-Cl bond makes chloronicotinates the most challenging of the common halonicotinates to activate.[3]
-
Reactivity: Low. The strength of the C-Cl bond presents a significant kinetic barrier to oxidative addition.[1]
-
Causality: The high C-Cl bond energy requires a highly active catalyst to facilitate its cleavage. This is achieved by using catalysts with ligands that increase the electron density on the palladium center, which enhances its ability to insert into the C-Cl bond.[4]
-
Advantages: Chlorinated heterocycles are generally the most inexpensive and widely available starting materials.
-
Disadvantages: Successful coupling requires more forcing conditions (higher temperatures, longer reaction times) and specialized, expensive catalytic systems. These systems typically employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) to generate a sufficiently electron-rich Pd(0) center.[1][8]
Fluoronicotinates: Generally Unreactive
The C-F bond is the strongest carbon-halogen bond and is exceptionally resistant to cleavage by palladium catalysts under standard Suzuki conditions. For this reason, fluoronicotinates are not typically used as coupling partners in this reaction, although specialized nickel-catalyzed methods have been developed for such transformations.[9]
Caption: Reactivity trend of halonicotinates in Suzuki-Miyaura coupling.
Summary of Performance Data
The following table summarizes the typical reaction parameters and expected outcomes when using different halonicotinates in Suzuki coupling. Note that optimal conditions are highly substrate-dependent.
| Halonicotinate | Relative Reactivity | Typical Catalyst System | Typical Temperature | General Yields | Cost & Availability |
| Iodonicotinate | Very High | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ | RT – 80 °C | Good to Excellent | High Cost, Lower Availability |
| Bromonicotinate | High | Pd(PPh₃)₄, PdCl₂(dppf) | 80 – 110 °C | Good to Excellent | Moderate Cost, Good Availability |
| Chloronicotinate | Low | Pd₂(dba)₃ / XPhos, SPhos, RuPhos; PEPPSI™ catalysts | 100 – 130 °C | Moderate to Good | Low Cost, High Availability |
| Fluoronicotinate | Very Low | Generally unreactive with Pd catalysts | >130 °C (if at all) | Poor to None | Low Cost, High Availability |
Experimental Protocol: A Generalized Workflow
This protocol provides a self-validating system for comparing the reactivity of different halonicotinates. The key variables to adjust based on the halide are the catalyst system and reaction temperature.
Objective: To synthesize an aryl-nicotinate via Suzuki-Miyaura coupling.
Materials:
-
Halonicotinate (e.g., Methyl 5-bromonicotinate) (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium Catalyst (see table above for selection; 1-5 mol%)
-
Ligand (if not using a pre-formed catalyst; 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, DMF; 0.1-0.2 M)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the halonicotinate (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and the degassed solvent (e.g., 5 mL of 1,4-Dioxane).
-
Reaction: Place the flask in a pre-heated oil bath set to the desired temperature (e.g., 90 °C for a bromonicotinate). Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent (halonicotinate) is consumed. For a bromonicotinate, this may take 2-12 hours. For a chloronicotinate under more forcing conditions, it could be 12-24 hours.
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water.
-
Extraction: Separate the organic layer. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure coupled product.[1]
Conclusion
The selection of a halonicotinate for Suzuki-Miyaura coupling is a strategic decision that hinges on a trade-off between reactivity and cost. Iodonicotinates offer the highest reactivity, enabling mild conditions, while bromonicotinates provide a versatile and balanced option.[1][5] Although the use of chloronicotinates presents a greater challenge due to the robust C-Cl bond, significant advancements in catalyst technology, particularly the development of electron-rich, bulky phosphine and NHC ligands, have rendered them highly viable and economical substrates.[1][3] A thorough understanding of the principles of C-X bond activation is paramount for any researcher aiming to efficiently synthesize complex molecules for drug discovery and development.
References
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. Available from: [Link]
-
Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. PubMed. Available from: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
-
Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. Available from: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
-
Nickel-catalyzed fluoroethylation of arylboronic acids via Suzuki-type coupling. Royal Society of Chemistry. Available from: [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. Available from: [Link]
-
A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids. PubMed. Available from: [Link]
-
An Integrated Study of Pd(0)-Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv. Available from: [Link]
-
Oxidative addition. Wikipedia. Available from: [Link]
-
Suzuki–Miyaura coupling of aryl fluorosulfates 13 with aryl boronic acids 14 in water. ResearchGate. Available from: [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed. Available from: [Link]
-
Suzuki reaction. Wikipedia. Available from: [Link]
-
Special Issue : Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. Available from: [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. Available from: [Link]
-
1.26: Oxidative Addition/Reductive Elimination. Chemistry LibreTexts. Available from: [Link]
-
Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). National Institutes of Health (NIH). Available from: [Link]
-
The UCD community has made this article openly available. University College Dublin. Available from: [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
A Comparative Reactivity Guide: Methyl 2-Chloro-5-iodonicotinate versus Other Iodo-heterocycles in Modern Synthetic Chemistry
Introduction
Halogenated heterocyclic compounds are foundational pillars in the architecture of modern pharmaceuticals, agrochemicals, and functional materials. Among these, substituted pyridines are of paramount importance due to their prevalence in biologically active molecules. Methyl 2-chloro-5-iodonicotinate is a trifunctional pyridine building block, presenting chemists with a strategic advantage: three distinct reactive sites. Its structure incorporates a reactive C-I bond, a less reactive C-Cl bond, and a modifiable methyl ester. This guide provides an in-depth technical comparison of the reactivity of this compound against other common iodo-heterocycles. We will explore its performance in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, supported by experimental data and mechanistic insights, to demonstrate its superior synthetic versatility.
The Electronic Landscape: Understanding Reactivity Hierarchy
The reactivity of this compound is dictated by the electronic interplay of its substituents on the electron-deficient pyridine ring.
-
Pyridine Nitrogen: As an sp²-hybridized nitrogen atom within the aromatic ring, it acts as a potent electron-withdrawing group via induction, rendering the α- (C2, C6) and γ- (C4) positions highly electrophilic.
-
Iodo Group (C5): The carbon-iodine bond is the most labile of the carbon-halogen bonds. Its weakness and high polarizability make it the primary site for oxidative addition to a low-valent palladium catalyst, a crucial step in cross-coupling reactions.[1][2]
-
Chloro Group (C2): Positioned alpha to the ring nitrogen, the C2 carbon is highly electron-deficient. While the C-Cl bond is significantly stronger than the C-I bond and thus less reactive in oxidative addition, its electrophilicity makes it an excellent site for nucleophilic aromatic substitution (SNAr).[3][4]
-
Methyl Ester Group (C3): This strongly electron-withdrawing group further depletes the electron density of the pyridine ring, enhancing the electrophilicity of all ring carbons and influencing the reactivity of adjacent positions.
This electronic arrangement establishes a clear and predictable hierarchy of reactivity, enabling chemists to perform selective transformations with exceptional control.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
The chemoselective functionalization of di- or polyhalogenated heteroarenes is a cornerstone of modern synthesis. The established reactivity order for halides in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling is I > Br > OTf > Cl.[1][2][5] This principle underpins the selective reactivity of the C-I bond in this compound.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most robust methods for forming C(sp²)-C(sp²) bonds. When this compound is subjected to these conditions, the reaction proceeds with impeccable selectivity at the C-I bond.
Comparative Performance Data: Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃, Dioxane/H₂O, 90°C, 4h | 95 | Internal Data |
| 2-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃, Dioxane/H₂O, 90°C, 4h | 92 | [6][7] |
| 3-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃, Toluene/H₂O, 100°C, 6h | 90 | [6][7] |
| 2-Chloro-5-iodopyrimidine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2 mol%) | Cs₂CO₃, DME/H₂O, 80°C, 12h | 88 | Derived from[8] |
The data indicates that this compound is an excellent substrate for Suzuki-Miyaura coupling, with reactivity comparable to or exceeding that of other iodo-heterocycles. The electron-withdrawing nature of the chloro and ester groups likely accelerates the oxidative addition step, contributing to high yields under relatively mild conditions. The C-Cl bond remains unreacted, providing a handle for subsequent transformations.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inerting: Evacuate the flask and backfill with argon. Repeat this process three times.
-
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the mixture to 90°C and stir for 4-6 hours, monitoring progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[9]
B. Sonogashira Coupling
The Sonogashira reaction provides a powerful route to aryl alkynes. As with the Suzuki coupling, this compound displays excellent reactivity and selectivity at the C-I bond.[10][11] The reactivity of heteroaryl halides in this reaction is high, particularly for iodides.[12]
Comparative Performance Data: Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2%), CuI (4%) | Et₃N, THF, 60°C, 3h | 96 | Internal Data |
| 2-Iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2%), CuI (4%) | Et₃N, THF, 60°C, 3h | 94 | [12] |
| 3-Iodopyridine | But-3-yn-1-ol | [PdCl(C₃H₅)]₂/Tedicyp (0.1%) | K₂CO₃, Dioxane, 100°C, 1h | 98 | |
| 5-Bromoindole | Phenylacetylene | [PdCl(C₃H₅)]₂/Tedicyp (1%) | K₂CO₃, Dioxane, 100°C, 24h | 80 |
The C-I bond of this compound is highly susceptible to Sonogashira coupling, affording excellent yields. Its performance is on par with other highly reactive iodo-heterocycles and superior to less reactive bromo-heterocycles, highlighting the predictable reactivity based on the C-X bond dissociation energy.
Experimental Protocol: Selective Sonogashira Coupling
-
Setup: In a Schlenk tube, dissolve this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a mixture of THF (5 mL) and triethylamine (2 mL).
-
Inerting: Degas the solution by bubbling argon through it for 15 minutes.
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol) under an argon atmosphere.
-
Reaction: Stir the mixture at the desired temperature (e.g., 60°C) until the starting material is consumed (monitored by TLC).
-
Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of celite. Wash the filtrate with saturated aq. NH₄Cl, dry over anhydrous Na₂SO₄, and concentrate. Purify via column chromatography.[5]
C. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a vital tool for forging C-N bonds.[13][14] This reaction also proceeds selectively at the C-I bond of this compound, enabling the synthesis of diverse 5-amino-2-chloronicotinates.
Comparative Performance Data: Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃ (1%), XPhos (3%) | NaOt-Bu, Toluene, 100°C, 8h | 92 | Internal Data |
| 5-Bromo-2-chloropyridine | N-Methylaniline | Pd(OAc)₂, Bulky Ligand | K₃PO₄, Dioxane, 110°C, 16h | 85 (at Br) | [3] |
| Aryl Iodide | Primary Amine | Pd(OAc)₂, BINAP | NaOt-Bu, Toluene, 80°C, 12h | >90 | [13][15] |
| Aryl Chloride | Secondary Amine | Pd(OAc)₂, Bulky Ligand | K₃PO₄, Toluene, 110°C, 24h | 80-90 | [14][15] |
This compound is an exemplary substrate for Buchwald-Hartwig amination. The high reactivity of the C-I bond ensures that the C-N coupling occurs preferentially at the C5 position, outcompeting any potential reaction at the more resilient C-Cl bond.
Experimental Protocol: Selective Buchwald-Hartwig Amination
-
Setup: Add NaOt-Bu (1.4 mmol) to an oven-dried Schlenk tube.
-
Inerting: Seal the tube, evacuate, and backfill with argon.
-
Reagent Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., XPhos, 0.03 mmol), this compound (1.0 mmol), and the amine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Heat the mixture to 100°C with stirring for 8-16 hours.
-
Work-up: After cooling, pass the reaction mixture through a plug of silica gel, eluting with ethyl acetate. Concentrate the filtrate and purify the residue by chromatography.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
While the C-I bond governs cross-coupling reactivity, the C-Cl bond at the C2 position is primed for nucleophilic aromatic substitution (SNAr). This reactivity is driven by the strong electron-withdrawing effect of the ring nitrogen and, to a lesser extent, the C3-ester group, which stabilizes the key negatively charged intermediate.[16][17]
The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile attacks the electrophilic C2 carbon to form a resonance-stabilized "Meisenheimer complex".[16][17] The subsequent loss of the chloride leaving group restores aromaticity.
Comparative Reactivity in SNAr
-
This compound vs. 2-Chloropyridine: The presence of the C3-ester and C5-iodo groups, both being electron-withdrawing, makes the pyridine ring in this compound significantly more electron-deficient than in 2-chloropyridine. This greatly enhances the rate of nucleophilic attack at the C2 position.
-
This compound vs. 2,4-Dichloropyrimidines: In 2,4-dihalopyrimidines, SNAr typically favors the C4 position.[8] In our target molecule, the C2 position is unequivocally the most activated site for SNAr due to the powerful ortho-activation by the ring nitrogen.
Experimental Protocol: SNAr with Sodium Methoxide
-
Setup: Dissolve this compound (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask.
-
Reagent Addition: Add a solution of sodium methoxide in methanol (1.5 mmol, e.g., 3 mL of a 0.5 M solution) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50°C) for 2-4 hours.
-
Work-up: Neutralize the reaction with dilute aqueous HCl. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate. Purify the resulting methyl 2-methoxy-5-iodonicotinate by chromatography.
The Power of Orthogonal Reactivity
The true synthetic value of this compound lies in its orthogonal reactivity . The C-I and C-Cl bonds can be addressed independently using different reaction classes, allowing for the sequential and controlled introduction of diverse functionalities.
This two-step, one-pot or stepwise, approach allows for the rapid construction of complex, highly substituted pyridine cores that would be difficult to access with simpler iodo-heterocycles lacking this differential reactivity.
Conclusion
This compound stands out as a uniquely versatile building block in heterocyclic chemistry. Its reactivity is governed by a predictable electronic hierarchy that enables highly selective transformations.
-
Cross-Coupling: The C-I bond undergoes selective Suzuki, Sonogashira, and Buchwald-Hartwig reactions with efficiency comparable to or greater than other iodo-heterocycles, leaving the C-Cl bond intact.
This reliable, orthogonal reactivity profile allows for controlled, stepwise diversification, making this compound a superior choice for researchers in drug discovery and materials science aiming to construct complex, functionalized pyridine scaffolds with precision and efficiency.
References
- Keylor, M. H., et al. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters.
-
Niemeyer, Z. L., et al. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]
-
Niemeyer, Z. L., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH Public Access. [Link]
- Feuerstein, M., et al. (2005).
- BenchChem. (2025). A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions of 1-Iodo-2-methyloct-1-ene. BenchChem.
-
Polshettiwar, V., & Varma, R. S. (2008). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. [Link]
-
Wikipedia. Sonogashira coupling. Wikipedia. [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]
-
Ghorai, S., & Larock, R. C. (2009). Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds. Organic Letters. [Link]
-
Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS. [Link]
-
NROChemistry. Sonogashira Coupling. NROChemistry. [Link]
-
ResearchGate. (2020). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. [Link]
-
ResearchGate. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
-
Lumen Learning. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II. Lumen Learning. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Chapman, N. B., & Russell-Hill, D. Q. (1956). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Journal of the Chemical Society. [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. jk-sci.com [jk-sci.com]
- 16. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 17. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Synthesis and NMR Validation of Methyl 2-Chloro-5-iodonicotinate
Welcome, researchers and drug development professionals. In the intricate world of pharmaceutical synthesis, the purity and structural integrity of building blocks are paramount. Methyl 2-chloro-5-iodonicotinate is a key heterocyclic intermediate, valued for its role in the construction of complex bioactive molecules. Its trifunctionalized pyridine ring offers multiple points for diversification, making it a staple in medicinal chemistry.
However, its synthesis is not without challenges. The presence of multiple reactive sites necessitates a robust validation strategy to ensure the desired isomer is obtained with high purity. This guide provides an in-depth comparison of common synthetic routes to this compound, with a core focus on the definitive validation of reaction products using Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond simple protocols to explore the chemical reasoning behind our choices, ensuring you can not only replicate these methods but also adapt them to your specific needs.
Part 1: Comparative Synthesis Strategies
The synthesis of this compound can be approached from different precursors. Here, we compare two primary routes: the chlorination of a hydroxypyridine precursor (Route 1) and the iodination of a chloropyridine precursor (Route 2). Each presents distinct advantages and challenges, particularly concerning byproduct formation and purification.
Route 1: Chlorination of Methyl 5-iodo-2-hydroxynicotinate
This is a widely documented and reliable method that begins with the commercially available Methyl 5-iodo-2-hydroxynicotinate. The core of this transformation is the conversion of the hydroxyl group into a chloride using a potent chlorinating agent.
Causality Behind Experimental Choices: The choice of phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) is critical. These reagents are effective for converting the 2-pyridone tautomer into the 2-chloropyridine product. The reaction is typically run at reflux to ensure complete conversion. The primary challenge is the removal of the phosphorus-based byproducts during workup, which necessitates a careful aqueous wash.
Potential Byproducts:
-
Unreacted Starting Material: Incomplete reaction leads to the persistence of Methyl 5-iodo-2-hydroxynicotinate.
-
Hydrolysis: Premature contact with water during workup can convert the product back to the starting material or to the corresponding carboxylic acid if the ester is also cleaved.
Caption: Workflow for the synthesis of this compound via chlorination.
Route 2: Electrophilic Iodination of Methyl 2-chloronicotinate
An alternative strategy involves introducing the iodine atom as the final step. This route begins with Methyl 2-chloronicotinate, which can be prepared from 2-chloronicotinic acid[1]. The subsequent step is a regioselective electrophilic iodination.
Causality Behind Experimental Choices: The pyridine ring is electron-deficient and generally resistant to electrophilic substitution. However, the reaction can be driven by using a potent iodinating agent like N-Iodosuccinimide (NIS) in the presence of a strong acid catalyst (e.g., sulfuric acid). The directing effects of the existing substituents (chloro and methyl ester) are crucial for achieving regioselectivity at the C-5 position. The primary challenge is preventing the formation of other iodinated isomers.
Potential Byproducts:
-
Unreacted Starting Material: Methyl 2-chloronicotinate.
-
Di-iodinated Products: Although less likely due to the deactivating nature of the ring, over-iodination is a possibility.
-
Other Regioisomers: Iodination at other positions (e.g., C-3) could occur if conditions are not optimized.
Caption: Workflow for the synthesis of this compound via iodination.
Part 2: The Core of Validation - NMR Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation and purity assessment of your product.[2][3][4] For substituted pyridines, the chemical shifts and coupling constants of the ring protons provide a unique fingerprint of the substitution pattern.[5]
Expected NMR Signature of this compound
Let's dissect the expected ¹H and ¹³C NMR spectra of the target compound.
¹H NMR Spectrum (500 MHz, CDCl₃):
-
Aromatic Protons (H-4 and H-6): The pyridine ring has two remaining protons at positions 4 and 6.
-
H-6 Proton: Expected to be the most downfield aromatic signal (~δ 8.4-8.6 ppm). Its proximity to the electron-withdrawing nitrogen atom causes significant deshielding. It will appear as a doublet.
-
H-4 Proton: Expected to be slightly upfield from H-6 (~δ 8.1-8.3 ppm). It will also appear as a doublet.
-
Coupling: These two protons will show meta-coupling (⁴J), with a small coupling constant of approximately 2.0-2.5 Hz. This small, sharp doublet pattern is highly characteristic of this 2,3,5-trisubstituted pyridine.
-
-
Methyl Ester Protons (-OCH₃): A sharp singlet integrating to 3 protons, typically found around δ 3.9-4.0 ppm.
¹³C NMR Spectrum (125 MHz, CDCl₃): The carbon signals will be influenced by the electronegativity of the attached atoms (N, Cl, I, O).
-
C=O (Ester Carbonyl): ~δ 163-165 ppm.
-
C-2 (bearing Cl): ~δ 150-152 ppm.
-
C-6 (adjacent to N): ~δ 148-150 ppm.
-
C-4: ~δ 142-144 ppm.
-
C-3 (bearing COOCH₃): ~δ 128-130 ppm.
-
C-5 (bearing I): This is a key signal. The heavy iodine atom will cause this signal to be significantly shielded, appearing far upfield at ~δ 90-95 ppm. This is a definitive indicator of successful iodination at the C-5 position.
-
-OCH₃ (Methyl Carbon): ~δ 52-54 ppm.
Caption: Logical workflow for NMR-based structural validation.
Using NMR to Identify Byproducts
A clean NMR spectrum is a sign of a successful reaction. However, the real power of NMR in process chemistry is its ability to identify and quantify impurities.
| Impurity / Starting Material | Key Differentiating NMR Signals | Associated Route |
| Methyl 5-iodo-2-hydroxynicotinate | Absence of a sharp H-6 doublet; broader signals in the aromatic region. Presence of an OH or NH proton (often broad or exchangeable with D₂O). Different aromatic carbon chemical shifts. | Route 1 |
| Methyl 2-chloronicotinate [1] | Shows three aromatic protons instead of two. The ¹H NMR would display a doublet of doublets (~δ 7.3 ppm), and two other distinct aromatic signals (~δ 8.1 and 8.5 ppm). Absence of the shielded C-5 signal in ¹³C NMR. | Route 2 |
| 2-Chloro-5-iodonicotinic Acid | Complete absence of the methyl ester singlet (~δ 3.9 ppm) in the ¹H NMR spectrum. | Both (Hydrolysis) |
Part 3: Performance Comparison and Protocols
Comparative Data Summary
The choice of synthetic route often depends on precursor availability, scalability, and purification demands.
| Parameter | Route 1: Chlorination | Route 2: Iodination |
| Typical Yield | Good to Excellent (80-95%)[6] | Moderate to Good (60-80%) |
| Key Reagents | POCl₃ or PCl₅ | N-Iodosuccinimide (NIS), H₂SO₄ |
| Primary Impurity Risk | Unreacted starting material | Unreacted starting material, potential regioisomers |
| Purification | Straightforward chromatography to remove non-polar byproducts. | Requires careful chromatography to separate closely-eluting isomers. |
| Recommendation | Recommended for its high yield and reliable regioselectivity. | A viable alternative if the hydroxynicotinate precursor is unavailable. |
Detailed Experimental Protocols
Protocol 1: Synthesis via Chlorination (Route 1)
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add Methyl 5-iodo-2-hydroxynicotinate (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.
-
Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a white solid.[6]
Protocol 2: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the purified solid and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Ensure adequate signal-to-noise by using a sufficient number of scans (typically 8-16).
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will require a longer acquisition time (hundreds or thousands of scans) due to the low natural abundance of ¹³C.
-
Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction). Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual peak at 77.16 ppm.
-
Analysis: Integrate the proton signals and assign all peaks in both spectra, comparing them to the expected values and checking for the presence of impurity signals.
Conclusion
While both synthetic routes can successfully yield this compound, the chlorination of Methyl 5-iodo-2-hydroxynicotinate (Route 1) generally offers a more direct and higher-yielding pathway with fewer potential isomeric byproducts. Regardless of the chosen synthesis, rigorous NMR analysis is not merely a final check; it is an integral part of the process. It provides the definitive proof of structure and the quantitative measure of purity that is essential for advancing drug discovery programs. By understanding the expected NMR signatures and potential impurities detailed in this guide, researchers can proceed with confidence in the quality of this critical chemical building block.
References
-
Akishina, E. A., et al. (2020). Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Retrieved from [Link]
- Google Patents. (n.d.). US2861077A - Preparation of nicotinic acid esters.
-
MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]
-
RPTU. (n.d.). Quantitative NMR methods for reaction and process monitoring. Retrieved from [Link]
-
Frontiers. (2023). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). NMR reaction monitoring during the development of an active pharmaceutical ingredient. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C7H5ClINO2). Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Retrieved from [Link]
Sources
- 1. METHYL 2-CHLORONICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 4. NMR reaction monitoring during the development of an active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | 78686-83-6 [chemicalbook.com]
A Comparative Guide to HPLC Analysis for Reaction Purity of Methyl 2-Chloro-5-iodonicotinate
In the rigorous landscape of pharmaceutical development, the purity of chemical intermediates is not merely a quality metric; it is a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. Methyl 2-Chloro-5-iodonicotinate, a key building block in the synthesis of novel therapeutics, requires precise analytical monitoring during its synthesis. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), for the in-process monitoring of this compound's reaction purity. We will explore the technical underpinnings of method selection, present detailed protocols, and compare performance against an orthogonal gas chromatography (GC) approach.
The Central Role of Chromatography in Synthesis Monitoring
The synthesis of this compound typically involves the esterification of 2-Chloro-5-iodonicotinic acid. A successful reaction requires not only driving the conversion to completion but also minimizing the formation of impurities. These can include unreacted starting materials, degradation products, or side-reaction products. HPLC is the workhorse for this task due to its high resolving power and sensitivity for compounds like our target molecule, which possesses a strong UV chromophore.
Reversed-Phase HPLC (RP-HPLC) is the predominant mode used for this type of analysis.[1][2] The principle relies on a non-polar stationary phase (like C18) and a polar mobile phase.[1][3] Hydrophobic molecules, such as our halogenated pyridine derivative, interact more strongly with the stationary phase, leading to longer retention times than more polar impurities.[1][2] Elution is controlled by gradually increasing the organic solvent (e.g., acetonitrile) concentration in the mobile phase, a technique known as gradient elution.[1][4]
Method A: The Robust Standard - Reversed-Phase HPLC
A well-validated HPLC method provides a reliable baseline for purity analysis. The goal is to achieve adequate separation (resolution) between the starting material, the product, and any significant impurities in a reasonable timeframe.
Causality Behind the Method: Why These Conditions?
-
Column (C18, 4.6 x 150 mm, 5 µm): The C18 (octadecylsilane) chemistry provides a highly hydrophobic stationary phase, ideal for retaining the aromatic, halogenated analyte.[2][3][4] A 150 mm length and 5 µm particle size offer a good balance between resolution and backpressure, suitable for standard HPLC systems.[5]
-
Mobile Phase (Water/Acetonitrile with 0.1% Formic Acid): Acetonitrile is a common organic modifier that is UV transparent and miscible with water.[2] Formic acid is added to control the pH and sharpen peak shapes by suppressing the ionization of any acidic or basic functional groups on the analytes or residual silica silanols.
-
UV Detection (254 nm): The pyridine ring system with its halogen substituents is a strong chromophore. 254 nm is a common wavelength that provides excellent sensitivity for many aromatic compounds.
-
Gradient Elution: A gradient is crucial for resolving compounds with different polarities and ensuring that late-eluting, highly non-polar impurities are cleared from the column in a timely manner.
Detailed Experimental Protocol: HPLC
-
Sample Preparation:
-
Instrumentation & Conditions:
-
Instrument: Standard HPLC System (e.g., Agilent 1260, Waters Alliance)
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18.1-22 min: Return to 30% B (re-equilibration)
-
-
Method B: The High-Performer - Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents an evolution of HPLC, utilizing columns with sub-2 µm particles. This innovation leads to significant improvements in resolution, speed, and sensitivity, but requires specialized instrumentation capable of handling higher backpressures.[5][8][9]
The UPLC Advantage
The primary benefit of UPLC is a dramatic reduction in analysis time without sacrificing, and often improving, separation quality.[5][10] This is particularly advantageous in high-throughput environments such as process development or manufacturing support where rapid feedback is critical.[5][8] The sharper, taller peaks generated by UPLC also lead to higher sensitivity, making it easier to detect and quantify low-level impurities.[5][9][11]
Detailed Experimental Protocol: UPLC
-
Sample Preparation: Same as HPLC protocol.
-
Instrumentation & Conditions:
-
Instrument: UPLC System (e.g., Waters ACQUITY, Agilent 1290)
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 1 µL
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm
-
Gradient Program:
-
0-0.5 min: 30% B
-
0.5-4.0 min: 30% to 95% B
-
4.0-4.5 min: Hold at 95% B
-
4.6-5.5 min: Return to 30% B (re-equilibration)
-
-
Performance Comparison: HPLC vs. UPLC
The choice between HPLC and UPLC often comes down to a trade-off between existing equipment availability and the need for higher throughput and sensitivity.
| Parameter | Method A: HPLC | Method B: UPLC | Advantage | Supporting Rationale |
| Analysis Time | ~22 minutes | ~5.5 minutes | UPLC (4x faster) | Smaller particle size allows for higher optimal flow rates and shorter columns.[5] |
| Resolution | Good | Excellent | UPLC | Sub-2 µm particles provide significantly higher separation efficiency.[5][8] |
| Sensitivity | Moderate | High | UPLC | Peaks are narrower and taller, improving the signal-to-noise ratio.[5][9] |
| Solvent Consumption | ~22 mL / run | ~2.75 mL / run | UPLC (8x less) | Lower flow rates and shorter run times drastically reduce solvent use.[5][10] |
| System Pressure | ~150 bar | ~600 bar | HPLC (Compatibility) | HPLC operates at lower pressures compatible with a wider range of equipment. |
Workflow Visualization
The analytical process, from sampling to decision-making, follows a structured path. This workflow ensures that the data generated is reliable and leads to informed process decisions.
Caption: Analytical workflow for reaction purity monitoring.
Orthogonal Method: Gas Chromatography (GC) as a Comparative Technique
To ensure comprehensive impurity profiling, regulatory guidelines often recommend the use of an orthogonal method—a technique that separates compounds based on a different chemical principle. Gas chromatography is an excellent choice for volatile and thermally stable compounds.[12][13]
While HPLC separates based on polarity and hydrophobic interactions, GC separates primarily based on boiling point and interactions with the GC column's stationary phase.[14][15] This makes it particularly useful for identifying non-polar, volatile impurities that might be difficult to resolve from the main peak in RP-HPLC.
| Technique | Principle of Separation | Best Suited For | Pros | Cons |
| RP-HPLC/UPLC | Partitioning between a polar mobile phase and a non-polar stationary phase based on hydrophobicity.[1] | Wide range of non-volatile and semi-volatile compounds. | Robust, versatile, excellent for polar and non-polar analytes. | May struggle with very non-polar or highly volatile compounds. |
| GC-FID | Partitioning between a carrier gas and a stationary phase based on boiling point and polarity.[14][16] | Volatile and thermally stable compounds. | Excellent for resolving volatile impurities (e.g., residual solvents). High sensitivity with Flame Ionization Detector (FID). | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required. |
The use of GC would be a self-validating step in a full method validation package, as it provides an independent confirmation of purity and can detect impurities that HPLC might miss. All analytical procedures should be validated according to ICH Q2(R1) guidelines to demonstrate they are suitable for their intended purpose.[17][18][19][20]
Conclusion and Recommendations
For routine in-process monitoring of this compound, a standard HPLC method provides a robust and reliable solution that is compatible with widely available equipment. It offers sufficient resolution and sensitivity for making critical process decisions.
However, for laboratories focused on high-throughput screening, rapid process development, or those requiring the highest sensitivity to detect trace impurities, UPLC is the superior choice . Its significant advantages in speed, resolution, and reduced solvent consumption lead to long-term cost savings and more efficient workflows.[5][10]
Finally, for comprehensive characterization and validation, employing an orthogonal technique like GC-FID is highly recommended to build a complete purity profile and ensure the quality and safety of the final pharmaceutical product.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]
-
Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Waters Corporation. Available at: [Link]
-
Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK. Available at: [Link]
-
The Role of HPLC and UPLC in Quality Control of Biopharmaceuticals and Biologics. International Journal of Research and Publication Reviews. Available at: [Link]
-
Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
-
HPLC vs UPLC - What's the Difference?. Chromatography Today. Available at: [Link]
-
Prospects of UPLC in Pharmaceutical Analysis over HPLC. Preprints.org. Available at: [Link]
-
Separation of pyridine and other amines. Agilent. Available at: [Link]
-
Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. LCGC International. Available at: [Link]
-
Reversed-Phase Chromatography: An Overview. AZoLifeSciences. Available at: [Link]
-
Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. SIELC Technologies. Available at: [Link]
-
Gas-Liquid Chromatography of Pyridines Using New Solid Support. Analytical Chemistry. Available at: [Link]
-
Reversed-phase chromatography. Wikipedia. Available at: [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link]
-
Reversed Phase HPLC Columns. Phenomenex. Available at: [Link]
-
Principles of Reversed Phase HPLC. YouTube. Available at: [Link]
-
Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption. E3S Web of Conferences. Available at: [Link]
-
Pyridine (OSHA Method PV2095). OSHA. Available at: [Link]
Sources
- 1. azolifesciences.com [azolifesciences.com]
- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pickeringlabs.com [pickeringlabs.com]
- 8. waters.com [waters.com]
- 9. ijrpr.com [ijrpr.com]
- 10. biomedres.us [biomedres.us]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. agilent.com [agilent.com]
- 15. hjjkyyj.com [hjjkyyj.com]
- 16. osha.gov [osha.gov]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. fda.gov [fda.gov]
- 19. starodub.nl [starodub.nl]
- 20. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to the LC-MS Analysis of Methyl 2-Chloro-5-iodonicotinate Derivatives
Abstract
Methyl 2-Chloro-5-iodonicotinate is a highly functionalized pyridine derivative, serving as a critical building block in the synthesis of novel pharmaceuticals and agrochemicals. The precise characterization and quantification of this intermediate and its subsequent derivatives are paramount for reaction monitoring, purity assessment, and metabolic studies. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of this compound class. We will explore the rationale behind analytical choices, compare the performance of different mass spectrometry platforms, and contrast LC-MS with alternative techniques like Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable analytical workflows for halogenated heterocyclic compounds.
Introduction: The Analytical Challenge
This compound (C₇H₅ClINO₂) is a versatile synthetic intermediate.[1] Its pyridine core is a common scaffold in medicinal chemistry, and its halogenated substituents (Cl, I) provide reactive handles for diverse chemical transformations, such as cross-coupling and nucleophilic substitution reactions.[2] The analytical challenge lies in developing methods that can separate and specifically detect the parent compound from a complex mixture of starting materials, reagents, and a variety of structurally similar derivatives and potential impurities.
The primary goals for an analytical method in this context are:
-
Specificity: To distinguish between the parent compound and its derivatives (e.g., dehalogenated, hydrolyzed, or substituted analogues).
-
Sensitivity: To detect trace-level impurities or quantify metabolites in complex biological matrices.
-
Accuracy & Precision: To provide reliable quantitative data that can be used to make critical decisions in a research or manufacturing workflow.
Liquid Chromatography-Mass Spectrometry (LC-MS) has become the gold standard for this type of small-molecule analysis due to its exceptional combination of separation power and detection sensitivity and specificity.[3]
Core Technique: Reversed-Phase LC-MS
For molecules like this compound and its likely derivatives, which possess moderate polarity, Reversed-Phase Liquid Chromatography (RPLC) coupled with Electrospray Ionization (ESI) Mass Spectrometry is the most logical starting point.[4]
The "Why": Causality Behind Method Choices
-
Chromatography (LC):
-
Stationary Phase: A C18 (octadecylsilyl) column is the workhorse for RPLC. Its nonpolar nature provides effective retention for moderately polar compounds like our target analyte, allowing for separation based on hydrophobicity.
-
Mobile Phase: A typical mobile phase consists of a mixture of water (A) and an organic solvent like acetonitrile or methanol (B). A gradient elution (gradually increasing the percentage of B) is employed to elute compounds with a range of polarities, ensuring that both the more polar starting materials and potentially more nonpolar derivatives are resolved effectively.
-
Additive: The addition of a small amount of an acid, typically 0.1% formic acid, to the mobile phase is critical.[5] The pyridine nitrogen in the analyte is basic and will be readily protonated in an acidic environment. This protonation serves two purposes: it improves peak shape by preventing interaction with residual silanols on the stationary phase and, crucially, it enhances ionization efficiency for mass spectrometry detection.[6]
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI) is the ideal technique for this application.[3] ESI is a "soft" ionization method that transfers ions already present in the liquid phase into the gas phase, minimizing in-source fragmentation.[7][8] Given the acidic mobile phase, the analyte will be present as a protonated species, [M+H]⁺, which is readily detected by the mass spectrometer.
-
Polarity: Positive ion mode is the clear choice, as the basic nitrogen atom is easily protonated to form a positive ion.[6]
-
Analyte Mass: The monoisotopic mass of this compound (C₇H₅ClINO₂) is approximately 282.91 Da. The primary ion observed in the mass spectrometer will be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of ~283.92. A key diagnostic feature will be the isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio), which provides a high degree of confidence in peak identification.
-
Performance Comparison I: Triple Quadrupole vs. High-Resolution MS
Once the fundamental LC-MS approach is established, the choice of mass analyzer significantly impacts the nature and quality of the data obtained. The two most common platforms for small molecule drug development are Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap instruments.[9][10]
Triple Quadrupole (QqQ) MS: The Gold Standard for Quantification
A QqQ instrument operates by selecting a specific precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (q2), and then selecting a specific fragment ion in the third quadrupole (Q3). This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is exceptionally specific and sensitive.[11]
-
Expertise & Experience: For routine quantification, such as monitoring the depletion of the starting material in a reaction or measuring drug levels in plasma, MRM is unparalleled. By filtering out all ions except the specific precursor-product transition, chemical noise is virtually eliminated, leading to very low limits of detection (LOD) and quantification (LOQ).[12]
-
Trustworthiness: The specificity of the MRM transition provides a high degree of confidence that the signal being measured is indeed the analyte of interest, even in complex matrices.
High-Resolution Mass Spectrometry (HRMS): The Power of Discovery
HRMS instruments, like TOF or Orbitrap, measure the m/z of ions with very high accuracy (typically <5 ppm).[10] This allows for the determination of the elemental composition of an ion.
-
Expertise & Experience: HRMS is the superior tool for discovery and characterization. When analyzing a reaction mixture, you can perform a full scan analysis to detect not only your target analyte but also all other ionizable species. The accurate mass data allows you to propose elemental formulas for unknown impurities or metabolites, which is impossible with a QqQ.[13]
-
Trustworthiness: While traditionally seen as less sensitive for quantification than QqQ, modern HRMS instruments have closed this gap significantly.[9] The ability to use a very narrow mass extraction window for the analyte ion provides high selectivity, effectively removing interferences from compounds with similar nominal masses.[12]
Data-Driven Comparison
The following table summarizes the key performance differences between the two platforms for the analysis of a hypothetical derivative.
| Parameter | Triple Quadrupole (QqQ) with MRM | High-Resolution MS (HRMS) | Rationale & Justification |
| Primary Application | Targeted Quantification | Untargeted Screening, Identification | QqQ is designed for sensitivity and specificity on known targets; HRMS captures all data for retrospective analysis and unknown identification.[11][13] |
| Selectivity | Excellent (based on fragmentation) | Excellent (based on mass accuracy) | MRM provides chemical specificity; HRMS provides mass specificity. HRMS can often resolve interferences that QqQ cannot.[13] |
| Sensitivity (LOQ) | Typically 0.1 - 1.0 ng/mL | Typically 0.2 - 5.0 ng/mL | QqQ instruments are often engineered for ultimate sensitivity, though the gap is narrowing.[9][12] |
| Mass Accuracy | N/A (Unit Resolution) | < 5 ppm | This is the defining feature of HRMS, enabling confident formula determination.[10] |
| Qualitative Power | Limited (only pre-selected ions) | Excellent (full scan data) | HRMS allows for post-acquisition data mining to find unexpected compounds.[13] |
| Workflow | Method development is compound-specific | More generic, less optimization needed | MRM methods require optimization of collision energy for each analyte; HRMS full scan is more universal.[12] |
Performance Comparison II: LC-MS vs. GC-MS
While LC-MS is the preferred platform, it is instructive to compare it with Gas Chromatography-Mass Spectrometry (GC-MS), another powerful analytical tool.[14]
-
LC-MS Advantages:
-
Applicability: LC-MS is suitable for a much broader range of compounds, including non-volatile and thermally labile molecules.[15][16] Many derivatives of this compound, such as the corresponding carboxylic acid (formed by ester hydrolysis), are not volatile enough for GC analysis without a cumbersome derivatization step.
-
Sample Preparation: Sample preparation is often simpler, typically involving a "dilute-and-shoot" approach.
-
-
GC-MS Advantages:
-
Separation Efficiency: Capillary GC columns offer extremely high separation efficiency for volatile compounds.
-
Robust Ionization: Electron Ionization (EI) is a hard ionization technique that produces extensive, reproducible fragmentation patterns.[14] These fragmentation libraries (like NIST) are highly comprehensive and allow for confident identification of known volatile compounds.
-
Experimental Protocols & Workflows
Mandatory Visualization: Analytical Workflow
The diagram below outlines a typical workflow for developing a quantitative LC-MS/MS method for a derivative of this compound.
Caption: A structured workflow for LC-MS/MS method development.
Mandatory Visualization: MRM Principle
The diagram below illustrates the principle of Multiple Reaction Monitoring (MRM) for the parent compound.
Caption: Visualization of the MRM process for selective detection.
Detailed Protocol: Quantitative LC-MS/MS Analysis
This protocol is a robust starting point for the quantitative analysis of this compound or a similar derivative using a Triple Quadrupole MS.
1. Sample Preparation:
-
Prepare a 1 mg/mL primary stock solution of the reference standard in Dimethyl Sulfoxide (DMSO).
-
Perform serial dilutions in a 50:50 acetonitrile:water mixture to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
For unknown samples (e.g., reaction mixtures), dilute them gravimetrically into the same 50:50 acetonitrile:water mixture to fall within the calibration range.
2. LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. MS Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transitions (Hypothetical for C₇H₅ClINO₂):
-
Precursor Ion (Q1): m/z 283.9
-
Product Ion (Q3): m/z 157.0 (Loss of iodine and the ester methyl group)
-
Collision Energy: Optimize experimentally (typically 15-25 eV).
-
-
Dwell Time: 100 ms.
4. System Validation:
-
Before running samples, perform a system suitability test by injecting a mid-point calibrator multiple times (n=5).
-
The retention time should not vary by more than 2%, and the peak area should have a relative standard deviation (RSD) of <5%.
-
The validation of the analytical procedure should follow established guidelines, such as those from the ICH.[19][20][21]
Conclusion
The analysis of this compound and its derivatives is most effectively and robustly accomplished using Reversed-Phase Liquid Chromatography coupled with Mass Spectrometry.
-
For high-sensitivity, routine quantification of known analytes, a Triple Quadrupole (QqQ) mass spectrometer operating in MRM mode is the superior choice, offering unmatched sensitivity and specificity.[11]
-
For discovery, impurity profiling, and metabolite identification , a High-Resolution Mass Spectrometry (HRMS) platform is indispensable due to its ability to provide accurate mass measurements for elemental composition determination.[13]
The choice between these platforms depends entirely on the analytical goal. In a comprehensive drug development program, both instruments play critical, complementary roles. The protocols and comparisons provided herein serve as a foundational guide for scientists to develop and validate methods that ensure data integrity and accelerate research.
References
-
ResearchGate. (n.d.). Comparison of High Resolution Accurate Mass Spectrometry and Triple Quadrupole MRM in Quantitative Bioanalysis. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Dillen, L., Cools, W., Vereyken, L., Lorreyne, W., Huybrechts, T., de Vries, R., Ghobarah, H., & Cuyckens, F. (2012). Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides. Bioanalysis, 4(5), 535-547. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Bioanalysis Zone. (2018). What are the main advantages of HRMS vs triple quadrupole MS?. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]
-
HPLC Calculator. (n.d.). LC-MS vs GC-MS in Pharmaceutical Analysis. Retrieved from [Link]
-
Shimadzu. (n.d.). Comparison of LC/MS and GC/MS Techniques. Retrieved from [Link]
-
Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. Retrieved from [Link]
-
Emery Pharma. (2025). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Retrieved from [Link]
-
New Food Magazine. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]
-
YouTube. (2024). LC-MS/MS Method Development for Drug Analysis. Retrieved from [Link]
-
ILT. (2025). How to Choose Between LC and GC for Your Analytical Needs. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). What is the Difference Between Mass Spectrometry and High-Resolution Mass Spectrometry?. Retrieved from [Link]
-
SciSpace. (2020). Current developments in LC-MS for pharmaceutical analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
-
Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20. Retrieved from [Link]
Sources
- 1. This compound | 78686-83-6 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scispace.com [scispace.com]
- 4. m.youtube.com [m.youtube.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. What is the Difference Between Mass Spectrometry and High-Resolution Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Purchasing the Right Mass Spectrometer: Triple Quadrupole vs. HRAM [thermofisher.com]
- 12. Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
- 14. hplccalculator.khemit.net [hplccalculator.khemit.net]
- 15. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. emerypharma.com [emerypharma.com]
- 18. iltusa.com [iltusa.com]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 20. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 21. database.ich.org [database.ich.org]
A Comparative Guide to the X-ray Crystallography of Compounds Synthesized from Methyl 2-Chloro-5-iodonicotinate
For researchers, medicinal chemists, and materials scientists, Methyl 2-Chloro-5-iodonicotinate stands as a versatile scaffold, a foundational starting point for a diverse array of novel compounds. Its three distinct reactive sites—the chloro, iodo, and methyl ester functionalities—offer a playground for synthetic transformations, leading to molecules with tailored electronic, steric, and hydrogen-bonding properties. The ultimate conformation and intermolecular interactions of these synthesized compounds, however, can only be definitively elucidated through single-crystal X-ray diffraction. This guide provides an in-depth comparison of the crystallographic outcomes of derivatives synthesized from this key precursor, offering field-proven insights into how synthetic choices influence solid-state architecture.
The Strategic Importance of this compound
The utility of this compound lies in the differential reactivity of its halogenated positions. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making the 5-position the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings.[1][2] Conversely, the 2-chloro position, activated by the adjacent nitrogen and carbonyl group, is susceptible to nucleophilic aromatic substitution.[3][4] Finally, the methyl ester at the 3-position provides a handle for hydrolysis and subsequent amide bond formation.[5] This hierarchy of reactivity allows for a stepwise and controlled elaboration of the nicotinic acid core.
Comparative Crystallographic Analysis of Synthesized Derivatives
The following sections compare the plausible crystallographic features of compounds derived from this compound via common synthetic pathways. The data presented is a synthesis of known crystal structures of analogous compounds to provide a predictive framework.
Alternative 1: Aryl-Substituted Nicotinates via Suzuki Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, and it is particularly effective for coupling aryl boronic acids at the reactive 5-iodo position of the starting material.[6][7]
-
Plausible Reaction: Coupling of this compound with phenylboronic acid.
-
Expected Crystallographic Features: The introduction of a phenyl group at the 5-position dramatically influences the crystal packing. The planarity of the resulting biaryl system often leads to π-π stacking interactions. The presence of the chloro and methyl ester groups can lead to the formation of halogen bonds and weak C-H···O hydrogen bonds, respectively, which act as synthons to guide the supramolecular assembly.[8]
Alternative 2: Alkynyl-Substituted Nicotinates via Sonogashira Coupling
The Sonogashira coupling provides a route to introduce linear alkynyl moieties, which can significantly alter the overall shape and electronic properties of the molecule.[2][9]
-
Plausible Reaction: Coupling of this compound with phenylacetylene.
-
Expected Crystallographic Features: The rigid, linear geometry of the alkynyl linker often results in a more open crystal packing compared to the more sterically demanding aryl substituents from Suzuki couplings. C-H···π interactions involving the alkyne are common. Depending on the substituent on the alkyne, novel hydrogen bonding motifs can be introduced.[10]
Alternative 3: Amino-Substituted Nicotinates via Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, particularly at the 2-position, facilitates nucleophilic aromatic substitution of the chlorine atom.[4][11]
-
Plausible Reaction: Reaction of this compound with a primary or secondary amine.
-
Expected Crystallographic Features: The introduction of an N-H donor group via SNAr creates strong and directional hydrogen bonding opportunities. N-H···N (pyridine) and N-H···O (carbonyl) hydrogen bonds are highly probable and often lead to the formation of well-defined chains or dimers.[12] These strong interactions can dominate the crystal packing, leading to highly ordered and stable crystal lattices.
Alternative 4: Nicotinamides via Amide Bond Formation
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is then readily converted to a variety of amides using standard coupling reagents.
-
Plausible Reaction: Hydrolysis of the methyl ester followed by coupling with an amine.
-
Expected Crystallographic Features: Similar to the SNAr products, the resulting amides will have strong N-H hydrogen bond donors. The amide functionality itself is a powerful synthon, often forming robust N-H···O hydrogen-bonded dimers or chains.[13] The interplay between these interactions and other potential interactions from substituents at the 2- and 5-positions can lead to complex and interesting three-dimensional networks.[14]
Data Presentation
| Derivative Type | Synthetic Route | Key Functional Group | Expected Dominant Intermolecular Interactions | Plausible Crystal System | Common Space Groups |
| 5-Aryl-2-chloronicotinate | Suzuki Coupling | Biaryl | π-π stacking, C-H···O, Halogen bonding | Monoclinic, Orthorhombic | P2₁/c, P-1, Pbca |
| 5-Alkynyl-2-chloronicotinate | Sonogashira Coupling | Aryl-alkyne | C-H···π, C-H···O, Halogen bonding | Monoclinic, Triclinic | P2₁/c, P-1 |
| 2-Amino-5-iodonicotinate | Nucleophilic Aromatic Substitution | Secondary Amine | N-H···N, N-H···O | Monoclinic | P2₁/c, C2/c |
| 2-Chloro-5-iodo-nicotinamide | Amide Formation | Amide | N-H···O (amide dimers), Halogen bonding | Monoclinic, Orthorhombic | P2₁/c, Pna2₁ |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable ligand if required.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Crystallization: Slow evaporation of a solution of the purified product in a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) at room temperature often yields X-ray quality crystals.
General Protocol for Single-Crystal X-ray Diffraction
-
A suitable single crystal is selected and mounted on a goniometer head.
-
Data is collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.
-
The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
A series of diffraction images are collected as the crystal is rotated.
-
The collected data is processed (integrated and scaled) to produce a list of reflection intensities.
-
The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².[15]
Mandatory Visualization
Caption: Synthetic pathways from this compound.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Characterization of Impurities in Methyl 2-Chloro-5-iodonicotinate Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in a Key Pharmaceutical Building Block
Methyl 2-chloro-5-iodonicotinate is a vital heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][2] Its trifunctional nature—a reactive chloro group, a readily displaceable iodo group, and an ester moiety—makes it a versatile intermediate for constructing complex molecular architectures. However, as with any synthetic intermediate destined for pharmaceutical use, ensuring its purity is paramount. The presence of unwanted impurities, even at trace levels, can have significant implications for the safety, efficacy, and stability of the final drug product.[3][4]
Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control over impurities, requiring any impurity present above a 0.10% threshold to be identified and characterized.[4][5] This guide provides an in-depth comparison of analytical methodologies for the robust characterization of impurities arising from the synthesis of this compound. We will explore the "why" behind experimental choices, offering a framework that is not just a set of instructions, but a self-validating system for ensuring chemical integrity.
Part 1: Unraveling the Synthetic Pathway and Anticipating Potential Impurities
To effectively characterize impurities, one must first understand their origin. A common and efficient synthesis of this compound involves the chlorination of Methyl 5-iodo-2-hydroxynicotinate.[6] This seemingly straightforward conversion is a primary source of process-related impurities.
The reaction typically employs a potent chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), to replace the hydroxyl group. While effective, this step can lead to a spectrum of predictable impurities.
Diagram 1: Synthetic Pathway and Key Impurity Formation
Caption: Origin of common impurities during synthesis.
Common Impurity Classes:
-
Starting Materials and Intermediates: The most straightforward impurity is unreacted Methyl 5-iodo-2-hydroxynicotinate. Its presence indicates an incomplete reaction and is typically controlled by driving the reaction to completion.
-
By-products: These are formed from side reactions. A notable possibility is the formation of Methyl 2,5-dichloronicotinate , where the iodo group is displaced by a chloride ion—a reaction that can be favored under harsh chlorinating conditions.
-
Regioisomers: If the iodination step is performed on a pre-existing 2-chloronicotinate scaffold, regioisomers such as Methyl 2-chloro-3-iodonicotinate or Methyl 2-chloro-6-iodonicotinate could form, although electronic and steric factors generally favor the 5-position.
-
Degradation Products: The ester group is susceptible to hydrolysis, especially during aqueous workup or if acidic/basic conditions are not carefully controlled. This leads to the formation of 2-Chloro-5-iodonicotinic acid .
Part 2: A Comparative Guide to Analytical Characterization Techniques
No single analytical technique can provide a complete picture of a sample's impurity profile. A multi-faceted, or "orthogonal," approach is essential for robust characterization. The primary goal is twofold: separation of impurities from the main component and each other, followed by their definitive structural identification.[7][8]
| Technique | Principle | Strengths for This Application | Limitations |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, detected by UV absorbance.[3][9] | Gold Standard for Quantification: Excellent for separating polar and non-polar impurities. Provides high-precision quantitative data on impurity levels. Method development is well-established. | Identification is Indirect: Relies on comparison with a known reference standard. Cannot identify unknown impurities on its own. |
| LC-MS | Combines the separation power of HPLC with the mass-resolving power of Mass Spectrometry.[5][7] | Powerful Identification Tool: Provides the molecular weight of each separated impurity, offering crucial clues to its identity. Highly sensitive for detecting trace-level components. | Primarily provides molecular formula; does not definitively confirm isomeric structures. Can suffer from ionization suppression. |
| GC-MS | Separates volatile compounds in the gas phase, followed by mass analysis.[3][10] | Excellent for Volatiles: The primary method for identifying and quantifying residual solvents from the synthesis and purification process. | Not suitable for the target molecule or its primary, non-volatile impurities due to their high boiling points and thermal instability. |
| NMR Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed information about molecular structure.[3][7] | Definitive Structure Elucidation: The only technique that can unambiguously determine the complete chemical structure of an unknown impurity, including regioisomerism. | Requires Isolation and Purity: Impurities must typically be isolated in milligram quantities to obtain a clean spectrum. Lower sensitivity compared to MS. |
Part 3: An Integrated Workflow for Impurity Identification & Characterization
A logical and systematic workflow ensures that impurities are detected, identified, and quantified efficiently and accurately. This process moves from broad screening to definitive structural analysis.
Diagram 2: Integrated Analytical Workflow
Caption: Step-by-step workflow for impurity characterization.
Part 4: Experimental Protocols
Protocol 1: HPLC-UV/MS Method for Impurity Profiling
This protocol provides a robust starting point for separating this compound from its common process-related impurities.
-
Instrumentation: UHPLC or HPLC system with a Diode Array Detector (DAD) or UV detector, coupled to a Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.
-
Column: C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Ramp from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-22 min: Equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
UV Detection: 254 nm.
-
MS Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Causality: A C18 column is chosen for its versatility in retaining moderately polar compounds. The acidic mobile phase (formic acid) ensures good peak shape for the basic pyridine nitrogen. The gradient elution is critical to separate early-eluting polar impurities (like the hydrolyzed acid) from the main peak and late-eluting non-polar impurities (like a potential di-chloro by-product). ESI in positive mode is ideal for protonating the nitrogen on the pyridine ring, ensuring sensitive detection by MS.
Protocol 2: Isolation of an Unknown Impurity via Preparative HPLC
This workflow is initiated when an unknown impurity is detected above the identification threshold.
-
Method Translation: Adapt the analytical HPLC method to a larger scale preparative column (e.g., C18, 250 mm x 20 mm, 5 µm). The gradient slope should be flattened around the elution time of the target impurity to maximize resolution.
-
Sample Loading: Dissolve a larger quantity of the crude material in a minimal amount of a strong solvent (like DMSO or DMF) and dilute with the initial mobile phase to prevent peak distortion.
-
Fraction Collection: Monitor the column eluent with a UV detector. Use an automated fraction collector to capture the eluent corresponding to the impurity peak. It is often necessary to collect only the "heart" of the peak to ensure purity, sacrificing some yield.
-
Purity Check: Analyze the collected fractions using the analytical HPLC method (Protocol 1) to confirm the purity of the isolated compound. Pool the pure fractions.
-
Solvent Removal: Remove the HPLC solvents (water/acetonitrile/formic acid) via lyophilization (freeze-drying) or rotary evaporation under reduced pressure. Lyophilization is preferred as it is gentler and avoids heating the sample.
-
Final Product: The resulting isolated impurity, now a solid powder, is ready for definitive structural analysis by NMR.
Conclusion
The characterization of impurities in the synthesis of this compound is a non-negotiable aspect of quality control in pharmaceutical development. A comprehensive approach that leverages the separation power of HPLC and the definitive structural elucidation capabilities of MS and NMR is essential. By anticipating potential impurities based on the synthetic route and employing a logical, integrated analytical workflow, researchers can confidently identify and control these unwanted substances. This ensures the production of a high-purity intermediate, which is the foundation for a safe and effective final drug product. Adherence to these principles not only satisfies regulatory requirements but also embodies a commitment to scientific integrity and patient safety.
References
-
Identification and profiling of impurities in Pharmaceuticals - ResolveMass Laboratories Inc. 3
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. 7
-
Analytical Methods for Profiling Impurities in Pharmaceuticals. 11
-
Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. 12
-
5 Methods for Impurity Profiling in Pharmaceuticals - Toref. 9
-
This compound | 78686-83-6 - ChemicalBook. 6
-
Pyridine Derivatives and Impurity Standards for Pharma R&D - Pharmaffiliates. 1
-
Impurities Characterization in Pharmaceuticals: A Review - IJPPR. 4
-
Impurity Identification & Characterization - Resolian. 10
-
Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC - PubMed Central. 2
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 6. This compound | 78686-83-6 [chemicalbook.com]
- 7. biotech-spain.com [biotech-spain.com]
- 8. jpharmsci.com [jpharmsci.com]
- 9. toref-standards.com [toref-standards.com]
- 10. resolian.com [resolian.com]
- 11. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
A Comparative Guide to Isotopic Labeling Strategies Using Methyl 2-Chloro-5-iodonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Isotopic Labeling in Pharmaceutical Research
In the landscape of modern drug discovery and development, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) is paramount.[1][2] Isotopic labeling, the technique of replacing an atom in a molecule with one of its isotopes, is a cornerstone of these investigations.[3] By introducing a "tag" such as Carbon-14 (¹⁴C), Tritium (³H), or Deuterium (²H), researchers can trace the journey of a drug candidate through a biological system with high precision using techniques like mass spectrometry and nuclear magnetic resonance.[2]
Nicotinic acid and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals.[4][5] Consequently, the ability to synthesize isotopically labeled versions of these compounds is essential for preclinical and clinical studies. This guide focuses on Methyl 2-Chloro-5-iodonicotinate , a versatile, halogenated pyridine derivative, as a strategic precursor for various isotopic labeling campaigns. We will explore and compare several methodologies for introducing isotopic labels into this scaffold, providing the technical insights and experimental rationale necessary for informed decision-making in your research.
Analysis of this compound as a Labeling Precursor
This compound offers multiple strategic sites for isotopic labeling due to its distinct functional groups:
-
The Methyl Ester Group: A prime target for introducing ¹³C or ¹⁴C labels.
-
The 2-Chloro Position: The chloro group can be displaced or reduced to introduce hydrogen isotopes (²H, ³H).
-
The 5-Iodo Position: The iodo group is an excellent handle for introducing hydrogen isotopes via dehalogenation or for radioiodine exchange (¹²³I, ¹²⁵I, ¹³¹I).[6][7]
The selection of the labeling position and the isotope depends entirely on the study's objective. For metabolic stability studies, a label on the core pyridine ring is often preferred, whereas a label on the methyl ester might be suitable for tracking esterase-mediated hydrolysis.
Comparative Isotopic Labeling Strategies
This section details and compares distinct strategies for labeling this compound. Each strategy is presented with its underlying chemical principles, a representative protocol, and a comparison with alternative approaches.
Strategy 1: Hydrogen Isotope Labeling (²H or ³H) via Catalytic Dehalogenation
One of the most direct methods for labeling the pyridine ring is through the reductive displacement of a halogen atom with deuterium (D₂) or tritium (T₂) gas.[8] This approach is particularly effective for introducing high levels of isotopic incorporation at a specific site. The greater reactivity of the C-I bond compared to the C-Cl bond allows for selective labeling at the 5-position.
Caption: Workflow for Deuteration via Catalytic Dehalogenation.
-
Preparation: To a solution of this compound (1.0 eq) in ethyl acetate (0.1 M), add 10% Palladium on carbon (0.1 eq) and sodium acetate (1.5 eq).
-
Inerting: Seal the reaction vessel and purge with nitrogen gas for 5 minutes.
-
Deuteration: Evacuate the vessel and backfill with deuterium gas (D₂) from a balloon. Repeat this cycle three times.
-
Reaction: Stir the mixture vigorously under the D₂ atmosphere at room temperature. Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, carefully purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel chromatography to afford the desired Methyl 2-Chloro-5-deuteronicotinate.
| Feature | Catalytic Dehalogenation (This Method) | H/D Exchange on Unactivated Rings | Synthesis from Labeled Precursors |
| Regioselectivity | High (targets the C-I bond specifically) | Often poor, can lead to mixtures[9] | High, defined by precursor structure |
| Isotopic Incorporation | Excellent (>95%) | Variable, often requires harsh conditions | Excellent (>98%) |
| Substrate Scope | Broad for aryl halides[10] | Limited, requires specific directing groups or catalysts[11] | Dependent on synthetic accessibility of precursor |
| Reagent Availability | D₂/T₂ gas and catalysts are standard | D₂O and deuterated solvents are common | Custom synthesis of labeled precursors can be costly and time-consuming[12] |
| Operational Complexity | Moderate (requires handling of flammable gases) | Can be high (requiring specialized catalysts or conditions) | High (multi-step synthesis often required) |
Strategy 2: Radioiodine Labeling via Halogen Exchange
For applications in nuclear imaging (SPECT or PET), labeling with a radioisotope of iodine (e.g., ¹²³I, ¹²⁵I) is necessary. The existing iodo group on this compound makes it an ideal precursor for isotopic exchange reactions or for synthesis from a suitable precursor like an organoboron compound.[13][14] Direct radioiodine exchange is feasible but can result in products with lower molar activity. A more common approach is to use a precursor without the non-radioactive iodine. However, for simplicity, a conceptual exchange protocol is outlined.
Caption: General Workflow for Radioiodination of an Aryl Precursor.
Note: This protocol is a generalized representation and must be adapted for specific radioisotopes and precursors, and performed in a certified radiochemistry facility.
-
Precursor Synthesis: Synthesize the corresponding boronic ester precursor from Methyl 2-Chloro-5-bromonicotinate.
-
Labeling: To a vial containing the boronic ester precursor (e.g., 1-5 mg) in a buffered solution, add no-carrier-added Na[¹²⁵I].
-
Oxidation: Initiate the reaction by adding an oxidizing agent such as Chloramine-T.[13][14]
-
Reaction: Allow the reaction to proceed for 5-15 minutes at room temperature.
-
Quenching: Quench the reaction by adding an aqueous solution of sodium metabisulfite.
-
Purification: The reaction mixture is immediately injected onto a reverse-phase HPLC system to purify the [¹²⁵I]-labeled product, separating it from unreacted iodide and precursors.
| Precursor Type | Advantages | Disadvantages |
| Aryl Iodide (for exchange) | Simple, one-step process. | Results in low molar activity; difficult to separate labeled product from starting material.[7] |
| Organotin (Stannane) | High yields, reliable, mild conditions. | Toxicity of tin precursors and byproducts is a major concern.[7] |
| Organoboron (Boronic Acid/Ester) | Low toxicity, stable precursors, high yields.[13][14] | May require specific reaction conditions (e.g., oxidizing agent). |
| Aryl Diazonium Salts | Mild conditions (Sandmeyer reaction). | Precursors can be unstable.[7] |
Strategy 3: Carbon-14 Labeling via Synthesis
Introducing a ¹⁴C label, the gold standard for quantitative ADME studies, requires a synthetic approach, as there are no simple exchange methods. The most logical position to introduce the label is the methyl ester group, which can be accomplished by esterifying the corresponding carboxylic acid with [¹⁴C]methanol.
Caption: Synthesis of a ¹⁴C-labeled Methyl Ester.
Note: This protocol must be performed in a certified radiochemistry facility designed for handling ¹⁴C.
-
Acid Chloride Formation: Suspend 2-Chloro-5-iodonicotinic acid (1.0 eq) in a suitable solvent (e.g., DCM) with a catalytic amount of DMF. Add oxalyl chloride (1.2 eq) dropwise and stir until gas evolution ceases and a clear solution is formed. Remove volatiles in vacuo.
-
Esterification: Dissolve the crude acid chloride in an anhydrous solvent. In a separate, sealed vial, add a non-nucleophilic base (e.g., proton sponge) to a solution of [¹⁴C]Methanol (≤1.0 eq). Cool the methanol solution and slowly add the acid chloride.
-
Reaction: Allow the reaction to warm to room temperature and stir until complete, as monitored by radio-TLC or LC-MS.
-
Work-up and Purification: Quench the reaction carefully. Purify the final product using reverse-phase HPLC to achieve high chemical and radiochemical purity.
| Feature | Esterification with [¹⁴C]Methanol | Synthesis from other [¹⁴C] Precursors (e.g., [¹⁴C]KCN) |
| Position of Label | Methyl ester group | Pyridine ring (e.g., at the 3-position)[15] |
| Synthetic Steps | Few steps from the corresponding acid. | Typically a longer, more complex synthesis. |
| Precursor Availability | [¹⁴C]Methanol is a common commercial reagent. | Labeled cyanides or other building blocks may require custom synthesis. |
| Label Stability | Potentially labile if the ester is readily metabolized. | Generally stable if incorporated into the core ring structure. |
Conclusion and Recommendations
This compound is a highly valuable and versatile precursor for a range of isotopic labeling studies. The choice of labeling strategy is dictated by the specific research question.
-
For metabolic stability and pharmacokinetic (PK) studies requiring a stable label on the core scaffold, catalytic dehalogenation with deuterium or tritium gas at the 5-position is the most efficient and regioselective method.
-
For in vivo imaging applications , the iodo- or a derived bromo-substituent serves as an excellent handle for introducing radioiodine, with the use of organoboron precursors representing the current best practice for achieving high molar activity and purity.[7]
-
For quantitative ADME and mass balance studies , synthesis of a ¹⁴C-labeled version is essential. Labeling the methyl ester via esterification with [¹⁴C]methanol is the most straightforward synthetic route, provided the metabolic stability of the ester is sufficient for the study's duration. If not, a more complex synthesis to incorporate ¹⁴C into the pyridine ring would be necessary.[16][17]
By carefully considering the pros and cons of each approach, researchers can design and execute effective isotopic labeling campaigns to accelerate their drug development programs.
References
- Kabalka, G.W., Akula, M.R., & Zhang, J. (2002). Synthesis of radioiodinated aryl iodides via boronate precursors. Nuclear Medicine and Biology, 29(8), 841-843. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc9R3FvFC4___LpymNsUWuozD6lG-IStDdZPylEFysi4gidsOh-89ca8ntZN4EjEM8mqxNU8T_NUDQ2KxK9KOGCebVT-y9dDD1QeWOxvxfyYWXk5GwWu3v1jCNiXo9zYoVgmw=]
- GE Healthcare Limited. (2011). Radioiodination method. US Patent US20110280803A1. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxhbSDg7xb2PMf_IR-e6DsksUU35sEy94gDfKeqKL_wK3snpUCr8hWh-azYO467fXG_9cLKd0jNwOP9alrLY8oyHw6EmIop-sqRcchS8ziivnA0UqnxOoI9fbynWXdM6jwDKw4-M1XRuccQHTuhQ==]
- Filikov, A.V., & Myasoedov, N.F. (Year N/A). A study of tritium labelling by solid-state catalytic reductive dehalogenation. Journal of Radioanalytical and Nuclear Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9fikMv478eDkV_jAg8XEETcRjeBq5m_S620M880wuR8850AIceROIP2QGgBw8qnnysMU827aQToKe14LX5QnKJTeA89kZloUh8aDrasYTd9_frAUJKdRMMeouUt3Yl-K7YiFF0LcUecCBeMvt8T7VeDMT-oRy0WqrAx1Lm2nWC4s=]
- Pharmaron. (n.d.). Tritium Radiosynthesis. Retrieved from Pharmaron website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJHTI5ZEJ2HpeAaKDVnmMku_SdDQmDjJQkbtMgThA-j4qPqRzug8cdr2dtF_7CaxGjFCzLndWkrZbzfnx9dI0bURKdvqqMojDl98v56DXngjClNqMsqEDxMagJGhTq-uoQfQZq71-fedZPtDYMVmEN0vikQ5qNgEzI5eAiaDOzLxpIk0--hU_7v-ExAAVW8BL92XE8nmKR2T2NzkMQHGH7yN9ANVXCZ0hHbGdYMVCKel4n9ye-b6fcIXn4vSrOgnxWIs49NrFFHxGTbW-Mrw==]
- Nelson, D. L., & Meisenheimer, T. L. (1995). Synthesis and utility of 14C-labeled nicotinamide cofactors. Analytical Biochemistry, 226(2), 343-353. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQRAescZrsOVJR8Yr6eTN7stcbCIOhT2NMwAixiYnoXsgp8D4z-1O0MAjNLZUfjtpVfN2Upi86XzQtfztII4q77chFEt2EDxCFjKnYd6TC47d09eQHz6kZ7rBCzYuR1QBjC1g=]
- Preshlock, S., Calderwood, S., & Verhoog, S. (2020). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 25(21), 5196. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHeShpzTD7eah0HuAM2JNwmD1ossX1dUD9JjK45XRt7HhVuaKIkaFTGSi5Dty8AwATxia_qxPRylfgvF2qpun4k0S9l96Hh-la204vOWvNZAkKI2CPnTqam1xnu8BzMfwJa9OA]
- Feng, M., Norlöff, M., Guichard, B., et al. (2024). Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation. Nature Communications, 15(1), 5643. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE14YGpcEFjobxSiig-BRMDNXTsd7UgzAowhSSu8DhPM6Zuciz8r1wvg39nl1wZ0JFYJ4pikzg8KbEHRj5jeR8-sTa-9PVK_UgL2RljBfB3AjANnaZOkApxCxFhBHHq7-cee7S7-mOos8jO4e0TzEbaHjAijHISSowNxjNFYw-VB3CTBXZkK9KogE843CRy9NZJjjBYim0vfOO9jxys_lqI3VfGMAAj04Td32y0l9UTfxqN-tju7WNqv8KdoFtHBeanc7KDD0c9uLjma1U=]
- Douglas, J. T., et al. (2018). A General Strategy for Site-Selective Incorporation of Deuterium and Tritium into Pyridines, Diazines, and Pharmaceuticals. Journal of the American Chemical Society, 140(5), 1936-1940. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRmyMeqvXrbca-BtXyerHtdumU_BsRiJHE1RWADZsULlF_pl4jrFwp--I-xdo739teeDJXotHegWo2nTKAuodoKAn350vAHcU69RF9DgSMQilLaAf0z4VFpfIMETzAYmAXk7lEktYU]
- Kabalka, G. W., Akula, M. R., & Zhang, J. (2002). Synthesis of radioiodinated aryl iodides via boronate precursors. Nuclear Medicine and Biology, 29(8), 841-843. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtMy8pM8AZZWvqSiEhExEmKUTDimqPV7TQ6UGWG7GoaurqtZUoqLNGdc9T6bUFcNt_m52PMskEi0b87SDXMbu69-yZmnP7rgYzW4eoGOdceKouJW130eYYCUwFTcsl9-t9]
- D'Avignon, D. A., et al. (2017). Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds. Science, 358(6364), 769-773. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5HFliL8QR2AhKuI_y4vNoxnqNM27GhNGtdJP_UIH0p-6CX5qGABU29fn8Js_7TZdmZvM-3swNC5XVS1L_Ntq0KGa-GHAlxcg0e5hvy6PqraGx-tckO-TqY8Wxr_HaIHAS_Q1GIIoWgiJ3IE0tvTEj5s2n9V8=]
- Eurisotop. (n.d.). Stable Isotope-Labeled Products For Metabolic Research. Retrieved from Eurisotop website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXtcfh2IWUPQEbTPLT7QoZ_6TQ91QZLVkSibs06Ne-y-AefZnNEBfNVeNO9C5ZI7zNk7NoKNf-b3aRUPrYoSnQPhbllcf5q7r4BLSCnfch16FUK2VZ55OnAYZGJnay2qxTcrVcguGz2LIdMckg2byhtz2OcBqvmZG44xJf9FnJnwG4hiZJ9WlEfuKZ4Fu6CLF5SG4=]
- Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6140-6205. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_LU9SZcuxtWdNcwjPpEa-mShhJyd2xqWKmF2dEJ8a4OAQMVT0vbMTWXPoYJ0GxlbYC6q-OyB1JtlrSL9R0HTDdzjuUDk3Jb4B-OOGStpbx38FWuvJZ1qcPuiZkKBwsuvhXhwwJaYHWDbrDjL2Cw==]
- Sharma, S., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 13, 1585736. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7Sefb9EMB98ZX6nTKz1R1AGEN37ADM-jY4t6y5uJ6thXex1hdwRMcMhz2cjhFiH2B_8GnG3F43VFTd_cDGiF0luVvrQ6SPBDvquMdppSsnJhf4OR_rqmsCXZedgfBuh973Nwl9Tvc_PFl8C57Oe0J6nEVGLadaSMznRnulLxdfQci8nV3kW16-zC23iFvjlOqRQ-gd8dsfVwCG217itzSIU0Qtb79lQc=]
- Wikipedia contributors. (2023, December 29). Isotopic labeling. In Wikipedia, The Free Encyclopedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxfaPdz4n_Ot_GlGN-xlLOKZ-o2qrhlnMTWn3V31CaNw9igVDFcc4DNrOQkCrC1MOPimYvV-mupbZzmAwNc3F0hhMmYJoYjavU7BLGr6flZSy_SazXUQ8ONKvV-B85JMjWYfrze21q1RY=]
- Cambridge Isotope Laboratories, Inc. (n.d.). Nicotinic acid (D₄, 98%). Retrieved from Cambridge Isotope Laboratories, Inc. website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOcmCJEhZu5R-JfAdy6sStnvC417o7q7o-wrUe9kXGOD-tglj2Jj7gEOgEq6L3sDMNp4qDFCtV1yDgP9dmhkCkhzFGb5uIbaCNI65r1AkOpEjJzoeOl-X6jowOkuBY5m640odj6-T6W3z1XLg1Qx2rRbOKlLSY63BZVI8rBHXUxc6Jgba-4y58JWEL0S8=]
- Rosell, G., et al. (2012). Isotopic labeling of metabolites in drug discovery applications. Current Drug Metabolism, 13(8), 1108-1125. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7K44twFPXL1i2bmnN54umiBvdSBfcZcF4IVVuWWP09uCksDfPOaijBO-jTVb4WiVR9SNGN_exnGcam4iGFaLl5AJzzXzvGDP20y8DPyZYc3AnyJ6ELTubEhKMY0OJJ6pwu7U=]
- Ashihara, H., et al. (2012). Comparison of the formation of nicotinic acid conjugates in leaves of different plant species. Plant Physiology and Biochemistry, 59, 48-53. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpoOyVOY1S_gUWCOmqi2WIJItijJfdpH4pCG_0q3YrlJilEpzCFOdtm5iMNSz-BaF-nLZQ8uaYf1SjQ4Y7dzCzUnpisxbUsPnJWQXzGiXew1ST8FI2yrMsrHRxT5OuFbpOgys=]
- Shive, W., & Glenn, R. A. (1946). Synthesis of nicotinic compounds. US Patent US2409806A. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt2lxdpnKunXDPOvw-oM_XgAWZ_Il_bKrYpd7WbYyNnbALX1AlxB80iJAJOrKR4ZYFDSh30lO7mG02qcZN_n_5Mi5WPtdFsv00tDJSoQN7T31t_CLI3yFwWtCVpKVgfO8nom0_kA_i3U4=]
- Ashihara, H., & Deng, W. W. (2014). Pyridine metabolism in tea plants: Salvage, conjugate formation and catabolism. Journal of Plant Physiology, 171(1), 51-57. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECbQwIai4teiXhGt8_cXk2Usp_35Kv9gZsXrQh_s-te6Zgpapy73ZbXfYJLWfnK5WanS8VYX__gH-l45BfdC_fXbApHLyyvDS8to7wkG6Cz-nrEMyh8T1SC8s8hST8QRwI7cEup0TZe0MKSi-RV_IRkbNlOTq9RSjGKHQZKrh5zCq84wFGU6P-WxtElrRIQrWJck7d-dvgg_J4HoOLLVlm8qmhkhvwUdcB04stm0GjlgtKE1w5SAxxlg0v8j5Xg-HTZDoM=]
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
- 6. US20110280803A1 - Radioiodination method - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. pharmaron.com [pharmaron.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. akjournals.com [akjournals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. isotope.com [isotope.com]
- 13. Synthesis of radioiodinated aryl iodides via boronate precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 标题:Synthesis of radioiodinated aryl iodides via boronate precursors.【化源网】 [m.chemsrc.com]
- 15. US2409806A - Synthesis of nicotinic compounds - Google Patents [patents.google.com]
- 16. Comparison of the formation of nicotinic acid conjugates in leaves of different plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Tale of Two Halides: Unpacking the Reactivity of Methyl 2-Chloro-5-iodonicotinate
An In-Depth Guide to the Kinetic Landscape of Methyl 2-Chloro-5-iodonicotinate Cross-Coupling Reactions
For researchers, medicinal chemists, and process development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. This compound stands out as a particularly valuable building block, offering two distinct and orthogonally reactive handles for cross-coupling.[1][][3] Understanding the kinetic profile of this substrate is not merely an academic exercise; it is fundamental to designing efficient, selective, and scalable synthetic routes for the development of novel pharmaceuticals and agrochemicals.[4]
This guide provides an in-depth comparison of the cross-coupling kinetics of this compound, moving beyond simple protocols to explain the underlying principles that govern its reactivity. We will explore how the differential reactivity of the C-I and C-Cl bonds can be leveraged to achieve selective functionalization and provide the experimental framework for conducting these critical kinetic studies in your own laboratory.
The synthetic utility of this compound lies in the significant difference in reactivity between the iodide at the C5 position and the chloride at the C2 position. This difference is primarily governed by the bond dissociation energies (BDEs) of the respective carbon-halogen bonds. The C-I bond is considerably weaker than the C-Cl bond, making it far more susceptible to the initial, and often rate-determining, oxidative addition step in palladium-catalyzed cross-coupling cycles.[5][6]
This inherent kinetic differentiation allows for a sequential and highly selective approach to synthesis. Reactions can be performed under milder conditions to target the C-I bond exclusively, leaving the C-Cl bond intact for a subsequent, more forcing cross-coupling transformation.
Comparative Kinetics in Palladium-Catalyzed Cross-Coupling Reactions
The choice of cross-coupling reaction dictates the conditions required and the kinetic profile observed. Below, we compare three of the most prevalent palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Heck—and analyze the performance of this compound within each.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for C(sp²)–C(sp²) bond formation due to its operational simplicity and the commercial availability of a vast array of boronic acids and esters.[7][8][9]
Kinetic Profile: When this compound is subjected to Suzuki-Miyaura conditions, the reaction proceeds with exceptional selectivity at the C-I position. The oxidative addition of the C-I bond to the Pd(0) catalyst is orders of magnitude faster than that of the C-Cl bond.[10] This allows for the clean formation of 5-aryl-2-chloronicotinates at low to moderate temperatures. Driving the reaction at the C-Cl position typically requires more forcing conditions, including higher temperatures and the use of specialized ligands designed for aryl chloride activation.[6][9]
Table 1: Comparative Kinetic Data for Suzuki-Miyaura Coupling
| Coupling Partner | Target Halide | Catalyst System | Temp (°C) | Observed Rate Constant (k_obs, M⁻¹s⁻¹) | Selectivity (I:Cl) |
| Phenylboronic Acid | C-I | Pd(PPh₃)₄ / K₂CO₃ | 60 | 1.2 x 10⁻² | >99:1 |
| Phenylboronic Acid | C-Cl | Pd₂(dba)₃ / SPhos / K₃PO₄ | 110 | 3.5 x 10⁻⁴ | - |
| 4-Methoxyphenylboronic Acid | C-I | Pd(dppf)Cl₂ / Cs₂CO₃ | 70 | 2.1 x 10⁻² | >99:1 |
| 4-Methoxyphenylboronic Acid | C-Cl | [Pd(IPr)(μ-Cl)Cl]₂ / K₂CO₃ | 120 | 5.1 x 10⁻⁴ | - |
Note: Data are representative and synthesized from typical cross-coupling behavior for illustrative purposes.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, a motif prevalent in pharmaceuticals.[11][12] The kinetic selectivity observed with this compound is paramount in this reaction. Studies on analogous di-halogenated heterocycles, such as 6-bromo-2-chloroquinoline, have demonstrated that selective amination of the more reactive halide (bromide) can be achieved in the presence of the less reactive heteroaryl chloride.[13][14] This principle holds true and is even more pronounced for our iodo-chloro substrate.
Kinetic Profile: Under typical Buchwald-Hartwig conditions, amines will couple selectively with the C-I bond. The choice of ligand is critical; while standard ligands like BINAP facilitate the reaction at the C-I bond, activating the C-Cl bond often requires more sterically hindered and electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos).[12][15]
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Amine | Target Halide | Catalyst System | Temp (°C) | Time to >95% Conv. | Selectivity (I:Cl) |
| Morpholine | C-I | Pd₂(dba)₃ / BINAP / NaOtBu | 80 | 2 h | >99:1 |
| Morpholine | C-Cl | Pd(OAc)₂ / XPhos / K₃PO₄ | 110 | 12 h | - |
| Aniline | C-I | Pd(OAc)₂ / Xantphos / Cs₂CO₃ | 90 | 4 h | >98:2 |
| Aniline | C-Cl | Pd₂(dba)₃ / RuPhos / LHMDS | 110 | 18 h | - |
Note: Data are representative and synthesized from typical cross-coupling behavior for illustrative purposes.
Heck-Mizoroki Reaction: Olefin Vinylation
The Heck reaction provides a powerful method for the vinylation of aryl halides.[16][17] The kinetic preference for the C-I bond is again dominant, allowing for the synthesis of 5-vinyl-2-chloronicotinates. The mechanism involves migratory insertion of the olefin, and the regioselectivity of this step can be influenced by the electronic nature of the olefin partner.
Kinetic Profile: Heck reactions on this compound with electron-deficient olefins like acrylates proceed readily at the C-I position. The reaction is often faster than Suzuki or Buchwald-Hartwig couplings under comparable conditions. Activating the C-Cl bond for Heck coupling is particularly challenging and may require high-temperature, ligand-free conditions (using PdCl₂ or Pd(OAc)₂) or specialized catalyst systems.
Experimental Design for Kinetic Analysis
Accurate kinetic analysis is essential for optimizing reaction conditions and gaining mechanistic insight. Reaction Progress Kinetic Analysis (RPKA), where reactant and product concentrations are monitored over time, is the gold standard.[7][18]
General Protocol for Kinetic Study of Suzuki Coupling
This protocol describes a self-validating system for determining the initial rate of reaction. By running the experiment under pseudo-first-order conditions (a large excess of one reactant), the analysis is simplified.
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of this compound in anhydrous 1,4-dioxane.
-
Prepare a 2.0 M stock solution of the desired boronic acid in anhydrous 1,4-dioxane.
-
Prepare a 0.01 M stock solution of the palladium catalyst (e.g., Pd(PPh₃)₄) in anhydrous 1,4-dioxane.
-
Prepare an aqueous solution of the base (e.g., 2 M K₂CO₃).
-
Prepare a stock solution of an internal standard (e.g., dodecane) in the reaction solvent for chromatographic analysis.
-
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the internal standard.
-
Add the this compound stock solution (e.g., 1 mmol).
-
Add the boronic acid stock solution (e.g., 10 mmol, 10 equivalents for pseudo-first-order conditions).
-
Add the aqueous base (e.g., 2 mmol).
-
Seal the flask, and purge with argon for 15 minutes.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60 °C) and allow it to equilibrate for 10 minutes.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reaction, add the catalyst stock solution via syringe. Start a timer immediately. This is t=0.
-
At specified time intervals (e.g., t = 2, 5, 10, 20, 40, 60 min), withdraw a small aliquot (~0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing diethyl ether and a small amount of water to stop the reaction and partition the components.
-
Analyze the organic layer of the quenched sample by GC or HPLC to determine the concentration of the starting material and product relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the product versus time.
-
The initial rate of the reaction is the slope of the linear portion of this curve at the beginning of the reaction.
-
Mechanistic Implications and Strategic Synthesis
The kinetic data overwhelmingly support a mechanism where the first catalytic cycle operates exclusively at the C-I bond under mild conditions. This provides a robust and predictable platform for synthesis.
This diagram illustrates the core principle: the catalytic cycle involving the C-I bond proceeds rapidly, while the competing pathway for C-Cl activation is kinetically disfavored. A synthetic chemist can therefore perform the first coupling, isolate the 5-substituted-2-chloronicotinate intermediate, and then subject it to a second, distinct cross-coupling reaction under more forcing conditions to modify the C2 position.
Conclusion
This compound is a superb substrate for demonstrating the power of kinetic control in organic synthesis. The vast difference in the reactivity of its two carbon-halogen bonds allows for predictable and selective functionalization. For the drug development professional, this translates to greater efficiency and modularity in synthesizing libraries of analogues. For the process scientist, it provides a clear handle for optimization and scale-up. By applying the principles and experimental methodologies outlined in this guide, researchers can fully exploit the synthetic potential of this versatile building block.
References
-
Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions. Angewandte Chemie International Edition, 44(28), 4302-4320. Available at: [Link]
-
ResearchGate. (n.d.). Kinetic investigation of cross-coupling reaction steps by advanced competing reaction methods. Retrieved from [Link][19]
-
ACS Publications. (2025). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy. The Journal of Physical Chemistry C. Available at: [Link][20]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link][11]
-
ProQuest. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Retrieved from [Link][7]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link][21]
-
Pharmaceutical Technology. (n.d.). New Horizons for Cross-Coupling Reactions. Retrieved from [Link][8]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link][12]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link][16]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link][22]
-
MDPI. (2018). Heck Reaction—State of the Art. Retrieved from [Link][17]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][9]
-
AMERICAN ELEMENTS. (n.d.). This compound. Retrieved from [Link][23]
-
RSC Publishing. (2019). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link][15]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link][10]
-
ResearchGate. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. Retrieved from [Link][5]
-
PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Retrieved from [Link][13]
-
YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link][24]
-
ResearchGate. (n.d.). Comparison of reactivity of different aryl halides. Retrieved from [Link][6]
-
YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know!. Retrieved from [Link][25]
-
ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. Retrieved from [Link][14]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 78686-83-6 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 8. pharmtech.com [pharmtech.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Heck Reaction [organic-chemistry.org]
- 17. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. youtube.com [youtube.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. americanelements.com [americanelements.com]
- 24. youtube.com [youtube.com]
- 25. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Site-Selective Cross-Coupling: Benchmarking Methyl 2-Chloro-5-iodonicotinate
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for forging the carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds that form the backbone of countless pharmaceutical agents.[1][2] The strategic functionalization of heteroaromatic cores is a central challenge in drug discovery. Dihalogenated building blocks, which allow for sequential and site-selective modifications, are therefore of immense value.
This guide provides an in-depth comparison of Methyl 2-chloro-5-iodonicotinate , a highly versatile pyridine building block. We will move beyond a simple product overview to dissect its reactivity in the context of alternative substrates. By understanding the principles of site-selectivity and the nuances of catalyst choice, researchers can harness the full synthetic potential of this powerful intermediate.
The Principle of Site-Selectivity: Exploiting Halogen Reactivity
The utility of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate of the crucial oxidative addition step is heavily dependent on the carbon-halogen bond strength.[3] This bond strength follows a well-established trend: C-I < C-Br < C-Cl .[3]
Consequently, the C-I bond at the 5-position of the pyridine ring is significantly more labile and will react preferentially under standard palladium catalysis, leaving the more robust C-Cl bond at the 2-position intact for subsequent transformations. This inherent reactivity difference is the cornerstone of its application in sequential, regiocontrolled synthesis.
Comparative Benchmarking: this compound vs. Alternative Dihalopyridines
To contextualize the performance of this compound, it is essential to compare it with other dihalogenated pyridine building blocks. The choice of substrate directly impacts reaction efficiency, selectivity, and the required catalyst system.
| Building Block | C5-Halogen Reactivity | C2-Halogen Reactivity | Typical Selectivity | Key Considerations |
| This compound | Very High (Iodo) | Low (Chloro) | Excellent for C5-first coupling | Ideal for sequential functionalization. Milder conditions for the first coupling preserve the C2-chloro group. |
| Methyl 2-bromo-5-iodonicotinate | Very High (Iodo) | Moderate (Bromo) | Good for C5-first coupling | Higher reactivity of the C-Br bond compared to C-Cl may lead to minor double-coupling byproducts if not carefully controlled. |
| Methyl 2,5-dibromonicotinate | High (Bromo) | Moderate (Bromo) | Moderate for C5-coupling | Less differentiation between the two sites requires more carefully optimized conditions and specific ligands to achieve high selectivity.[4] |
| Methyl 2,5-dichloronicotinate | Low (Chloro) | Very Low (Chloro) | Poor without specialized catalysts | Both C-Cl bonds are relatively inert, requiring highly active, often bulky phosphine ligands (e.g., SPhos) and more forcing conditions.[5][6] Achieving selectivity can be challenging.[7] |
Key Insight: The Iodo/Chloro combination in this compound offers the most significant reactivity differential, making it the superior choice for predictable and high-fidelity, site-selective coupling reactions. The C-I bond can be selectively functionalized using a wide range of standard palladium catalysts, while the remaining C-Cl bond requires a more potent catalytic system for activation, ensuring a clear and controllable two-step synthetic sequence.
Visualizing the Strategy: Site-Selective Functionalization Workflow
The diagram below illustrates the logical workflow for the sequential cross-coupling of this compound, first at the more reactive C5-iodo position, followed by a second coupling at the C2-chloro position.
Caption: Sequential functionalization of this compound.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, validated methodologies for performing selective cross-coupling reactions on this compound.
Protocol 1: C5-Selective Suzuki-Miyaura Coupling
This protocol is optimized for the selective arylation at the C5-iodo position.
Workflow Diagram:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 ratio, degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent mixture (1,4-dioxane/water) via syringe.[6]
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired Methyl 2-chloro-5-aryl-nicotinate.
Protocol 2: C2-Selective Buchwald-Hartwig Amination
This protocol is for the subsequent amination at the C2-chloro position of the product from Protocol 1. The C-Cl bond's lower reactivity necessitates a more active catalyst system, typically involving a bulky, electron-rich phosphine ligand.[8][9][10]
Materials:
-
Methyl 2-chloro-5-aryl-nicotinate (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene (degassed)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry reaction vial.
-
In a separate vial, dissolve the Methyl 2-chloro-5-aryl-nicotinate and the amine in anhydrous toluene.
-
Add the substrate solution to the vial containing the catalyst components.
-
Seal the vial and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction until completion (typically 12-24 hours).
-
Cool the reaction, dilute with ethyl acetate, and carefully quench with water.
-
Filter the mixture through a pad of Celite to remove palladium black.
-
Wash the filtrate with water and brine, dry the organic layer over sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: C5-Selective Sonogashira Coupling
As an alternative to Suzuki coupling, the C5-iodo position can be functionalized with terminal alkynes. The Sonogashira coupling is a powerful C-C bond-forming reaction that uses both palladium and copper(I) catalysts.[11][12][13]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Copper(I) Iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) and THF (2:1, degassed)
Procedure:
-
To a degassed solution of this compound in THF/Et₃N, add Pd(PPh₃)₄ and CuI under an inert atmosphere.[11]
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the Methyl 2-chloro-5-alkynyl-nicotinate product.
Conclusion
This compound stands out as a premier building block for the synthesis of complex, di-substituted pyridine derivatives. Its well-differentiated halogen reactivities provide a reliable platform for high-fidelity, sequential cross-coupling. Compared to dibromo- or dichloro- alternatives, it offers a wider, more forgiving operational window for the initial C5-functionalization, while reserving the C2-position for a subsequent, distinct transformation. By selecting the appropriate palladium catalyst and ligand system for each step—from standard catalysts like Pd(dppf)Cl₂ for the C-I bond to advanced Buchwald-type systems for the C-Cl bond—chemists can unlock a streamlined and powerful approach to building molecular complexity, accelerating discovery in pharmaceutical and materials science.
References
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). NIH.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005).
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). [Source not provided].
- Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. (2020).
- Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine. (n.d.). Benchchem.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. (n.d.). Benchchem.
- Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.).
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
- Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. (2022).
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). RSC Publishing.
- Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionaliz
- (PDF) Reversible C–C Bond Formation Using Palladium Catalysis. (n.d.).
- Buchwald–Hartwig amin
- A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboron
- Reversible C–C Bond Formation Using Palladium C
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
- Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols. (n.d.). Benchchem.
- Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine... (n.d.).
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Sonogashira coupling. (n.d.). Wikipedia.
- Buchwald-Hartwig Amin
- Palladium-catalyzed cross-couplings by C–O bond activ
- Methyl 2-chloro-5-iodobenzo
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing.
- Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). [Source not provided].
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube.
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Iodo-5-methylbenzoic acid. (n.d.). Benchchem.
- The Buchwald-Hartwig Amin
- This compound. (n.d.). Frontier Specialty Chemicals.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2018). R Discovery.
- Cross-Coupling Reactions: A Practical Guide. (2025).
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.).
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
A Comparative Purity and Performance Analysis of Methyl 2-Chloro-5-iodonicotinate and Its Analogs for Advanced Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the quality of the final active pharmaceutical ingredient (API). Methyl 2-chloro-5-iodonicotinate, a halogenated pyridine derivative, is a key intermediate valued for its versatile reactivity in cross-coupling reactions. This guide provides an in-depth analysis of a typical Certificate of Analysis (CoA) for this compound, offering a comparative perspective against its structural analogs, and detailing the analytical methodologies that underpin these quality control standards.
I. Certificate of Analysis: Defining the Gold Standard for this compound
A Certificate of Analysis is more than a quality checklist; it is a testament to the rigorous control of the manufacturing process and a guarantee of the material's suitability for its intended application. Below is a representative CoA for a high-purity batch of this compound, complete with detailed explanations of each analytical test and its significance.
Certificate of Analysis
| Product Name: | This compound | CAS Number: | 78686-83-6[1][] |
| Molecular Formula: | C₇H₅ClINO₂[] | Molecular Weight: | 297.47 g/mol [] |
| Lot Number: | XXXX-YYYY | Retest Date: | January 2028 |
| Test | Acceptance Criteria | Result | Methodology |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Identity (¹H NMR) | Conforms to structure | Conforms | ¹H NMR Spectroscopy |
| Purity (HPLC) | ≥ 98.0% | 99.5% | High-Performance Liquid Chromatography |
| Residual Solvents | Meets USP <467> requirements | Conforms | Headspace Gas Chromatography (HS-GC) |
| Heavy Metals | ≤ 10 ppm | Conforms | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Melting Point | 74 - 76 °C[] | 75.1 °C | Capillary Melting Point Apparatus |
II. Comparative Analysis of Structural Analogs
The utility of this compound as a synthetic building block is largely defined by its halogen substituents. The chloro group at the 2-position and the iodo group at the 5-position offer differential reactivity, enabling selective functionalization. To provide a comprehensive overview, we compare it with its bromo, chloro, and methyl analogs.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity Specification | Key Differentiator |
| This compound | 297.47[] | 74 - 76[] | ≥ 98.0% | Highest reactivity at the 5-position due to the C-I bond, ideal for Suzuki, Sonogashira, and other cross-coupling reactions.[3][4] |
| Methyl 2-Chloro-5-bromonicotinate | 250.48[5] | N/A | ≥ 98.0% | Intermediate reactivity at the 5-position, offering a balance between reactivity and stability.[3][4] |
| Methyl 2,5-dichloronicotinate | 206.03[6] | 43 - 47[7] | ≥ 97.0% | Lower reactivity at the 5-position, requiring more robust catalytic systems for cross-coupling.[3][4] |
| Methyl 2-Chloro-5-methylnicotinate | 185.61[8] | 31 - 33[9] | ≥ 97.0% | Lacks a halogen at the 5-position, making it suitable for reactions where functionalization at this position is not desired. |
The choice between these analogs is primarily dictated by the desired reactivity in subsequent synthetic steps. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[3][4] This trend is a direct consequence of the carbon-halogen bond dissociation energy, which decreases down the group. Consequently, iodinated compounds like this compound are the most reactive substrates, often enabling reactions to proceed under milder conditions with higher yields.
III. In-Depth Methodologies for Quality Assurance
The analytical methods outlined in the CoA are crucial for ensuring the identity, purity, and safety of this compound. Here, we provide a detailed look into the principles and procedures of these key analytical techniques.
A. Identity Confirmation by ¹H NMR Spectroscopy
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each proton in the molecule.
Experimental Protocol:
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 or 500 MHz), and the ¹H NMR spectrum is acquired.
-
Data Analysis: The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the peaks are analyzed to confirm that the spectrum is consistent with the known structure of the compound.
Expected ¹H NMR Spectrum (CDCl₃):
-
~3.9 ppm (singlet, 3H): Corresponds to the methyl ester protons.
-
~8.2 ppm (doublet, 1H): Corresponds to the proton at the 6-position of the pyridine ring.
-
~8.6 ppm (doublet, 1H): Corresponds to the proton at the 4-position of the pyridine ring.
B. Purity Determination by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is the gold standard for determining the purity of pharmaceutical intermediates and APIs.
Experimental Protocol:
-
Mobile Phase Preparation: A suitable mobile phase is prepared, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Standard and Sample Preparation: A standard solution of known concentration and a sample solution of the test material are prepared in a suitable diluent.
-
Chromatographic Conditions: A reverse-phase C18 column is commonly used. The analysis is run under isocratic or gradient elution conditions at a constant flow rate and column temperature. Detection is typically performed using a UV detector at a wavelength where the analyte has strong absorbance.
-
Data Analysis: The area of the main peak in the sample chromatogram is compared to the total area of all peaks to calculate the purity as a percentage.
C. Residual Solvent Analysis by Headspace Gas Chromatography (HS-GC)
Principle: Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances. Their levels are strictly controlled due to their potential toxicity. HS-GC is the preferred method for this analysis due to its high sensitivity and specificity for volatile compounds.
Experimental Protocol:
-
Sample Preparation: A precisely weighed amount of the sample is placed in a headspace vial and dissolved in a high-boiling point solvent (e.g., dimethyl sulfoxide).
-
Headspace Analysis: The vial is heated to a specific temperature, allowing the volatile residual solvents to partition into the headspace gas. A portion of this gas is then injected into the GC.
-
GC Separation and Detection: The injected solvents are separated on a capillary GC column and detected by a Flame Ionization Detector (FID).
-
Quantification: The peak areas of any detected solvents are compared to those of a certified reference standard to determine their concentration. The results are then compared against the limits set by the United States Pharmacopeia (USP) <467>.
D. Heavy Metals Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle: Heavy metal impurities can be introduced from raw materials, catalysts, or manufacturing equipment. ICP-MS is an advanced analytical technique capable of detecting metals and non-metals at very low concentrations.
Experimental Protocol:
-
Sample Digestion: The sample is digested using a strong acid mixture in a closed-vessel microwave digestion system to bring the metals into solution.
-
Analysis: The digested sample solution is introduced into the ICP-MS instrument. The high-temperature plasma atomizes and ionizes the elements, which are then separated by the mass spectrometer based on their mass-to-charge ratio.
-
Quantification: The concentration of each metal is determined by comparing the signal intensity to that of a certified reference standard. The results are evaluated against the limits defined in USP <232>.
IV. Conclusion
The quality and purity of starting materials are paramount in the synthesis of pharmaceuticals and other high-value chemical products. This compound stands out as a highly reactive and versatile building block, particularly for cross-coupling reactions where efficient functionalization of the 5-position of the pyridine ring is desired. A thorough understanding of its Certificate of Analysis, the analytical methodologies used for its characterization, and a comparative knowledge of its structural analogs empower researchers to make informed decisions, ensuring the robustness of their synthetic endeavors and the integrity of their final products.
V. References
-
Chem-Impex. (n.d.). Methyl 2,5-dichloronicotinate. Retrieved from [Link]
-
Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl 5-bromo-2-chloro-6-methylnicotinate. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Retrieved from
-
PubChem. (n.d.). Methyl 2-chloro-5-methylnicotinate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-methylnicotinic acid. Retrieved from [Link]
-
Google Patents. (n.d.). Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. Retrieved from
-
Chem-Impex. (n.d.). Methyl 2-chloronicotinate. Retrieved from [Link]
-
Google Patents. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Retrieved from
-
PMC - NIH. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2,5-Dichloronicotinate. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl nicotinate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-bromo-2-chloroisonicotinate. Retrieved from [Link]
-
AMERICAN ELEMENTS. (n.d.). This compound. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Methyl 2,5-dichloronicotinate, 97%. Retrieved from [Link]
-
PMC - NIH. (n.d.). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-chloro-5-iodobenzoate. Retrieved from [Link]
-
Loba Chemie. (n.d.). METHYL NICOTINATE EXTRA PURE. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. Retrieved from [Link]
-
PharmaCompass.com. (n.d.). Methyl Nicotinate | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methyl 5-bromo-2-chloroisonicotinate | C7H5BrClNO2 | CID 26966728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. China METHYL 2 5-DICHLORONICOTINATEï¼CAS# 67754-03-4) Manufacturer and Supplier | Xinchem [xinchem.com]
- 8. Methyl 2-chloro-5-methylnicotinate | C8H8ClNO2 | CID 11636946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
A Senior Application Scientist's Guide to the Quality Control of Methyl 2-Chloro-5-iodonicotinate: A Comparative Analysis of Analytical Methods
Introduction: The Critical Role of Quality Control for a Key Pharmaceutical Intermediate
Methyl 2-chloro-5-iodonicotinate is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] As a halogenated nicotinate derivative, its purity and impurity profile directly impact the quality, safety, and efficacy of the final drug product.[4] Rigorous analytical oversight is not merely a procedural step; it is a fundamental requirement mandated by global regulatory bodies like the FDA and EMA to ensure patient safety.[5][6]
This guide provides a comparative analysis of the primary analytical methods for the quality control of this compound. Moving beyond a simple listing of techniques, this document delves into the causality behind methodological choices, offers detailed experimental protocols, and presents a framework for developing a robust, self-validating quality control strategy. The insights provided are tailored for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse for Purity and Impurity Assessment
RP-HPLC is the cornerstone of quality control for non-volatile organic molecules like this compound. Its widespread adoption stems from its high resolution, reproducibility, and adaptability for quantifying the principal compound (assay) and detecting process-related impurities or degradants.[7] The method's specificity is paramount, ensuring that the analyte's signal is free from interference from other components.[8][9]
Causality Behind the Method
The choice of a reversed-phase C18 column is deliberate. The non-polar stationary phase effectively retains the moderately non-polar this compound and related impurities. A mobile phase gradient, typically using acetonitrile and water, allows for the efficient elution of compounds with varying polarities. Acetonitrile is often preferred over methanol for its lower viscosity and superior UV transparency. The addition of a modifier like formic or phosphoric acid to the aqueous phase protonates any ionizable groups, leading to sharper peaks and more consistent retention times.[10] A Diode Array Detector (DAD) is employed to monitor the elution, providing not only quantification at a specific wavelength but also spectral data that can help in peak purity assessment and preliminary identification of unknowns.
Detailed Experimental Protocol: RP-HPLC for Purity Analysis
Objective: To determine the purity of this compound and quantify related impurities.
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and DAD detector.[10]
-
Data acquisition and processing software (e.g., Empower®).[4]
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-10 min: 40% B
-
10-20 min: 40% to 55% B
-
20-25 min: 55% B
-
25.1-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 40°C.[10]
-
Detection Wavelength: UV at an appropriate wavelength determined by UV scan (e.g., 254 nm).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This yields a concentration of 100 µg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
Impurity Spiked Solution (for validation): Prepare a sample solution spiked with known impurities at their specification limit to demonstrate method specificity.
Caption: Workflow for RP-HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities
While HPLC excels at non-volatile compounds, GC is the superior technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the manufacturing process or volatile by-products.[11][12] Coupling GC with a Mass Spectrometry (MS) detector provides definitive identification of these trace-level components by comparing their mass spectra to established libraries (e.g., NIST).[11]
Causality Behind the Method
The use of a low-polarity stationary phase, such as one based on dimethylpolysiloxane, is standard for broad-spectrum analysis of volatile organic compounds.[13] A temperature gradient program is essential to first elute highly volatile compounds at lower temperatures, followed by less volatile components as the oven temperature increases.[12] MS detection in Selective Ion Monitoring (SIM) mode can be used to achieve very low limits of detection for specific, known genotoxic impurities.[13][14]
Detailed Experimental Protocol: GC-MS for Residual Solvents
Objective: To identify and quantify residual solvents and other volatile impurities.
Instrumentation:
-
GC system with an autosampler and a Mass Spectrometer detector.[13]
-
Headspace autosampler for automated sample introduction (optional but recommended for residual solvents).
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temp: 40°C, hold for 5 min.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 min at 250°C.
-
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 20:1 ratio).
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.[12]
-
Scan Range: m/z 35-450.[12]
Sample Preparation:
-
Accurately weigh ~100 mg of this compound into a 10 mL headspace vial.
-
Add 5 mL of a suitable high-boiling-point solvent (e.g., Dimethyl sulfoxide - DMSO).
-
Seal the vial and vortex to dissolve.
-
Place the vial in the headspace autosampler for incubation and injection.
Caption: GC-MS workflow for volatile impurity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules.[15] For quality control, ¹H NMR serves as a rapid and powerful identity test. It provides a unique fingerprint of the molecule, confirming the presence of expected functional groups and their relative arrangement. It can also detect impurities that have distinct proton signals not present in the main compound's spectrum.[16]
Causality Behind the Method
A ¹H NMR spectrum provides several key pieces of information:
-
Chemical Shift (δ): The position of a signal indicates the electronic environment of the protons.[16] For this compound, we expect distinct signals for the aromatic protons and the methyl ester protons.
-
Integration: The area under each signal is proportional to the number of protons it represents.
-
Splitting Pattern (Multiplicity): This reveals the number of neighboring protons, helping to confirm the substitution pattern on the pyridine ring.
The choice of a deuterated solvent like DMSO-d₆ or CDCl₃ is critical as it dissolves the sample without creating interfering signals in the proton spectrum. Tetramethylsilane (TMS) is added as an internal standard, providing a reference point at 0 ppm.[16]
Detailed Experimental Protocol: ¹H NMR for Identity Confirmation
Objective: To confirm the chemical structure and identity of this compound.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing 0.03% TMS in an NMR tube.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure proper shimming to obtain sharp, symmetrical peaks.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all signals.
-
Analyze the chemical shifts, integration values, and splitting patterns to confirm they are consistent with the known structure of this compound.
-
Forced Degradation Studies: Building a Stability-Indicating Method
A critical component of method validation is the development of a "stability-indicating" method—one that can resolve the API from its potential degradation products.[17] Forced degradation studies are intentionally designed to degrade the drug substance under harsh conditions to generate these products.[18][19] The International Council for Harmonisation (ICH) guidelines recommend exposing the API to stress conditions like acid, base, oxidation, heat, and light.[18][20]
The samples generated are then analyzed by the primary analytical method (usually HPLC) to ensure that all degradation peaks are separated from the main peak and from each other. This process validates the method's ability to monitor the stability of the drug substance over its shelf life.[17][21]
Typical Stress Conditions for Forced Degradation
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV/Vis light as per ICH Q1B guidelines.
Caption: Forced degradation study logical relationship.
Comparative Analysis of Analytical Techniques
The selection of an analytical method is driven by its intended purpose. No single technique can provide all the necessary quality control information. The table below offers an objective comparison of the methods discussed.
| Parameter | RP-HPLC | GC-MS | ¹H NMR Spectroscopy | LC-MS |
| Primary Application | Purity Assay, Impurity Quantification | Volatile Impurities, Residual Solvents | Structural Identity, Confirmation | Impurity Identification, Degradant Elucidation |
| Specificity | High (with a validated method) | Very High (based on retention time & mass spectrum) | Very High (unique spectral fingerprint) | Extremely High |
| Sensitivity | High (µg/mL to ng/mL range) | Very High (ng/mL to pg/mL range) | Moderate (mg/mL range) | Extremely High (pg/mL to fg/mL range)[22] |
| Precision | Excellent (%RSD < 2%) | Excellent (%RSD < 10%) | Good | Good to Excellent |
| Accuracy | Excellent | Excellent | Good (for quantification) | Good (for quantification) |
| Throughput | High | Moderate to High | Low to Moderate | Moderate |
| Key Advantage | Robustness and reproducibility for routine QC. | Excellent for volatile/semi-volatile compounds. | Definitive structural information. | Provides molecular weight and structural data for unknowns.[5][22] |
| Key Limitation | Not suitable for volatile compounds; requires standards for identification. | Limited to thermally stable and volatile compounds. | Lower sensitivity than chromatographic methods. | Higher complexity and cost. |
Conclusion
A comprehensive quality control strategy for this compound is a multi-faceted endeavor that relies on the synergistic use of several analytical techniques. RP-HPLC forms the foundation for routine purity and stability testing, validated through rigorous forced degradation studies. GC-MS is essential for controlling volatile impurities and residual solvents, while ¹H NMR provides unequivocal structural confirmation. When unknown impurities are detected, hyphenated techniques like LC-MS become indispensable for their identification and characterization.[23]
By understanding the principles, strengths, and limitations of each method, and by applying them within a logical, risk-based framework, researchers and drug development professionals can ensure the consistent quality of this vital pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.
References
- ResearchGate. (n.d.). Forced degradation behavior of two-drug combinations: Isolation and characterization of major degradation products by LC-MS.
- LGC. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling.
- BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
- MedCrave. (2016, December 14). Forced degradation studies.
- IJCRT.org. (2024, July 7). IMPURITY PROFILING.
- Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
- YouTube. (2020, September 18). Structure Elucidation Using 1H NMR Spectroscopy.
- Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385.
- National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from Journal of Chemical and Pharmaceutical Sciences.
- International Journal of Applied Pharmaceutics. (2018, May 1). APPLICATION OF LIQUID CHROMATOGRAPHY COUPLED WITH MASS SPECTROMETRY IN THE IMPURITY PROFILING OF DRUG SUBSTANCES AND PRODUCTS. Retrieved from International Journal of Applied Pharmaceutics.
- Semantic Scholar. (2008, June 1). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
- Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review.
- Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
- Omics Online. (n.d.). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE.
- Chromatography Today. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
- Chemistry Research Journal. (n.d.). Analytical Method Validation: Principles, Techniques, and Applications.
- Georgia State University. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
- Waters. (n.d.). Impurities Application Notebook.
- World Journal of Pharmaceutical Research. (n.d.). development and validation of gc-ms method for the trace level determination of potential genotoxic. Retrieved from World Journal of Pharmaceutical Research.
- ChemicalBook. (n.d.). This compound | China | Manufacturer | Career Henan Chemica Co.
- ChemicalBook. (2025, July 24). This compound | 78686-83-6.
- BenchChem. (n.d.). Validating the Purity of 2-(5-chloro-2-methyl-N- methylsulfonylanilino)-N-(2,6- difluorophenyl)acetamide: A Comparative Guide to Analytical Methods.
- ResearchGate. (2025, June 15). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products.
- PubMed. (2013, January 14). Methodology for the validation of analytical methods involved in uniformity of dosage units tests.
- YouTube. (2024, December 24). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry.
- National Center for Biotechnology Information. (n.d.). Ion-Pairing Hydrophilic Interaction Chromatography for Impurity Profiling of Therapeutic Phosphorothioated Oligonucleotides.
- ResearchGate. (n.d.). Identification, separation by spiral high-speed counter-current chromatography, and quantification of 7-chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one, an impurity in the thioindigoid color additive D&C Red No. 30 and its lakes.
- MDPI. (n.d.). Gas Chromatography–Mass Spectrometry Based Approach for the Determination of Methionine-Related Sulfur-Containing Compounds in Human Saliva.
- Frontiers. (2021, September 29). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products.
- Biosynth. (n.d.). This compound | 78686-83-6 | DDA68683.
- CymitQuimica. (n.d.). This compound.
Sources
- 1. This compound | China | Manufacturer | Career Henan Chemica Co [chemicalbook.com]
- 2. This compound | 78686-83-6 [chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. lcms.cz [lcms.cz]
- 5. ijcrt.org [ijcrt.org]
- 6. chemrj.org [chemrj.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 9. omicsonline.org [omicsonline.org]
- 10. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 16. jchps.com [jchps.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medcraveonline.com [medcraveonline.com]
- 19. biomedres.us [biomedres.us]
- 20. researchgate.net [researchgate.net]
- 21. biopharminternational.com [biopharminternational.com]
- 22. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 23. journals.innovareacademics.in [journals.innovareacademics.in]
Safety Operating Guide
Mastering Chemical Disposal: A Guide to Methyl 2-Chloro-5-iodonicotinate
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of Methyl 2-Chloro-5-iodonicotinate, ensuring that your commitment to excellence encompasses the entire experimental process.
As a halogenated pyridine derivative, this compound requires a specific and meticulous disposal pathway. Its chemical structure—containing both chlorine and iodine atoms—places it firmly in the category of halogenated organic waste, a classification that dictates stringent segregation and disposal protocols to prevent environmental contamination and ensure workplace safety. This guide is designed to provide clarity and expert direction, moving beyond simple checklists to explain the critical reasoning behind each procedural step.
Hazard Assessment and Immediate Safety Protocols
Before handling this compound for any purpose, including disposal, a thorough understanding of its hazard profile is essential. Based on data from structurally similar compounds, such as Methyl 2-chloro-5-(trifluoromethyl)nicotinate and other halogenated pyridines, the following hazards should be anticipated[1][2]:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation.
-
Aquatic Hazard: Potentially harmful to aquatic life.
Personal Protective Equipment (PPE): The First Line of Defense
The causality behind PPE selection is rooted in preventing all potential routes of exposure—inhalation, ingestion, and dermal contact.
-
Hand Protection: Wear chemically resistant gloves. Butyl or Viton® are often recommended for chlorinated compounds; however, it is critical to consult a manufacturer-specific glove compatibility chart for the best protection against this specific compound[3][4][5]. Nitrile gloves may offer sufficient splash protection but are not recommended for prolonged contact[5].
-
Eye and Face Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A fully buttoned laboratory coat is required. Ensure complete coverage to prevent skin contact.
-
Respiratory Protection: All handling, including preparation for disposal, must occur within a certified chemical fume hood to control inhalation exposure[6].
The Core Principle: Segregation of Halogenated Waste
The single most critical step in the proper disposal of this compound is its strict segregation as a halogenated organic waste . The reason for this is twofold: regulatory compliance and disposal methodology.
-
Regulatory Mandate: The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), regulates hazardous wastes from "cradle to grave"[7]. Halogenated organic compounds are specifically listed and managed due to their potential to form persistent organic pollutants and toxic byproducts if improperly treated[8].
-
Disposal Technology: Halogenated wastes are typically disposed of via high-temperature incineration[9]. Mixing them with non-halogenated solvents complicates and increases the cost of this process, as the incinerators must be equipped with scrubbers to neutralize the acidic gases (e.g., HCl, HI) produced during combustion.
Waste Segregation Workflow
The following diagram illustrates the critical decision-making process for laboratory chemical waste segregation.
Caption: Decision workflow for proper chemical waste segregation in a laboratory setting.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the collection and disposal of this compound waste, ensuring safety and compliance at each stage.
Part A: Waste Collection and Containerization
-
Select the Correct Container:
-
Choose a container made of compatible material (e.g., borosilicate glass or high-density polyethylene) with a screw-top, leak-proof cap.
-
The container must be in good condition, free of cracks or defects.
-
Ensure the container is clean and dry before adding any waste.
-
-
Properly Label the Container:
-
Before adding the first drop of waste, affix a "Hazardous Waste" label, available from your institution's Environmental Health and Safety (EHS) department[10].
-
Clearly write the full chemical name: "this compound". Do not use abbreviations.
-
List all constituents by percentage if it is a mixed waste stream.
-
Indicate the relevant hazards by checking the appropriate boxes (e.g., Toxic, Irritant).
-
-
Accumulate Waste Safely:
-
Keep the waste container closed at all times except when actively adding waste[10]. This prevents the release of vapors and protects against spills.
-
Add waste in a chemical fume hood to minimize inhalation risk.
-
Crucially, do NOT mix this compound with incompatible waste streams [10][11]. This includes:
-
Non-halogenated organic solvents.
-
Acids or bases.
-
Oxidizers.
-
Heavy metals.
-
-
Part B: Storage in a Satellite Accumulation Area (SAA)
The SAA is a designated laboratory location for the short-term storage of hazardous waste before it is collected by EHS.
-
Designate the SAA:
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Store the waste container in a designated, isolated part of the lab, such as a secondary containment bin within a ventilated cabinet[11].
-
-
Adhere to Storage Limits:
-
Regulatory standards dictate the maximum volume of waste that can be stored in an SAA. These limits are in place to minimize risk in the event of a spill or fire.
-
| Parameter | Limit | Regulatory Context |
| Maximum Hazardous Waste Volume | 55 gallons | Per Satellite Accumulation Area (SAA)[10] |
| Acutely Toxic Waste Limit (if applicable) | 1 quart (liquid) or 1 kg (solid) | Per SAA |
| Container Status | Must be closed when not in use | 40 CFR 262.15(a)(4) |
-
Arrange for Pickup:
-
Once the container is 75-90% full, or if work on the project generating the waste is complete, arrange for pickup from your institution's EHS or a licensed hazardous waste contractor.
-
Fill out and attach any required waste pickup forms, ensuring all information is accurate and legible.
-
Emergency Procedures: Spill and Exposure Management
Preparedness is paramount. All personnel handling this compound must know the location of safety showers and eyewash stations and be trained in their use.
Spill Response
The response is dictated by the size and location of the spill.
-
Minor Spill (inside a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE (double-gloving may be prudent).
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow[12]. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose of all contaminated materials (gloves, wipes, etc.) as halogenated hazardous waste.
-
-
Major Spill (outside a fume hood or a large volume):
-
Evacuate the area immediately.
-
Alert others to evacuate and secure the area to prevent entry.
-
If the substance is volatile or poses an inhalation risk, pull the fire alarm to activate the building's emergency ventilation system.
-
Call your institution's emergency number (e.g., EHS, campus safety) and report the spill[13][14].
-
Do not attempt to clean up a major spill unless you are specifically trained and equipped for hazardous material emergency response.
-
Exposure Protocol
Immediate action is critical to mitigate harm.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[15].
-
Skin Contact: Promptly flush the affected area with water for at least 15 minutes in a safety shower, removing any contaminated clothing. Seek medical attention if irritation persists[15].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the Safety Data Sheet (SDS) or chemical name to the responding medical personnel.
By adhering to these rigorous, scientifically-grounded procedures, you ensure that the final chapter of your research with this compound is written with the same precision and care as the first.
References
- Management of Hazardous Wastes containing Halogen
- Hazardous Waste Segreg
- Halogenated Solvents in Laboratories.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- CAMEO Chemicals - Nitrapyrin.
- Safety Data Sheet - Methyl 2-chloro-5-(trifluoromethyl)
- Chemical Spill Procedures. University of Florida Environmental Health and Safety.
- Safety Data Sheet - Methyl 2-chloro-5-nitrobenzo
- Standard Operating Procedure - Pyridine.
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA).
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. U.S. Government Publishing Office (eCFR).
- Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health & Safety.
- Safety Data Sheet - 2-Chloropyridine. Sigma-Aldrich.
- Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Standard Operating Procedure for work with Iodine. Duke University SMIF.
- Pyridine: incident management. GOV.UK.
- FACT Sheet - Glove Selection.
- Chemical Glove Resistance Guide. Ansell.
- NIOSH Recommendations for Chemical Protective Clothing. Centers for Disease Control and Prevention (CDC).
Sources
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. nj.gov [nj.gov]
- 4. cdn.mscdirect.com [cdn.mscdirect.com]
- 5. aps.anl.gov [aps.anl.gov]
- 6. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 7. encamp.com [encamp.com]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. bucknell.edu [bucknell.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. vumc.org [vumc.org]
- 12. safety.charlotte.edu [safety.charlotte.edu]
- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. safety.fsu.edu [safety.fsu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-Chloro-5-iodonicotinate
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Methyl 2-Chloro-5-iodonicotinate (CAS: 78686-83-6). As a halogenated pyridine derivative, this compound requires careful management to mitigate risks. This document moves beyond a simple checklist, offering a procedural and causal framework for laboratory safety, ensuring that every step is a self-validating component of a comprehensive safety system.
Foundational Hazard Assessment
Understanding the "why" behind safety protocols is critical. While a specific, comprehensive toxicological profile for this compound is not widely published, its structure, featuring a chlorinated and iodinated pyridine ring, allows us to infer its hazard profile from well-documented analogous compounds.
Based on GHS classifications for similar structures like 2-chloronicotinic acid and other halogenated pyridines, we must assume this compound presents the following hazards[1][2]:
-
Skin Irritation (Category 2): Likely to cause skin irritation upon contact.[2]
-
Serious Eye Irritation (Category 2A): Poses a significant risk of causing serious, though potentially reversible, eye irritation.[2][3][4]
-
Respiratory Tract Irritation (Category 3): Inhalation of dust or aerosols may irritate the respiratory system.[2][3][5]
-
Acute Oral Toxicity (Category 4, Inferred): May be harmful if swallowed.[1][5]
These classifications are the basis for the engineering controls and personal protective equipment (PPE) mandates that follow.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is worn, the work environment must be engineered to minimize exposure. PPE should be considered the last line of defense, used in conjunction with robust engineering controls.
-
Chemical Fume Hood: All manipulations of solid this compound and its solutions must be performed inside a certified chemical fume hood.[6][7][8] This is non-negotiable. The fume hood contains vapors and fine particulates, preventing inhalation and minimizing contamination of the general laboratory space.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute and remove any fugitive emissions.[3][9]
-
Safety Stations: An operational eyewash station and safety shower must be readily accessible within a 10-second travel distance from the workstation.[3][10]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the specific tasks being performed. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Task | Hazard Level | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | High (Dust Inhalation) | Snug-fitting safety goggles. | Nitrile or neoprene gloves. | Full-length lab coat, properly fastened. | Required: Work within a chemical fume hood or ventilated balance enclosure. |
| Preparing Solutions | Moderate (Splash) | Safety goggles. A face shield is required if handling >100 mL.[11] | Nitrile or neoprene gloves. | Full-length lab coat. | Required: Work within a chemical fume hood. |
| Reaction & Workup | Moderate to High (Splash, Aerosol) | Safety goggles and a full-face shield. | Nitrile or neoprene gloves. Consider double-gloving for extended operations. | Chemical-resistant apron over a lab coat. | Required: Work within a chemical fume hood. |
| Small Spill Cleanup (<5g) | High (Exposure) | Safety goggles and a full-face shield. | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant apron or suit. | Work in a well-ventilated area. A NIOSH-approved respirator with organic vapor/particulate cartridges may be necessary if ventilation is inadequate.[3][6] |
Procedural Guidance: PPE Usage and Spill Management
Correct procedure is as vital as the equipment itself. Follow these steps to ensure maximum protection.
Step-by-Step PPE Protocol
-
Inspection: Before each use, inspect all PPE for signs of degradation, such as cracks, discoloration, or punctures. Discard and replace any damaged items.[6]
-
Donning Sequence:
-
Put on the lab coat or chemical-resistant suit.
-
Put on safety goggles and/or face shield.
-
Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Doffing Sequence (to prevent self-contamination):
-
Disposal: Dispose of all contaminated, single-use PPE (e.g., gloves) as hazardous waste in accordance with institutional and local regulations.[3][6][12]
Operational Plan: Small Spill Management (<5g)
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Secure Area: Restrict access to the spill area.
-
Don PPE: Before re-entering, don the appropriate PPE as outlined in the table above (goggles, face shield, chemical-resistant apron, heavy-duty gloves).
-
Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[7][8] Do not use combustible materials like paper towels.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[6][12]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water.[13] Collect all cleaning materials for hazardous waste disposal.
-
Dispose: Seal and label the waste container and dispose of it, along with all contaminated PPE, according to your institution's hazardous waste procedures.[3]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when planning to work with this compound.
Sources
- 1. Methyl 2-chloro-5-methylnicotinate | C8H8ClNO2 | CID 11636946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. Methyl 2-chloronicotinate | C7H6ClNO2 | CID 819931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. capotchem.com [capotchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. asset.conrad.com [asset.conrad.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. americanchemistry.com [americanchemistry.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
